molecular formula C14H8N2O5 B138940 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione CAS No. 117346-07-3

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B138940
CAS No.: 117346-07-3
M. Wt: 284.22 g/mol
InChI Key: FOKQLZFZMUOLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C14H8N2O5 and its molecular weight is 284.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-hydroxy-4-nitrophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O5/c17-12-7-8(16(20)21)5-6-11(12)15-13(18)9-3-1-2-4-10(9)14(15)19/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKQLZFZMUOLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405489
Record name STK266267
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117346-07-3
Record name STK266267
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, a compound of interest in various chemical and pharmaceutical research areas. We will delve into the core synthetic pathway, the underlying chemical principles, a detailed experimental protocol, and the characterization of the final product.

Introduction and Significance

This compound belongs to the N-substituted phthalimide class of compounds. Phthalimides are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.[1] The incorporation of a substituted phenyl ring, specifically with hydroxyl and nitro groups, can modulate the electronic and steric properties of the molecule, potentially leading to novel therapeutic applications. The title compound, with its specific substitution pattern, holds potential for further functionalization and exploration in drug discovery programs.

Core Synthesis Pathway: A Mechanistic Perspective

The most common and direct route for the synthesis of N-substituted phthalimides, including this compound, is the condensation reaction between phthalic anhydride and a primary amine.[2] In this case, the primary amine is 2-amino-5-nitrophenol.

Reaction Scheme:

Causality Behind Experimental Choices:

The reaction is typically carried out in a high-boiling point solvent, such as glacial acetic acid, which facilitates the removal of the water molecule formed during the reaction, thereby driving the equilibrium towards the product side.[1] Refluxing the reaction mixture ensures that the reactants have sufficient kinetic energy to overcome the activation energy barrier for the reaction to proceed at a reasonable rate.

Mechanism:

The synthesis proceeds via a two-step mechanism:

  • Nucleophilic Acyl Substitution: The amino group (-NH₂) of 2-amino-5-nitrophenol, being a nucleophile, attacks one of the electrophilic carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate phthalamic acid derivative.

  • Intramolecular Cyclization and Dehydration: The intermediate phthalamic acid then undergoes an intramolecular nucleophilic attack by the newly formed amide nitrogen onto the remaining carboxylic acid group. Subsequent dehydration (loss of a water molecule) under the acidic and high-temperature conditions leads to the formation of the stable five-membered imide ring of the final product.

The presence of the electron-withdrawing nitro group on the aminophenol ring can influence the nucleophilicity of the amino group, but the reaction conditions are generally robust enough to ensure good conversion.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

  • Phthalic Anhydride (C₈H₄O₃)

  • 2-Amino-5-nitrophenol (C₆H₆N₂O₃)

  • Glacial Acetic Acid (CH₃COOH)

  • Ethanol (C₂H₅OH)

  • Distilled Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Beakers and other standard laboratory glassware

  • Melting point apparatus

Procedure:

  • Reactant Stoichiometry: In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 2-amino-5-nitrophenol. For instance, use 1.48 g (0.01 mole) of phthalic anhydride and 1.54 g (0.01 mole) of 2-amino-5-nitrophenol.

  • Solvent Addition: Add a suitable amount of glacial acetic acid to the flask to dissolve the reactants and facilitate stirring (e.g., 50 mL).[1]

  • Reaction Setup: Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer.

  • Reflux: Heat the reaction mixture to reflux and maintain it for a period of 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling.

  • Filtration: Filter the solid product using a Buchner funnel.

  • Washing: Wash the collected solid with cold ethanol and then with distilled water to remove any unreacted starting materials and acetic acid.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Data Presentation and Characterization

Table 1: Summary of Quantitative Data

ParameterValue
Molecular FormulaC₁₄H₈N₂O₅
Molecular Weight284.23 g/mol
Theoretical Yield(Based on 0.01 mole starting material) 2.84 g
AppearanceYellowish solid
Melting PointTo be determined experimentally

Characterization Techniques:

To confirm the structure and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show characteristic absorption bands for the imide carbonyl groups (around 1700-1780 cm⁻¹), the C-N stretching of the imide, the aromatic C=C stretching, the O-H stretching of the hydroxyl group, and the N-O stretching of the nitro group. The disappearance of the N-H stretching bands of the primary amine starting material is a key indicator of a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR will show characteristic chemical shifts for the aromatic protons on both the phthalimide and the nitrophenyl rings, as well as a signal for the hydroxyl proton. ¹³C NMR will confirm the presence of the carbonyl carbons of the imide, as well as the aromatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information.

  • Elemental Analysis: This technique will determine the percentage composition of carbon, hydrogen, and nitrogen in the sample, which should correspond to the calculated values for the molecular formula C₁₄H₈N₂O₅.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Phthalic_Anhydride Phthalic Anhydride Mixing Mixing in Glacial Acetic Acid Phthalic_Anhydride->Mixing Aminophenol 2-Amino-5-nitrophenol Aminophenol->Mixing Reflux Reflux (4-6h) Mixing->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing (Ethanol, Water) Filtration->Washing Drying Drying Washing->Drying Final_Product 2-(2-hydroxy-4-nitrophenyl)- 1H-isoindole-1,3(2H)-dione Drying->Final_Product

Caption: Workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound via the condensation of phthalic anhydride and 2-amino-5-nitrophenol is a robust and well-established method. This guide has provided a detailed technical overview of the synthesis pathway, the underlying mechanistic principles, a comprehensive experimental protocol, and methods for characterization. The presented information is intended to serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug development.

References

  • Khuluod Fahed Hamak. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
  • Nature Portfolio. (2022). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications. [Link]

Sources

An In-Depth Technical Guide to 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione. This molecule, belonging to the N-substituted phthalimide class, holds significant interest for researchers in medicinal chemistry and drug development due to the diverse bioactivities associated with its structural motifs. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide synthesizes established chemical principles and data from analogous compounds to provide a robust framework for its scientific exploration.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 117346-07-3, possesses a core phthalimide structure N-substituted with a 2-hydroxy-4-nitrophenyl group. The presence of the nitro group, a strong electron-withdrawing moiety, and the phenolic hydroxyl group are expected to significantly influence its electronic properties, solubility, and biological interactions.

PropertyPredicted Value/InformationSource
Molecular Formula C₁₄H₈N₂O₅AOBChem[1]
Molecular Weight 284.23 g/mol AOBChem[1]
Appearance Expected to be a crystalline solidGeneral knowledge of similar compounds
Melting Point Predicted to be relatively high, likely >200°C, due to the rigid aromatic structure and potential for intermolecular hydrogen bonding.Inferred from related structures
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and acetone. Limited solubility in water is expected.Inferred from related structures
pKa The phenolic hydroxyl group is expected to have a pKa in the range of 7-8, influenced by the electron-withdrawing nitro group.General organic chemistry principles

Synthesis and Purification

The synthesis of this compound can be reliably achieved through the condensation of phthalic anhydride with 2-amino-5-nitrophenol. This is a standard and widely utilized method for the preparation of N-substituted phthalimides.[1][2]

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Purification & Final Product A Phthalic Anhydride C Glacial Acetic Acid (Solvent) Reflux A->C B 2-Amino-5-nitrophenol B->C D Cooling & Precipitation C->D E Filtration D->E F Washing (e.g., with Ethanol) E->F G Recrystallization F->G H 2-(2-hydroxy-4-nitrophenyl)-1H- isoindole-1,3(2H)-dione G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and 2-amino-5-nitrophenol.

  • Solvent Addition: Add glacial acetic acid as the solvent to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with a suitable solvent, such as cold ethanol, to remove any unreacted starting materials and impurities.

  • Purification: For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture or acetic acid.

  • Drying: Dry the purified product under vacuum to obtain the final this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy
  • ~3400-3200 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1770 cm⁻¹ and ~1710 cm⁻¹ (strong): Asymmetric and symmetric C=O stretching of the phthalimide group, respectively.

  • ~1520 cm⁻¹ and ~1340 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching of the nitro group.

  • ~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Aromatic Protons (phthalimide moiety): Multiplets in the range of δ 7.8-8.0 ppm.

  • Aromatic Protons (nitrophenyl moiety): Signals corresponding to the three protons on the substituted phenyl ring. The exact chemical shifts and coupling patterns will depend on the electronic environment created by the hydroxyl and nitro groups.

  • Phenolic Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration. This peak would disappear upon D₂O exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Carbonyl Carbons: Two signals in the downfield region, typically around δ 165-170 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm. The carbon bearing the nitro group and the carbon bearing the hydroxyl group will have characteristic chemical shifts.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): A peak at m/z = 284, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the nitro group (NO₂), the hydroxyl group (OH), and cleavage of the phthalimide ring.

Potential Biological Activities and Therapeutic Applications

The isoindole-1,3-dione scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities.[3] The specific substitutions on the N-phenyl ring of the target molecule suggest several promising avenues for therapeutic investigation.

Anti-inflammatory Activity

N-substituted phthalimides are well-documented for their anti-inflammatory properties, with some analogues of thalidomide showing potent inhibition of tumor necrosis factor-alpha (TNF-α).[4][5] The presence of the phenolic hydroxyl group in this compound may contribute to its anti-inflammatory potential, possibly through antioxidant mechanisms or by interacting with key inflammatory enzymes like cyclooxygenases (COX).[6]

G A Inflammatory Stimuli (e.g., LPS) B Activation of Signaling Pathways (e.g., NF-κB) A->B C Increased Expression of Pro-inflammatory Mediators (TNF-α, COX-2) B->C E Inflammation C->E D 2-(2-hydroxy-4-nitrophenyl)-1H- isoindole-1,3(2H)-dione (Potential Inhibitor) D->C

Caption: Postulated mechanism of anti-inflammatory action.

Acetylcholinesterase (AChE) Inhibition

Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[7][8] The aromatic nature of the phthalimide and the substituted phenyl ring could allow for π-π stacking interactions within the active site of AChE, potentially leading to inhibitory activity. Further investigation into this area is warranted.

Other Potential Activities

The broader class of N-substituted phthalimides has also been associated with antimicrobial, anticonvulsant, and anticancer activities.[2][9] The specific electronic and structural features of this compound make it a candidate for screening in these and other biological assays.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. A material safety data sheet (MSDS) should be consulted for detailed handling and disposal information.

Conclusion

This compound is a molecule with significant potential for further research in the fields of medicinal chemistry and drug discovery. While specific experimental data is currently sparse, its synthesis is straightforward based on established methodologies. The structural features of this compound suggest a range of plausible biological activities, particularly in the areas of anti-inflammatory and neuroprotective research. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising N-substituted phthalimide derivative.

References

  • Lima, L. M., et al. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Bioorganic & Medicinal Chemistry, 10(9), 3067-3073. Available from: [Link]

  • Szkatuła, D., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(19), 6649. Available from: [Link]

  • Fraga, C. A., et al. (2003). Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide. Bioorganic & Medicinal Chemistry, 11(1), 113-120. Available from: [Link]

  • Abdel-Aziz, M., et al. (2019). Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 27(14), 3051-3062. Available from: [Link]

  • Lee, S. K., et al. (2017). Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 25(14), 3686-3695. Available from: [Link]

  • Farani, M. R., et al. (2018). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 26(1), 37-46. Available from: [Link]

  • Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. Available from: [Link]

  • Taiwo, F. O., et al. (2021). Design, Synthesis and Biological Activities of Some Phthalimides Derivatives. Current Journal of Applied Science and Technology, 40(33), 50-56. Available from: [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). Synthesis, hypolipidemic, and anti-inflammatory activities of arylphthalimides. Medicinal Chemistry Research, 22(8), 3911-3918. Available from: [Link]

  • Gorska, M., et al. (2021). Phthalimides as anti-inflammatory agents. Future Medicinal Chemistry, 13(24), 2185-2204. Available from: [Link]

  • Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242. Available from: [Link]

  • JETIR. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 9(11). Available from: [Link]

  • Foroumadi, A., et al. (2017). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 16(4), 1436-1443. Available from: [Link]

  • Gümüş, M., et al. (2022). Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. Archiv der Pharmazie, 355(11), e2200262. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. Available from: [Link]

  • AOBChem. (n.d.). 2-(2-hydroxy-4-nitrophenyl)isoindoline-1,3-dione. Available from: [Link]

  • Google Patents. (2004). US20040242891A1 - Production of keto acids.
  • Indian Journal of Chemistry. (2001). Note Protection of amino group as N-phthaly\ derivative using microwave irradiation. Available from: [Link]

  • Journal of the American Chemical Society. (1918). DRIDES AND ACETYLAMINO-PHTHALIC ANHYDRIDES WITH BENZENE AND ALUMINUM CHLORIDE. Available from: [Link]

  • Stan, M., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4381. Available from: [Link]

  • Google Patents. (2020). Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.
  • Google Patents. (1999). CN1239715A - Synthesis process of N-hydroxyl phthalimide.
  • Wikipedia. (n.d.). N-Hydroxyphthalimide. Available from: [Link]

  • Gao, W., et al. (2019). Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. Molecules, 24(17), 3108. Available from: [Link]

  • Chemical Communications. (2020). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Available from: [Link]

  • SOP Transactions on Organic Chemistry. (2016). Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives. Available from: [Link]

  • Szkatuła, D., et al. (2021). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. Available from: [Link]

  • Szkatuła, D., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione and its Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindole-1,3-dione scaffold, commonly known as phthalimide, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique chemical properties allow for a wide range of structural modifications, leading to a diverse array of pharmacological activities. This technical guide focuses on the specific derivative, 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, a molecule of significant interest due to the combined functionalities of the phthalimide core, a hydroxyl group, and a nitro group on the N-phenyl substituent. While this exact compound is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its nomenclature, structural analogs, synthesis, and predicted biological activities based on established principles and data from closely related compounds.

Part 1: Nomenclature and Structural Analogs

IUPAC Name and Synonyms

The correct IUPAC name for the topic compound is This compound .

Common synonyms and alternative names for the core structure and its derivatives include:

  • N-(2-hydroxy-4-nitrophenyl)phthalimide

  • Aryl-substituted Phthalimides

  • N-substituted Isoindoline-1,3-diones

The core structure, 1H-isoindole-1,3(2H)-dione, is also referred to as phthalimide. The substituent at the 2-position is a 2-hydroxy-4-nitrophenyl group.

Key Structural Analogs

The biological and chemical properties of this compound can be inferred from the study of its structural analogs. Key examples found in chemical databases include:

  • 2-(2-hydroxy-4-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione : This analog features a methyl group instead of a nitro group on the phenyl ring and a nitro group on the phthalimide core.[1]

  • 2-(4-methyl-2-nitrophenyl)-1H-isoindole-1,3(2H)-dione : This compound has a similar substitution pattern on the N-phenyl ring but lacks the hydroxyl group.

  • 2-(2-hydroxyphenyl)isoindole-1,3-dione : This analog lacks the nitro group on the phenyl ring.

  • 2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione : This derivative possesses the nitro group but not the hydroxyl group on the N-phenyl substituent.[2]

  • 2-(4-hydroxy-phenyl)-5-nitro-isoindole-1,3-dione : This isomer has a different substitution pattern for both the hydroxyl and nitro groups.[3]

Part 2: Synthesis and Characterization

The synthesis of N-substituted isoindole-1,3-diones is a well-established area of organic chemistry. The most common and direct method involves the condensation of phthalic anhydride with a primary amine.

General Synthesis Pathway

The synthesis of this compound would typically proceed via the reaction of phthalic anhydride with 2-amino-5-nitrophenol.

Synthesis_Pathway phthalic_anhydride Phthalic Anhydride intermediate Phthalamic Acid Intermediate phthalic_anhydride->intermediate Nucleophilic Acyl Substitution amine 2-Amino-5-nitrophenol amine->intermediate product 2-(2-hydroxy-4-nitrophenyl)-1H- isoindole-1,3(2H)-dione intermediate->product Dehydration (Heat or Dehydrating Agent)

Caption: General synthesis of N-substituted isoindole-1,3-diones.

Detailed Experimental Protocol (Hypothetical)

Based on general procedures for the synthesis of N-substituted phthalimides, a plausible experimental protocol is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of phthalic anhydride and 2-amino-5-nitrophenol in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation. The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the imide carbonyls (around 1700-1770 cm⁻¹), the hydroxyl group (broad peak around 3200-3500 cm⁻¹), and the nitro group (around 1520 and 1350 cm⁻¹).

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

    • Melting Point Analysis: To assess the purity of the final product.

Part 3: Physicochemical Properties and In Silico Predictions

While experimental data for the target molecule is scarce, its physicochemical properties can be predicted using computational tools. These properties are crucial for understanding its behavior in biological systems.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight ~298.22 g/mol Influences absorption and distribution.
LogP (Octanol/Water Partition Coefficient) ~2.5 - 3.5Indicates lipophilicity and ability to cross cell membranes.
Hydrogen Bond Donors 1 (from the hydroxyl group)Affects solubility and receptor binding.
Hydrogen Bond Acceptors 5 (from carbonyl and nitro oxygens)Influences solubility and interactions with biological targets.
Polar Surface Area (PSA) ~100-110 ŲCorrelates with drug transport properties.

Note: These values are estimations and may vary depending on the prediction software used.

Part 4: Potential Biological Activities and Therapeutic Applications

The pharmacological profile of this compound can be inferred from the known activities of its structural components and related molecules. Phthalimide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer effects.[4]

Anti-inflammatory Activity

Many N-substituted phthalimides have demonstrated potent anti-inflammatory properties.[5] The mechanism of action often involves the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and the modulation of inflammatory signaling pathways like NF-κB.[6] The presence of the nitro group may enhance this activity, as some nitrated compounds are known to possess anti-inflammatory effects.[7][8]

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Surface_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB pathway) Cell_Surface_Receptor->Signaling_Cascade Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Signaling_Cascade->Pro_inflammatory_Mediators Target_Compound 2-(2-hydroxy-4-nitrophenyl)- 1H-isoindole-1,3(2H)-dione Target_Compound->Signaling_Cascade Inhibition Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Potential anti-inflammatory mechanism of action.

Antimicrobial Activity

The phthalimide scaffold is present in several compounds with antibacterial and antifungal properties.[9] The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The nitroaromatic moiety is also a well-known pharmacophore in antimicrobial drug discovery, suggesting that this compound could possess significant antimicrobial activity.

Analgesic Activity

Certain phthalimide derivatives have shown promise as analgesic agents.[7] Their mechanism of action may involve the modulation of pain pathways or the inhibition of enzymes involved in pain signaling.

Other Potential Applications

Derivatives of isoindole-1,3-dione have also been investigated for their potential as:

  • Anticonvulsants

  • Anticancer agents [9]

  • Enzyme inhibitors , such as cholinesterase inhibitors for the treatment of Alzheimer's disease.[10]

Part 5: Future Directions and Conclusion

While the specific compound this compound is not extensively characterized, the rich chemistry and diverse biological activities of the N-substituted isoindole-1,3-dione family make it a compelling target for further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: The unambiguous synthesis and thorough spectroscopic characterization of this compound are essential first steps.

  • In Vitro Biological Screening: The compound should be screened against a panel of biological targets to identify its primary pharmacological activities. This should include assays for anti-inflammatory, antimicrobial, and cytotoxic effects.

  • Mechanism of Action Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogs will help to establish a clear SAR and guide the design of more potent and selective compounds.

References

  • Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. National Institutes of Health.

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.

  • Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. National Institutes of Health.

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.

  • The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. ResearchGate.

  • Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. MDPI.

  • A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health.

  • Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International.

  • Therapeutic Potential of Phthalimide Derivatives: A Review. Open Journal of Medicinal Chemistry.

  • Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. ScienceDirect.

  • Phthalimides as anti-inflammatory agents. National Institutes of Health.

  • Compound 2-(2-hydroxy-4-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione. Chemdiv.

  • The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. International Association for the Study of Pain.

  • The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. National Institutes of Health.

  • Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity. The Pharmaceutical and Chemical Journal.

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.

  • 2-(4-methyl-2-nitrophenyl)-1H-isoindole-1,3(2H)-dione. PubChem.

  • 1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-. SIELC Technologies.

  • 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. NIST WebBook.

  • 2-(4-hydroxy-phenyl)-5-nitro-isoindole-1,3-dione. Sigma-Aldrich.

  • Synthesis of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3-(2H)-dione. PrepChem.com.

  • Compound 2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione. Chemdiv.

Sources

An In-Depth Technical Guide to 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione (CAS Number: 117346-07-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, a member of the pharmacologically significant phthalimide class of compounds. While specific research on this particular molecule is limited, this document extrapolates from established knowledge of N-substituted phthalimides to present a detailed account of its synthesis, physicochemical properties, and potential biological activities. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Introduction: The Prominence of the Phthalimide Scaffold

The isoindole-1,3-dione moiety, commonly known as the phthalimide group, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and synthetic accessibility have made it a cornerstone in the design of a diverse array of therapeutic agents. Phthalimide analogues have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1] The core structure's lipophilicity also enhances the ability of these compounds to traverse biological membranes, a crucial factor in drug efficacy.

This guide focuses on a specific derivative, this compound, which incorporates a substituted nitrophenyl ring. This substitution pattern is of particular interest as the nitro group can influence the molecule's electronic properties and potential for biological interactions, while the hydroxyl group can participate in hydrogen bonding, a key interaction in many biological systems.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in biological systems and for the design of appropriate experimental conditions.

PropertyValueSource
CAS Number 117346-07-3Chemical Supplier Catalogs
Molecular Formula C₁₄H₈N₂O₅Chemical Supplier Catalogs
Molecular Weight 284.22 g/mol Chemical Supplier Catalogs
Synonyms N-(2-Hydroxy-4-nitrophenyl)phthalimideChemical Supplier Catalogs
Predicted XLogP3 2.1PubChem
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 6PubChem
Predicted Rotatable Bond Count 2PubChem

Synthesis and Mechanism

The synthesis of N-substituted phthalimides is typically achieved through the condensation of phthalic anhydride with a primary amine. For the synthesis of this compound, the logical precursors are phthalic anhydride and 2-amino-5-nitrophenol.

A well-established and adaptable protocol for this type of reaction involves heating the reactants in a suitable solvent, such as glacial acetic acid.[2] The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the stable imide ring.

Proposed Synthetic Workflow

G Reactant1 Phthalic Anhydride Intermediate Phthalamic Acid Intermediate Reactant1->Intermediate Reactant2 2-Amino-5-nitrophenol Reactant2->Intermediate Solvent Glacial Acetic Acid Heating Reflux Product 2-(2-hydroxy-4-nitrophenyl)-1H- isoindole-1,3(2H)-dione Intermediate->Product Dehydration Purification Recrystallization Product->Purification FinalProduct Purified Product Purification->FinalProduct G This compound This compound G Compound 2-(2-hydroxy-4-nitrophenyl)-1H- isoindole-1,3(2H)-dione Target Potential Biological Target (e.g., Enzyme, Receptor) Compound->Target Binding Pathway Signaling Pathway Modulation Target->Pathway Inhibition/Activation Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this N-arylphthalimide derivative. The guide covers the synthesis, spectroscopic characterization, and a detailed exploration of its conformational landscape through theoretical considerations. Furthermore, it delves into the potential structure-activity relationships, offering insights into how the molecule's architecture may influence its biological interactions. This guide is intended to serve as a valuable resource for those interested in the chemical and biological aspects of phthalimide-based compounds.

Introduction: The Significance of N-Arylphthalimides in Medicinal Chemistry

The isoindole-1,3(2H)-dione, commonly known as the phthalimide scaffold, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The versatility of the phthalimide ring system allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological profile. N-arylphthalimides, in particular, have garnered significant attention due to their potential to engage in specific biological interactions, often driven by the nature and substitution pattern of the aryl moiety.

The subject of this guide, this compound, is a noteworthy derivative that combines the classic phthalimide core with a substituted phenyl ring bearing both a hydroxyl and a nitro group. These functional groups are known to participate in hydrogen bonding and electrostatic interactions, which are critical for molecular recognition in biological systems. Understanding the interplay between the planar phthalimide ring and the appended substituted phenyl ring is crucial for predicting its behavior in a biological context. This guide aims to provide a detailed exposition of the molecular architecture and conformational dynamics of this compound, laying the groundwork for its potential application in drug discovery and development.

Molecular Structure and Physicochemical Properties

The structural foundation of this compound comprises a planar phthalimide moiety connected via a nitrogen atom to a 2-hydroxy-4-nitrophenyl group.

Key Structural Features:

  • Phthalimide Moiety: A bicyclic aromatic system that is largely planar and rigid. The two carbonyl groups are key hydrogen bond acceptors.

  • 2-hydroxy-4-nitrophenyl Group: This substituent introduces significant electronic and steric features. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor.

  • Rotational Freedom: The single bond connecting the phthalimide nitrogen and the phenyl ring allows for rotational freedom, leading to different conformational possibilities.

Physicochemical Properties:

PropertyValue (Predicted)
Molecular FormulaC₁₄H₈N₂O₅
Molecular Weight284.23 g/mol
LogP1.8
pKa (hydroxyl)~7.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthesis and Characterization

The synthesis of N-aryl phthalimides is typically achieved through the condensation of phthalic anhydride with the corresponding aniline derivative.[1] For the title compound, this involves the reaction of phthalic anhydride with 2-amino-5-nitrophenol.

Rationale for Synthetic Strategy Selection

The direct condensation of an anhydride with an amine is a robust and high-yielding method for the formation of imides. Acetic acid is often used as a solvent as it facilitates the reaction and the removal of the water byproduct.[2] This one-step synthesis is efficient and avoids the need for protecting groups, making it an attractive choice for laboratory-scale synthesis.

Detailed Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and 2-amino-5-nitrophenol (1.0 eq) in glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water to remove residual acetic acid. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product.

SynthesisWorkflow PhthalicAnhydride Phthalic Anhydride ReactionMixture Reaction in Glacial Acetic Acid PhthalicAnhydride->ReactionMixture Aminophenol 2-Amino-5-nitrophenol Aminophenol->ReactionMixture Reflux Reflux (4-6h) ReactionMixture->Reflux Precipitation Cooling and Precipitation Reflux->Precipitation Filtration Vacuum Filtration and Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct 2-(2-hydroxy-4-nitrophenyl)-1H- isoindole-1,3(2H)-dione Recrystallization->FinalProduct

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phthalimide and the nitrophenyl rings. The hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbons of the imide, as well as for the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching of the imide group (typically around 1700-1780 cm⁻¹), as well as bands for the N-O stretching of the nitro group and O-H stretching of the hydroxyl group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Conformational Analysis: Theory and Experimental Evidence

The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. For this compound, the key conformational parameter is the dihedral angle between the phthalimide ring and the nitrophenyl ring.

Torsional Angles and Rotational Barriers

The rotation around the N-C(aryl) bond determines the relative orientation of the two ring systems. This rotation is influenced by several factors:

  • Steric Hindrance: The ortho-hydroxyl group on the phenyl ring can sterically clash with the carbonyl groups of the phthalimide moiety, influencing the preferred dihedral angle.

  • Intramolecular Hydrogen Bonding: A hydrogen bond between the ortho-hydroxyl group and one of the imide carbonyl oxygens could significantly stabilize a particular conformation, restricting free rotation.

  • Electronic Effects: The electron-withdrawing nitro group influences the electronic distribution in the phenyl ring, which can affect the rotational barrier.

Caption: Key rotational bond defining the conformation of the molecule.

Computational Modeling and Simulation

In the absence of experimental data such as an X-ray crystal structure, computational methods are invaluable for exploring the conformational preferences of a molecule.

Protocol for Conformational Search:

  • Structure Building: Construct the 3D structure of the molecule using a molecular modeling software.

  • Force Field Selection: Choose an appropriate molecular mechanics force field (e.g., MMFF94 or AMBER) that is well-parameterized for this type of molecule.

  • Conformational Search: Perform a systematic or stochastic conformational search by rotating the N-C(aryl) dihedral angle. For each conformation, the energy is minimized.

  • Analysis: Analyze the resulting potential energy surface to identify the low-energy conformers. The global minimum energy conformation represents the most stable arrangement of the molecule in the gas phase.

The results of such a study would likely reveal that conformations allowing for an intramolecular hydrogen bond are significantly lower in energy.

Structure-Activity Relationship (SAR) Insights

The structural features of this compound suggest several potential points of interaction with biological macromolecules.

  • Hydrogen Bonding: The hydroxyl group and the two carbonyl oxygens are prime candidates for forming hydrogen bonds with amino acid residues in a protein binding pocket. The nitro group can also act as a hydrogen bond acceptor.

  • Aromatic Interactions: The two aromatic rings can engage in π-π stacking or hydrophobic interactions.

  • Influence of Conformation: The preferred conformation will dictate the spatial arrangement of these interacting groups, which in turn will determine the molecule's ability to fit into a specific binding site. A more rigid conformation, potentially locked by an intramolecular hydrogen bond, might lead to higher binding affinity and selectivity.

SAR_Hypothesis cluster_interactions Potential Interactions Molecule 2-(2-hydroxy-4-nitrophenyl)-1H- isoindole-1,3(2H)-dione H_Bond Hydrogen Bonding (OH, C=O, NO2) Molecule->H_Bond drives Pi_Stacking π-π Stacking (Aromatic Rings) Molecule->Pi_Stacking enables Hydrophobic Hydrophobic Interactions Molecule->Hydrophobic facilitates Receptor Biological Target (e.g., Enzyme, Receptor) Biological_Activity Biological Activity Receptor->Biological_Activity leads to H_Bond->Receptor Pi_Stacking->Receptor Hydrophobic->Receptor

Caption: Hypothetical structure-activity relationships for the title compound.

Conclusion and Future Directions

This compound is a molecule with a rich set of structural and electronic features that make it an interesting candidate for further investigation in medicinal chemistry. Its synthesis is straightforward, and its conformational preferences, while not yet experimentally determined, can be rationally predicted. The presence of multiple functional groups capable of engaging in specific non-covalent interactions suggests that this compound could be a valuable scaffold for the design of new therapeutic agents.

Future research should focus on obtaining an X-ray crystal structure to definitively determine its solid-state conformation. Furthermore, a detailed biological evaluation against various targets would be essential to uncover its pharmacological potential. The insights gained from such studies would be invaluable for the rational design of next-generation N-arylphthalimide derivatives with improved potency and selectivity.

References

  • PrepChem. Synthesis of N-Phenylphthalimide. [Link]

  • Zhang, X., et al. (2018). Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. Molecules, 23(10), 2645. [Link]

Sources

"2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Guide to 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Abstract

This technical guide provides a detailed analysis of the key spectroscopic data for the characterization of This compound (CAS No. 117346-07-3). Aimed at researchers and professionals in drug development and chemical synthesis, this document synthesizes predictive data with established principles of spectroscopic interpretation. While a complete public dataset for this specific molecule is not available, this guide leverages experimental data from close structural analogues and foundational spectroscopic theory to provide a robust framework for its identification and characterization. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into experimental design, data interpretation, and structural confirmation.

Introduction: The Structural Significance of this compound

The molecule this compound belongs to the N-substituted phthalimide class of compounds. Phthalimide derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents known for a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties[1][2]. The specific substitution on the N-phenyl ring—a hydroxyl group at the ortho position and a nitro group at the para position—is expected to significantly influence its electronic properties, potential for intramolecular hydrogen bonding, and biological activity.

Accurate structural elucidation is the bedrock of chemical and pharmaceutical research. Spectroscopic analysis provides a non-destructive, detailed view of the molecular architecture, confirming identity, purity, and structural integrity. This guide explains the causality behind interpreting the spectral data, ensuring a trustworthy and authoritative understanding of the molecule's signature spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will predict the ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogues like 2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione[3] and N-(4-nitrophenyl)phthalimide[4].

Workflow for NMR Sample Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum

The choice of solvent is critical; DMSO-d6 is recommended due to its ability to dissolve a wide range of organic compounds and because the phenolic -OH proton signal will be observable. The predicted chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro group and the phthalimide carbonyls, and the electron-donating and hydrogen-bonding capacity of the hydroxyl group.

Molecular Structure for NMR Assignment

Caption: Structure of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d6)

Proton(s)Predicted δ (ppm)MultiplicityCouplingRationale
H-a, H-a'~7.90 - 8.00mProtons on the phthalimide ring, deshielded by the adjacent carbonyl groups.
H-b, H-b'~7.80 - 7.90mProtons on the phthalimide ring.
H-3'~7.50dJ ≈ 9.0 HzOrtho to the nitro group, strongly deshielded. Coupled to H-5'.
H-5'~7.20ddJ ≈ 9.0, 2.5 HzOrtho to the hydroxyl group and meta to the nitro group. Coupled to H-3' and H-6'.
H-6'~8.10dJ ≈ 2.5 HzOrtho to both the nitro group and the imide nitrogen, highly deshielded. Coupled to H-5'.
-OH~10.5 - 11.5br sPhenolic proton, chemical shift is concentration-dependent and broadened by exchange.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon environment of the molecule. The carbonyl carbons are expected to be the most downfield signals. Data for the analogue N-(4-nitrophenyl)phthalimide shows characteristic shifts for the phthalimide and nitrophenyl moieties, which serve as a strong foundation for our predictions[4].

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d6)

Carbon(s)Predicted δ (ppm)Rationale
C=O (Imide)~167.0Typical chemical shift for phthalimide carbonyl carbons.
C-q (Phthalimide)~131.5Quaternary carbons of the phthalimide ring to which the carbonyls are attached.
CH (Phthalimide)~124.0, 135.0Aromatic carbons of the phthalimide ring.
C-1'~125.0Carbon attached to the imide nitrogen, shielded by the -OH group.
C-2'~150.0Carbon bearing the hydroxyl group, significantly deshielded.
C-3'~118.0Aromatic CH carbon.
C-4'~145.0Carbon bearing the nitro group, deshielded.
C-5'~120.0Aromatic CH carbon.
C-6'~110.0Aromatic CH carbon, ortho to -OH and -NO2.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl, nitro, and hydroxyl groups.

Experimental Protocol: KBr Pellet Method

The solid nature of the compound makes the Potassium Bromide (KBr) pellet method an ideal choice for IR analysis. This technique involves mixing a small amount of the analyte with dry KBr powder and compressing it into a transparent disc[5].

  • Preparation: Gently grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of spectroscopy-grade, dry KBr powder. Mix gently but thoroughly to ensure uniform dispersion of the sample within the KBr matrix.

  • Pellet Formation: Transfer the mixture to a die set and apply 8-10 metric tons of pressure using a hydraulic press. Hold the pressure for 1-2 minutes to allow the KBr to form a transparent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Table 3: Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (Phenol)Stretching, H-bonded3200 - 3500Broad, Strong
C-H (Aromatic)Stretching3000 - 3100Medium
C=O (Imide)Asymmetric Stretching~1775Strong
C=O (Imide)Symmetric Stretching~1710Strong
C=C (Aromatic)Stretching1450 - 1600Medium to Strong
N-O (Nitro)Asymmetric Stretching1500 - 1560Very Strong
N-O (Nitro)Symmetric Stretching1335 - 1385Very Strong
C-N (Imide)Stretching~1380Strong

The presence of two distinct C=O stretching bands is a hallmark of cyclic imides[6]. The strong, sharp peaks corresponding to the nitro group's symmetric and asymmetric stretches are also key diagnostic features[7].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Proposed Fragmentation Pathway

M [M+H]⁺ m/z 285.05 F1 m/z 239.06 Loss of NO₂ M->F1 -NO₂ F2 m/z 148.04 [Phthalimide+H]⁺ M->F2 Cleavage F3 m/z 138.06 [Aminophenol]⁺ M->F3 Cleavage F4 m/z 120.04 Loss of CO from F2 F2->F4 -CO F5 m/z 104.05 Loss of CO from F4 F4->F5 -CO

Caption: A plausible ESI-MS fragmentation pathway for the protonated molecule.

Expected Mass Spectrum

The exact mass of this compound (C₁₄H₈N₂O₅) is 284.0433 Da. In positive-ion ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 285.0511 .

Key Fragmentation Insights:

  • Phthalimide Core: N-substituted phthalimides commonly show fragmentation patterns involving the stable phthalimide structure. We can anticipate cleavage of the N-C bond connecting the two aromatic rings, leading to characteristic ions.

  • Loss of CO: A common fragmentation pathway for phthalimides involves the sequential loss of two carbon monoxide (CO) molecules from the parent ion or key fragments[8].

  • Nitro Group Fragmentation: The nitro group can be lost as NO₂ (46 Da), which would be a significant fragmentation pathway.

  • Analogue Data: The GC-MS data for N-(4-nitrophenyl)phthalimide (MW 268.22) shows a strong molecular ion peak at m/z 268, with major fragments at m/z 136 and 104, corresponding to fragments of the phthalimide and nitrophenyl moieties[4]. This supports the proposed cleavage patterns.

Table 4: Predicted Key Ions in ESI-MS Spectrum

m/z (Predicted)Ion FormulaDescription
285.05[C₁₄H₉N₂O₅]⁺Protonated molecular ion [M+H]⁺
239.06[C₁₄H₉N₂O₃]⁺Loss of NO₂ from [M+H]⁺
148.04[C₈H₆NO₂]⁺Protonated phthalimide fragment
138.06[C₆H₆NO₂]⁺Protonated 2-amino-5-nitrophenol fragment
120.04[C₇H₆NO]⁺Loss of CO from the phthalimide fragment
104.05[C₇H₆N]⁺Loss of a second CO from the phthalimide fragment

Conclusion

This guide presents a comprehensive, albeit predictive, spectroscopic profile of this compound. By integrating foundational principles with experimental data from closely related analogues, we have established a reliable framework for its structural confirmation. The predicted ¹H and ¹³C NMR spectra map the molecule's unique proton and carbon environments. The characteristic IR absorption bands provide rapid confirmation of key functional groups, namely the imide, hydroxyl, and nitro moieties. Finally, the anticipated mass spectrometry fragmentation pattern offers a clear path to confirming the molecule's mass and substructural components. This document serves as an authoritative resource for scientists engaged in the synthesis, quality control, and analysis of this and related N-substituted phthalimide compounds.

References

  • PubChem. N-(4-nitrophenyl)phthalimide. National Center for Biotechnology Information. [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156. [Link]

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • PubChem. N-(o-hydroxyphenyl)phthalimide. National Center for Biotechnology Information. [Link]

  • G. Kiruthiga, et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4347. [Link]

  • Al-Hussain, S. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Chemistry & Biodiversity. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. [Link]

Sources

"2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione" solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of this compound. In the absence of direct empirical data in peer-reviewed literature, this document leverages fundamental principles of chemical interactions and data from structurally analogous compounds to construct a robust theoretical framework. It is intended to serve as a vital resource for researchers, scientists, and professionals in drug development by offering predictive insights into the compound's behavior in various solvent systems and providing a detailed protocol for empirical validation.

Introduction

This compound is a molecule of interest within the broader class of N-substituted phthalimides.[1] This class of compounds is recognized for its diverse biological activities and applications in medicinal chemistry.[1] The phthalimide scaffold's hydrophobic nature enhances the ability of these molecules to traverse biological membranes.[1] Understanding the solubility of this specific derivative is paramount for a multitude of applications, including but not limited to:

  • Drug Formulation and Delivery: Solubility is a critical determinant of a drug's bioavailability.

  • Chemical Synthesis: Solvent choice is crucial for reaction kinetics, yield, and purification processes.

  • Analytical Chemistry: The development of accurate analytical methods relies on the compound being soluble in the chosen mobile phase or diluent.

This guide provides a detailed examination of the factors expected to govern the solubility of this compound and presents a methodology for its empirical determination.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the foundation for predicting its solubility.

PropertyValue/StructureSource/Comment
IUPAC Name This compound-
CAS Number 117346-07-3[2]
Molecular Formula C₁₄H₈N₂O₅[2]
Molecular Weight 284.23 g/mol Calculated
Chemical Structure (See Figure 1)-
Structural Analysis for Solubility Prediction

The solubility of a compound is dictated by its ability to form favorable interactions with solvent molecules. The key structural features of this compound that will influence its solubility are:

  • Phthalimide Moiety: This large, planar, and relatively nonpolar ring system contributes to the molecule's hydrophobicity. However, the imide group (-CO-N(R)-CO-) possesses some polar character and can act as a hydrogen bond acceptor.[3]

  • Hydroxyphenyl Group: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar protic solvents.

  • Nitro Group: The nitro (-NO₂) group is a strong electron-withdrawing group and a polar functional group, capable of acting as a hydrogen bond acceptor.

  • Aromatic Rings: The two aromatic rings contribute to the molecule's nonpolar character and can engage in π-π stacking interactions.

The interplay of these functional groups suggests a molecule with a mixed polarity, which will result in varied solubility across different solvent classes.

Figure 1: Chemical structure and key functional groups.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that a solute will dissolve best in a solvent that has a similar polarity.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl and nitro groups of the target molecule can form strong hydrogen bonds with these solvents. However, the large nonpolar phthalimide core will likely limit high solubility in highly polar protic solvents like water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors but not donors. They are expected to be effective at solvating the polar functional groups of the molecule. The absence of hydrogen bond donation from the solvent may be less of a hindrance due to the molecule's own hydroxyl group.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The large aromatic and nonpolar regions of the target molecule will have some affinity for these solvents, but the polar hydroxyl and nitro groups will be poorly solvated, likely leading to low solubility.

Predicted Solubility Profile

Based on the theoretical framework, the following solubility profile is predicted. It is crucial to note that these are predictions and must be confirmed by empirical testing.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic WaterLowThe large nonpolar surface area of the phthalimide moiety is expected to outweigh the hydrogen bonding potential of the hydroxyl and nitro groups.
Methanol, EthanolModerateThe alkyl chains of these alcohols provide some nonpolar character to interact with the phthalimide core, while the hydroxyl groups can interact with the polar functional groups of the solute.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for many organic compounds with mixed polarity.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar aprotic solvent capable of solvating both the polar and, to some extent, the nonpolar regions of the molecule.
AcetonitrileModerate to LowWhile polar, acetonitrile is less effective at solvating strong hydrogen bond donors compared to DMSO and DMF.
Nonpolar HexaneVery LowThe significant polarity mismatch between the solute's hydroxyl and nitro groups and the nonpolar nature of hexane will result in poor solvation.
TolueneLowThe aromatic nature of toluene may allow for some favorable π-π interactions with the aromatic rings of the solute, but it is unlikely to overcome the poor solvation of the polar groups.
Chlorinated Dichloromethane (DCM)ModerateDCM has a moderate polarity and can solvate a range of organic compounds. It is expected to provide a balance of interactions with both the polar and nonpolar parts of the molecule.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, the isothermal shake-flask method is recommended. This is a reliable and widely accepted method for solubility measurement.

Materials and Equipment
  • This compound (analytical standard)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable containers

Experimental Workflow

G start Start: Prepare Saturated Solutions step1 Add excess solute to a known volume of solvent in a vial. start->step1 step2 Equilibrate in a thermostatic shaker bath (e.g., 24-48 hours at 25°C). step1->step2 step3 Ensure a solid phase remains to confirm saturation. step2->step3 step4 Separate Solid and Liquid Phases step3->step4 step5 Centrifuge the vials to pellet the excess solid. step4->step5 step6 Carefully withdraw the supernatant. step5->step6 step7 Filter the supernatant through a 0.22 µm syringe filter. step6->step7 step8 Quantify the Solute Concentration step7->step8 step9 Prepare a calibration curve with known concentrations of the compound. step8->step9 step10 Dilute the filtered saturated solution to fall within the calibration range. step8->step10 step11 Analyze the diluted solution using HPLC or UV-Vis spectrophotometry. step10->step11 step12 Calculate the solubility from the concentration and dilution factor. step11->step12 end End: Report Solubility (e.g., in mg/mL or mol/L) step12->end

Sources

"2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione" potential biological activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Abstract

The 1H-isoindole-1,3(2H)-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] This technical guide delves into the prospective biological activities of a specific derivative, This compound . By dissecting its structural components—the isoindole-1,3-dione core, an N-substituted 2-hydroxy-4-nitrophenyl ring—and drawing parallels with structurally analogous molecules, we can hypothesize a range of potential therapeutic applications. This document provides a scientific rationale for these potential activities, outlines detailed protocols for their experimental validation, and serves as a resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: Structural Rationale for Biological Potential

The therapeutic promise of this compound stems from the synergistic combination of its distinct chemical moieties. The isoindole-1,3-dione core is a versatile pharmacophore known to impart a wide array of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The N-substitution with a phenyl ring is a common strategy to modulate these activities.

The specific substituents on the phenyl ring are critical:

  • Ortho-hydroxyl (-OH) group: This group can participate in hydrogen bonding, a key interaction in enzyme-ligand binding, potentially enhancing affinity for biological targets.

  • Para-nitro (-NO2) group: As a strong electron-withdrawing group, the nitro moiety can significantly alter the electronic properties of the molecule. It is a known feature in compounds with potent biological activities, including anticancer and antimicrobial effects, sometimes through mechanisms involving the generation of reactive oxygen species (ROS).[5][6]

This guide will explore the most probable biological activities arising from this unique structural arrangement, focusing on anticancer, anti-inflammatory, analgesic, and antimicrobial potentials.

Potential Anticancer Activity

The isoindole-1,3-dione scaffold is a well-established motif in oncology research, with derivatives demonstrating significant cytotoxic effects against various cancer cell lines.[3][4][7]

Mechanistic Rationale

The anticancer potential of the title compound is strongly suggested by the activities of related structures.

  • Induction of Apoptosis: Many isoindole derivatives trigger programmed cell death in cancer cells.[8] The presence of a nitro group, as seen in 5-nitroindole derivatives, has been shown to enhance antiproliferative activity by generating intracellular ROS, which can initiate the intrinsic apoptosis pathway.[6]

  • Cell Cycle Arrest: Treatment with isoindole-1,3-dione compounds can arrest the cell cycle, preventing cancer cell proliferation.[8]

  • Enzyme Inhibition: The nitro group has been identified as a key feature for the inhibition of topoisomerase-I, an enzyme crucial for DNA replication in cancer cells.[5]

The planar isoindole-1,3-dione ring system combined with the substituted phenyl group may allow for interactions with DNA or key enzymatic targets, while the nitro group could confer additional cytotoxicity through oxidative stress mechanisms.

Proposed Signaling Pathway: Intrinsic Apoptosis

The nitroaromatic structure suggests a potential mechanism involving the induction of oxidative stress, leading to apoptosis.

Compound 2-(2-hydroxy-4-nitrophenyl) -1H-isoindole-1,3(2H)-dione ROS Increased Intracellular Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito Bax Upregulation of Pro-apoptotic proteins (e.g., Bax) Mito->Bax Bcl2 Downregulation of Anti-apoptotic proteins (e.g., Bcl-2) Mito->Bcl2 CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by the title compound via ROS generation.

Potential Anti-inflammatory and Analgesic Activities

Derivatives of 1H-isoindole-1,3(2H)-dione are widely recognized for their potent anti-inflammatory and analgesic properties.[9][10][11][12]

Mechanistic Rationale

A primary mechanism for the anti-inflammatory and analgesic effects of this class of compounds is the inhibition of cyclooxygenase (COX) enzymes.[10][11] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

  • COX Inhibition: Studies have shown that isoindole-1,3-dione derivatives can fit into the binding sites of both COX-1 and COX-2, with some showing selectivity for COX-2.[10] The isoindole-1,3(2H)-dione moiety often interacts with key residues like Arg120 and Tyr355 in the COX-2 active site through hydrogen bonding and hydrophobic interactions.[10] The N-substituted phenyl ring plays a crucial role in stabilizing the molecule within the enzyme's binding pocket.

Data Presentation: Comparative Analgesic Activity

Experimental data for novel compounds are often compared against known standards. The table below illustrates how analgesic data for new isoindole-1,3-dione derivatives (hypothetical Compounds F1-F4) are presented.[9]

Pain Model Compound Dose (mg/kg) % Pain Reduction (vs. Control) Reference
Capsaicin-Induced Pain F12069.0%[9]
F22074.7%[9]
Formalin Test (Phase II) F12062.7%[9]
F22053.0%[9]
Diabetic Neuropathy F11056.6%[9]
F21049.3%[9]

Potential Antimicrobial Activity

The isoindole-1,3-dione framework is present in numerous synthetic compounds exhibiting antibacterial and antifungal activities.[13][14][15]

Mechanistic Rationale

The precise mechanisms of antimicrobial action can vary, but they often involve:

  • Disruption of Microbial Membranes: The lipophilic nature of the molecule can facilitate its insertion into the lipid bilayer of microbial cell membranes, disrupting their integrity.

  • Enzyme Inhibition: The compound may inhibit essential microbial enzymes involved in metabolic pathways or cell wall synthesis.

  • DNA Interaction: Some derivatives have shown a moderate affinity for binding to DNA, which could interfere with replication and transcription processes.[13]

The combination of the phthalimide core with the nitro and hydroxyl groups on the phenyl ring could yield a molecule with significant activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains.[14]

Experimental Validation Workflows

To empirically validate these potential activities, a series of standardized in vitro assays are required. The following protocols provide a robust framework for initial screening.

General Synthesis Workflow

The synthesis of N-substituted isoindole-1,3-dione derivatives is typically achieved through the condensation of phthalic anhydride with a primary amine.[1]

cluster_reactants Reactants cluster_process Process Anhydride Phthalic Anhydride Reflux Reflux with Dehydration Anhydride->Reflux Amine 2-Amino-5-nitrophenol Amine->Reflux Solvent High-boiling solvent (e.g., Glacial Acetic Acid) Solvent->Reflux Product 2-(2-hydroxy-4-nitrophenyl) -1H-isoindole-1,3(2H)-dione Reflux->Product

Caption: General synthetic scheme for the title compound.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard for assessing the cytotoxic effect of a compound on cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against selected cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the title compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To find the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

  • Compound Preparation: Prepare a stock solution of the title compound in DMSO. Perform a two-fold serial dilution in a 96-well plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring absorbance.

Conclusion

Based on a thorough analysis of its chemical structure and comparison with established literature on the 1H-isoindole-1,3(2H)-dione scaffold, the compound This compound emerges as a promising candidate for further pharmacological investigation. Strong rationale exists for its potential as an anticancer, anti-inflammatory, analgesic, and antimicrobial agent. The presence of the ortho-hydroxyl and para-nitro substituents on the N-phenyl ring are predicted to be key modulators of this activity. The experimental protocols outlined in this guide provide a clear path for the systematic validation of these hypotheses, paving the way for the potential development of a novel therapeutic entity.

References

  • Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. (n.d.). MDPI. Retrieved from [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY OF N-SUBSTITUTED INDOLE DERIVATIVES. (2025, August 6). Retrieved from [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). MDPI. Retrieved from [Link]

  • Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, Antimicrobial, Antiquorum-Sensing, and Cytotoxic Activities of New Series of Isoindoline-1,3-dione, Pyrazolo[5,1-a]isoindole, and Pyridine Derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. (2008, March 2). Retrieved from [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (n.d.). MDPI. Retrieved from [Link]

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023, May 25). MDPI. Retrieved from [Link]

  • Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. (2014, October 27). Retrieved from [Link]

  • Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (n.d.). PubMed. Retrieved from [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023, July 18). ResearchGate. Retrieved from [Link]

  • Isoindole Derivatives: Propitious Anticancer Structural Motifs. (n.d.). PubMed. Retrieved from [Link]

  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (n.d.). PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to "2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione" as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindole-1,3-dione, or phthalimide, scaffold is a cornerstone in modern medicinal chemistry and materials science. Its rigid, planar structure and synthetic accessibility have made it a privileged core in a multitude of bioactive compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The strategic functionalization of the phthalimide nitrogen atom with various substituents allows for the precise tuning of a molecule's physicochemical and pharmacological properties.

This guide focuses on a particularly versatile, yet underexplored, member of this family: 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione . This molecule is distinguished by the presence of three key functional groups: a phenolic hydroxyl group, an aromatic nitro group, and the phthalimide core itself. This trifecta of reactivity makes it a highly valuable building block for the synthesis of complex heterocyclic systems and compound libraries. The interplay of these functionalities offers a rich chemical landscape for selective transformations, enabling the construction of diverse molecular architectures.

This document serves as a technical guide for researchers, providing a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the synthetic potential of this compound as a strategic synthon in organic synthesis.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below. While a dedicated, peer-reviewed full characterization of this specific molecule is not widely available, its expected spectroscopic features can be reliably predicted based on the well-established spectral data of its constituent functional groups and closely related analogs.

PropertyValue
Molecular Formula C₁₄H₈N₂O₅
Molecular Weight 284.23 g/mol
CAS Number 117346-07-3
Appearance Expected to be a solid
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and acetone

Predicted Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phthalimide and the hydroxynitrophenyl rings. The protons on the phthalimide ring would likely appear as a multiplet in the downfield region (around 7.8-8.0 ppm). The protons on the substituted phenyl ring will be influenced by the hydroxyl and nitro groups, leading to characteristic shifts and coupling patterns. The phenolic proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons of the phthalimide group in the range of 165-170 ppm. Aromatic carbons will resonate in the typical region of 110-150 ppm, with their specific shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the functional groups present. Strong carbonyl stretching frequencies for the imide group are expected around 1700-1780 cm⁻¹. A broad O-H stretching band for the phenolic hydroxyl group would be anticipated around 3200-3500 cm⁻¹. Additionally, characteristic peaks for the aromatic C-H bonds and the N-O stretching of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹) should be observable.

Synthesis of this compound

The most direct and widely employed method for the synthesis of N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine.[3] For the title compound, this involves the reaction of phthalic anhydride with 2-amino-5-nitrophenol.

Proposed Synthetic Pathway

Synthesis phthalic_anhydride Phthalic Anhydride product This compound phthalic_anhydride->product Glacial Acetic Acid, Reflux amino_phenol 2-Amino-5-nitrophenol amino_phenol->product

Caption: Proposed synthesis of the title compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of N-aryl phthalimides.[3]

  • To a round-bottom flask, add phthalic anhydride (1.0 eq.) and 2-amino-5-nitrophenol (1.0 eq.).

  • Add glacial acetic acid as the solvent (approximately 5-10 mL per gram of phthalic anhydride).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with stirring. A solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Mechanism of Reaction

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Acyl Substitution: The amino group of 2-amino-5-nitrophenol acts as a nucleophile and attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate.

  • Intramolecular Cyclization and Dehydration: The resulting carboxylic acid and amide functionalities of the phthalamic acid intermediate undergo an intramolecular condensation reaction upon heating, eliminating a molecule of water to form the stable five-membered imide ring.

Mechanism reactants Phthalic Anhydride + 2-Amino-5-nitrophenol intermediate Phthalamic Acid Intermediate reactants->intermediate Nucleophilic Attack product Target Molecule + H₂O intermediate->product Cyclization & Dehydration

Caption: Reaction mechanism for phthalimide formation.

Reactivity and Synthetic Potential as a Building Block

The true utility of this compound lies in the selective reactivity of its three key functional domains. This allows for a modular approach to the synthesis of more complex molecules.

Reactivity building_block This compound nitro Nitro Group (Reduction) building_block->nitro hydroxyl Phenolic Hydroxyl (Alkylation/Acylation) building_block->hydroxyl phthalimide Phthalimide Core (Protecting Group/Ring Opening) building_block->phthalimide

Caption: Key reactive sites of the title compound.

Reactions Involving the Nitro Group

The aromatic nitro group is a versatile functional group that can be readily reduced to a primary amine. This transformation opens up a vast array of subsequent derivatization possibilities.

  • Reduction to an Amine: The nitro group can be selectively reduced to an amino group using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.[4] The resulting amine is a key intermediate for the synthesis of various heterocycles.

Nitro_Reduction start ...-NO₂ reagents [H] start->reagents product ...-NH₂ reagents->product

Caption: Reduction of the nitro group to an amine.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group provides another handle for synthetic modification through O-alkylation or O-acylation.

  • Williamson Ether Synthesis: The hydroxyl group can be deprotonated with a mild base (e.g., K₂CO₃) and subsequently alkylated with an alkyl halide to form an ether linkage.

  • Esterification: The phenol can be acylated using an acid chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) to form an ester.

Hydroxyl_Reactions start ...-OH ether ...-OR start->ether R-X, Base ester ...-OCOR' start->ester R'COCl, Base

Caption: Alkylation and acylation of the phenolic hydroxyl.

Reactions Involving the Phthalimide Moiety

The phthalimide group itself can play a dual role in a synthetic strategy.

  • Protecting Group: In the synthesis of the building block, the phthalimide serves to protect the amino group of the starting aniline derivative. The phthalimide group is stable to a wide range of reaction conditions.

  • Amine Source: The phthalimide group can be cleaved under specific conditions, most commonly by hydrazinolysis (the Ing-Manske procedure), to liberate the primary amine. This allows for the unmasking of the amino functionality at a later stage in a multi-step synthesis.

Applications in the Synthesis of Complex Molecules

The strategic combination of the reactions described above allows for the use of this compound as a versatile precursor for the synthesis of various heterocyclic systems, which are of significant interest in drug discovery.

Hypothetical Synthetic Scheme: Synthesis of a Substituted Benzimidazole

This hypothetical scheme illustrates how the title compound could be used to synthesize a substituted benzimidazole, a common scaffold in pharmaceuticals.

Benzimidazole_Synthesis start Title Compound step1_product Reduced Amine Intermediate start->step1_product 1. Nitro Reduction step2_product Alkylated Intermediate step1_product->step2_product 2. O-Alkylation final_product Substituted Benzimidazole step2_product->final_product 3. Cyclization with an Aldehyde

Caption: Proposed synthesis of a substituted benzimidazole.

Synthetic Workflow Decision Tree

The following diagram provides a logical workflow for a synthetic chemist to decide on the reaction sequence based on the desired final product.

Workflow start Start with This compound q1 Modify the Hydroxyl Group First? start->q1 alkylation Perform O-Alkylation or O-Acylation q1->alkylation Yes q2 Modify the Nitro Group? q1->q2 No yes1 Yes no1 No alkylation->q2 reduction Reduce Nitro to Amine q2->reduction Yes cyclization Further Derivatization (e.g., Heterocycle Formation) q2->cyclization No (if hydroxyl was modified) yes2 Yes no2 No reduction->cyclization

Caption: Decision tree for synthetic applications.

Summary and Future Outlook

This compound is a building block with significant, yet largely untapped, potential in organic synthesis. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the regioselective modification of its three distinct reactive sites. This guide has outlined a reliable synthetic protocol for its preparation and has explored its reactivity profile, providing a roadmap for its application in the construction of complex molecular architectures.

The ability to sequentially or concurrently modify the nitro, hydroxyl, and phthalimide functionalities makes this molecule an ideal candidate for the generation of diverse compound libraries for high-throughput screening in drug discovery programs. Future research into the applications of this versatile building block is likely to uncover novel synthetic routes to a wide range of biologically active compounds and functional materials.

References

  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
  • Jamel, N. M., et al. (2017). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 9(8), 1234-1243.
  • Guidechem. (n.d.). What is the synthesis and application of 4-Nitrophthalimide? FAQ - Guidechem.
  • Khodabakhshi, Z., et al. (2024).
  • Maji, M., et al. (2021). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids.
  • Urbiña-Alvarez, J., et al. (2025). Chemoselective Cleavage of N-Aryl Phthalimides through a Transamidation Reaction with Solid Sources of Ammonia.
  • PrepChem.com. (n.d.). Synthesis of N-Phenylphthalimide.
  • Ramarao, J., et al. (2023). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry, 88(24), 17297-17306.
  • Wang, C., et al. (2021). Transamidation and Decarbonylation of N-Phthaloyl-Amino Acid Amides Enabled by Palladium-Catalyzed Selective C–N Bond Cleavage. The Journal of Organic Chemistry, 87(1), 588-599.
  • Litwinienko, G., et al. (2013). Reactions of the phthalimide N-oxyl radical (PINO) with activated phenols: The contribution of π-stacking interactions to hydrogen atom transfer rates. The Journal of Organic Chemistry, 78(3), 1026-1037.
  • Organic Chemistry Portal. (n.d.). Phthalimides.
  • Shafiee, A., et al. (2012). Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. DARU Journal of Pharmaceutical Sciences, 20(1), 84.
  • Google Patents. (1985). Cleavage of phthalimides to amines. US4544755A.
  • ResearchGate. (n.d.). Scheme 2.
  • ResearchGate. (2010). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens.
  • Öztürk, S., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure, 1265, 133393.
  • Google Patents. (2004). Production of keto acids. US20040242891A1.
  • ResearchGate. (2008). N-(2-Hydroxyphenyl)-4-nitrophthalimide.
  • PubChem. (n.d.). Phthalimide, N-(m-hydroxyphenyl)-.
  • Figshare. (n.d.). Collection - Reactivity of Phthalimide N-Oxyl Radical (PINO) toward the Phenolic O−H Bond. A Kinetic Study - The Journal of Organic Chemistry.
  • Indian Academy of Sciences. (n.d.).
  • American Chemical Society. (1917). DRIDES AND ACETYLAMINO-PHTHALIC ANHYDRIDES WITH BENZENE AND ALUMINUM CHLORIDE.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • ResearchGate. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies.
  • Semantic Scholar. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies.
  • Li, J. (2012). Synthesis and Structural Characterization of N-(2-Hydroxyphenyl)tetrachlorophthalimide. Asian Journal of Chemistry, 24(12), 5781-5782.

Sources

An In-Depth Technical Guide to 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, a molecule of significant interest within the broader class of isoindole-1,3-dione derivatives. These compounds, commonly known as phthalimides, are recognized as privileged scaffolds in medicinal chemistry due to their diverse and potent biological activities. This document will delve into the synthesis, physicochemical characteristics, and potential therapeutic applications of this specific derivative, offering field-proven insights and detailed experimental protocols to support further research and development.

Introduction: The Significance of the Isoindole-1,3-dione Scaffold

The isoindole-1,3-dione core is a fundamental structural motif found in a variety of biologically active compounds, including the notorious thalidomide and its safer, more effective analogs like lenalidomide and pomalidomide. The therapeutic relevance of this class of compounds spans a wide spectrum, including anti-inflammatory, immunomodulatory, anticancer, and antimicrobial activities.[1][2] The planar nature of the phthalimide ring system allows for effective interaction with various biological targets, and the N-substituent provides a crucial handle for modulating potency, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound, incorporates two key functional groups on the N-phenyl ring: a hydroxyl group and a nitro group. The presence and relative positions of these substituents are anticipated to significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and ultimately, its biological activity profile. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins. The nitro group, being a strong electron-withdrawing group, can modulate the overall electronic character of the molecule and may be a key contributor to its bioactivity.

Synthesis and Mechanism

The most direct and widely employed method for the synthesis of N-substituted isoindole-1,3-diones is the condensation of phthalic anhydride with a primary amine. In the case of this compound, the reaction involves the condensation of phthalic anhydride with 2-amino-5-nitrophenol.

The reaction mechanism proceeds through a two-step sequence:

  • Nucleophilic Acyl Substitution: The primary amine of 2-amino-5-nitrophenol acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This results in the opening of the anhydride ring to form a phthalamic acid intermediate.

  • Intramolecular Cyclization (Dehydration): Upon heating, the phthalamic acid intermediate undergoes intramolecular cyclization via a dehydration reaction, where the carboxylic acid and the amide functionalities condense to form the stable five-membered imide ring of the final product.

Glacial acetic acid is a commonly used solvent for this reaction as it facilitates both the initial reaction and the subsequent dehydration step.[3]

A generalized workflow for the synthesis and characterization of the target compound.
Detailed Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of analogous N-(hydroxyphenyl)phthalimides.[3]

Materials:

  • Phthalic anhydride

  • 2-Amino-5-nitrophenol

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1.0 equivalent) and 2-amino-5-nitrophenol (1.1 equivalents).

  • Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a solid.

  • Dry the purified product under vacuum.

Self-Validation: The purity of the synthesized compound should be confirmed by determining its melting point and through spectroscopic analysis (NMR, IR, and Mass Spectrometry). The disappearance of the N-H protons of the starting amine and the appearance of characteristic imide carbonyl peaks in the IR spectrum, along with the expected signals in the NMR spectra, will validate the successful synthesis.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₄H₈N₂O₅
Molecular Weight 284.23 g/mol
Appearance Expected to be a yellow solid.[3]
Solubility Likely soluble in polar organic solvents like DMSO and DMF.
Melting Point Expected to be a sharp, defined melting point, likely above 200°C.
Spectroscopic Characterization:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phthalimide and the nitrophenyl rings. The hydroxyl proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the imide group (typically in the range of 165-170 ppm), as well as for the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching of the imide carbonyl groups (around 1770 and 1710 cm⁻¹). A broad absorption band for the hydroxyl group (around 3400-3200 cm⁻¹) and characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹) are also expected.[4]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Activities and Therapeutic Applications

While specific biological studies on this compound are not extensively reported, the known activities of structurally related phthalimide derivatives allow for informed predictions of its therapeutic potential. The presence of both hydroxyl and nitro functional groups on the N-phenyl ring is a key determinant of its potential bioactivity.

Anticancer Activity

Numerous isoindole-1,3-dione derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6][7][8] The anticancer activity is often dependent on the nature and position of substituents on the molecule. For instance, nitro-substituted naphthalimide derivatives have shown potent antitumor activity by inducing cell cycle arrest and apoptosis. The mechanism of action for many anticancer phthalimides involves the inhibition of key enzymes or the modulation of signaling pathways critical for cancer cell proliferation and survival.

Anticancer_Pathway cluster_0 Cellular Effects cluster_1 Molecular Targets Cell Cycle Arrest Cell Cycle Arrest Apoptosis Apoptosis Inhibition of Proliferation Inhibition of Proliferation Enzyme Inhibition\n(e.g., Kinases, P450) Enzyme Inhibition (e.g., Kinases, P450) Enzyme Inhibition\n(e.g., Kinases, P450)->Inhibition of Proliferation Signaling Pathway Modulation\n(e.g., NF-κB) Signaling Pathway Modulation (e.g., NF-κB) Signaling Pathway Modulation\n(e.g., NF-κB)->Cell Cycle Arrest Signaling Pathway Modulation\n(e.g., NF-κB)->Apoptosis Target Compound Target Compound Target Compound->Enzyme Inhibition\n(e.g., Kinases, P450) Target Compound->Signaling Pathway Modulation\n(e.g., NF-κB)

Sources

Methodological & Application

Synthesis of "2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione" from phthalic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a substituted N-aryl phthalimide, through the condensation reaction of phthalic anhydride with 2-amino-5-nitrophenol. N-substituted phthalimides are a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed, step-by-step methodology, mechanistic insights, and characterization guidelines to ensure reproducible and high-purity synthesis.

Introduction and Scientific Background

Phthalimides and their N-substituted derivatives are a cornerstone class of compounds due to their versatile applications.[2] They serve as crucial intermediates in organic synthesis, particularly in the Gabriel synthesis of primary amines, and are integral to the structure of numerous pharmaceuticals, agrochemicals, and dyes.[1][2] The biological significance of the phthalimide core is well-documented, with derivatives like Thalidomide and Apremilast being used clinically for treating conditions such as multiple myeloma and psoriatic arthritis.[4][5]

The target molecule, this compound, incorporates three key functional groups: the phthalimide ring system, a hydroxyl group, and a nitro group. This combination of features makes it an interesting candidate for further functionalization and biological screening. The synthesis described herein employs a classic and robust method: the direct dehydrative condensation of an amine with an acid anhydride.[6] This approach is widely favored for its operational simplicity and generally high yields.[4][7]

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step mechanism: (1) nucleophilic acyl substitution to form an intermediate phthalamic acid, followed by (2) intramolecular cyclization with the elimination of water to form the final imide product.

Overall Reaction:

Mechanistic Pathway:

The reaction is typically catalyzed by an acid and driven to completion by the removal of water, often achieved by refluxing in a high-boiling solvent like glacial acetic acid.[7]

  • Nucleophilic Attack: The primary amino group of 2-amino-5-nitrophenol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalic anhydride ring. This opens the anhydride ring to form a phthalamic acid intermediate (2-carboxy-N-(2-hydroxy-4-nitrophenyl)benzamide).

  • Dehydration and Cyclization: Under heating in an acidic medium, the carboxylic acid and amide functionalities of the intermediate undergo an intramolecular condensation reaction. A molecule of water is eliminated, leading to the formation of the stable five-membered imide ring.

Below is a diagram illustrating the reaction mechanism.

graph "Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Reactants Reactants [label="Phthalic Anhydride\n+ 2-Amino-5-nitrophenol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Intermediate Intermediate [label="Phthalamic Acid Intermediate", fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label="Target Phthalimide Product\n+ H₂O", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Intermediate [label=" Nucleophilic Attack\n(Ring Opening)", color="#EA4335"]; Intermediate -> Product [label=" Intramolecular Cyclization\n(Dehydration via Reflux)", color="#EA4335"]; }

Caption: Reaction mechanism for phthalimide synthesis.

Detailed Experimental Protocol

This protocol provides a self-validating workflow for the synthesis and purification of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Phthalic Anhydride≥99%Sigma-Aldrich
2-Amino-5-nitrophenol≥98%Sigma-Aldrich
Glacial Acetic AcidACS GradeFisher ScientificAnhydrous
Ethanol95% or AbsoluteVWRFor recrystallization
Deionized WaterIn-house
Celite® (Optional)For hot filtration
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask assembly

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware (graduated cylinders, funnels)

  • Analytical balance

Synthesis Procedure

The experimental workflow is outlined in the diagram below.

graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4", nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2.5, height=0.6]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Steps A [label="1. Combine Reactants", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Reflux Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Cool & Precipitate", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Isolate Crude Product\n(Vacuum Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Wash Product", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Recrystallize", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Dry Final Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Characterize", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow A -> B [label="Add Acetic Acid,\nHeat to Reflux"]; B -> C [label="4-6 hours"]; C -> D [label="Cool to RT,\nthen in ice bath"]; D -> E [label="Wash with cold water"]; E -> F [label="Dissolve in hot ethanol,\ncool slowly"]; F -> G [label="Vacuum oven"]; G -> H; }

Caption: Step-by-step experimental workflow.

Step-by-Step Instructions:

  • Reactant Preparation: In a 100 mL round-bottom flask, combine phthalic anhydride (e.g., 1.48 g, 0.01 mol) and 2-amino-5-nitrophenol (1.54 g, 0.01 mol).[7]

    • Causality Note: Using equimolar amounts of reactants ensures complete consumption, simplifying purification. A slight excess of the amine can sometimes be used to drive the reaction but is not typically necessary here.

  • Reaction Setup: Add a magnetic stir bar to the flask. Add glacial acetic acid (approx. 40-50 mL) to the flask to act as the solvent.[7]

    • Expertise Note: Glacial acetic acid is an ideal solvent because its high boiling point (118 °C) allows for effective reflux conditions to promote the dehydration step, and it is also acidic enough to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle on a stirrer plate. Heat the mixture to a gentle reflux with continuous stirring.

  • Reaction Monitoring: Maintain the reflux for 4-6 hours.[7] The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. A solid product may begin to form during the reaction.

  • Isolation of Crude Product: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. As it cools, the product will precipitate out of the solution. The flask can be placed in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold deionized water to remove residual acetic acid and other water-soluble impurities.

  • Purification (Recrystallization): Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol and heat gently until the solid is fully dissolved. If the solution has color from impurities, it can be hot-filtered (optionally through a small pad of Celite®). Allow the clear filtrate to cool slowly to room temperature, then in an ice bath, to form pure crystals.

    • Trustworthiness Note: Slow cooling is critical for the formation of well-defined, pure crystals. Rapid crashing out of solution will trap impurities.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70 °C overnight to remove any residual solvent.

  • Final Analysis: Determine the final mass, calculate the percentage yield, and characterize the product.

Quantitative Data Summary
ParameterValue
Molar Ratio (Anhydride:Amine)1:1
Reaction Temperature~118 °C (Reflux)
Reaction Time4 - 6 hours
Expected Yield75 - 90%
AppearanceYellow to orange crystalline solid
Molecular FormulaC₁₄H₈N₂O₅
Molecular Weight284.23 g/mol

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

  • Melting Point: A sharp melting point range indicates high purity.

  • FT-IR Spectroscopy: Look for the disappearance of the N-H stretching bands (around 3300-3400 cm⁻¹) of the primary amine. Key characteristic peaks to observe are:

    • ~3400-3200 cm⁻¹ (broad, O-H stretch from the phenol)

    • ~1770 cm⁻¹ and ~1710 cm⁻¹ (asymmetric and symmetric C=O stretching of the imide)[7]

    • ~1520 cm⁻¹ and ~1340 cm⁻¹ (asymmetric and symmetric N-O stretching of the nitro group)

  • ¹H NMR Spectroscopy: The spectrum should show characteristic signals for the aromatic protons on both the phthalimide and nitrophenyl rings. The absence of the broad amine (-NH₂) signal from the starting material is a key indicator of reaction completion.

  • Mass Spectrometry: The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of the product (284.23 g/mol ).

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Hazards:

    • Phthalic Anhydride: Corrosive and an irritant. Avoid inhalation of dust.

    • 2-Amino-5-nitrophenol: Toxic and an irritant. Handle with care.

    • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood.

  • Procedure Hazards: The reaction involves heating flammable solvents. Ensure the reflux apparatus is set up correctly and securely clamped to prevent leaks.

References

  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. [Link: Available through academic databases, specific public URL not consistently available]
  • Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242. [Link: https://www.derpharmachemica.
  • ResearchGate. (n.d.). Synthesis of N-substituted phthalimides. [Image]. Retrieved from [Link]

  • Kaur, N., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. [Link: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03859b]
  • Barik, S., et al. (2024). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications. [Link: https://www.
  • Science News. (2024). Innovative Advance in Organic Chemistry by IISc Researcher: Efficient N-Aryl Phthalimide Synthesis. Retrieved from [Link]

  • Singh, G., et al. (2024). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.4c00713]
  • Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286. [Link: https://www.derpharmachemica.com/pharma-chemica/efficient-one-pot-synthesis-of-n-alkyl-and-n-aryl-imides.pdf]
  • Csende, F., & Porkoláb, A. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 254-269. [Link: http://www.jmchemsci.com/article_109403.html]
  • Gąsiorowska, J., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4299. [Link: https://www.mdpi.com/1420-3049/26/14/4299]

Sources

Application Note and Experimental Protocol for the Synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, a substituted phthalimide derivative of interest in medicinal chemistry and materials science. Phthalimides are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The incorporation of a substituted nitrophenol moiety introduces unique electronic and functional characteristics, making the target molecule a valuable scaffold for further chemical exploration. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles.

Introduction: The Scientific Rationale

The synthesis of N-substituted phthalimides is a cornerstone reaction in organic chemistry, typically achieved through the condensation of phthalic anhydride with a primary amine.[3] This reaction proceeds via a two-step mechanism: nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by intramolecular cyclization with the elimination of a water molecule to form the stable five-membered imide ring.

The choice of glacial acetic acid as the reaction solvent is strategic. It serves not only as a solvent for the reactants but also as a catalyst, facilitating the dehydration step. Furthermore, its high boiling point allows the reaction to be conducted at an elevated temperature (reflux), ensuring a sufficient reaction rate. For this specific synthesis, the starting amine is 2-amino-5-nitrophenol, which provides the "2-hydroxy-4-nitrophenyl" substituent on the phthalimide nitrogen. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the starting amine and the properties of the final product.

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, product isolation, and characterization, ensuring reproducibility and high purity of the final compound.

Health and Safety Precautions

Principle of Prudence: All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phthalic Anhydride: May cause skin, eye, and respiratory irritation. May cause an allergic skin reaction.[4]

  • 2-Amino-5-nitrophenol: Harmful if swallowed. Causes serious eye irritation and may cause an allergic skin reaction.[4] It is also a suspected mutagen.[5] Handle with extreme care and avoid inhalation of dust.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.

  • Ethanol: Flammable liquid and vapor.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing the experiment.[4][5] An eyewash station and safety shower should be readily accessible.[5]

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Phthalic Anhydride (C₈H₄O₃)ReagentSigma-AldrichM.W. 148.12 g/mol
2-Amino-5-nitrophenol (C₆H₆N₂O₃)ReagentAcros OrganicsM.W. 154.12 g/mol [6]
Glacial Acetic Acid (CH₃COOH)ACS GradeFisher ScientificSolvent
Ethanol (C₂H₅OH)95%Local SupplierRecrystallization Solvent
Distilled WaterIn-house
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Analytical balance

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

  • Mass Spectrometer

Experimental Protocol: Step-by-Step Synthesis

Reaction Setup and Execution
  • Reagent Preparation: In a 100 mL round-bottom flask, combine phthalic anhydride (1.48 g, 0.01 mol) and 2-amino-5-nitrophenol (1.54 g, 0.01 mol).

  • Solvent Addition: Add 30 mL of glacial acetic acid to the flask.

  • Assembly: Place a magnetic stir bar in the flask and attach a reflux condenser. Secure the apparatus in a heating mantle on a magnetic stirrer.

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Allow the reaction to proceed for 4-6 hours.[1]

  • Hot Filtration (Optional): If any solid impurities are observed in the hot reaction mixture, perform a hot filtration.

  • Cooling and Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

Product Isolation and Purification
  • Initial Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product with a small amount of cold ethanol to remove residual acetic acid and any unreacted starting materials.

  • Recrystallization: For further purification, recrystallize the crude product from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization and Data Analysis

The structure and purity of the synthesized this compound should be confirmed by the following analytical techniques:

  • Melting Point: A sharp melting point range indicates a high degree of purity.

  • FT-IR Spectroscopy: The FT-IR spectrum should show the characteristic absorption bands for the imide carbonyl groups (symmetric and asymmetric stretching) around 1700-1770 cm⁻¹. The absence of N-H and O-H (from the carboxylic acid intermediate) stretching bands from the starting materials is also indicative of product formation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the aromatic protons from both the phthalimide and the nitrophenol moieties in the expected integration and multiplicity.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show the characteristic peaks for the imide carbonyl carbons and the aromatic carbons.

  • Mass Spectrometry: The mass spectrum will provide the molecular weight of the product, confirming its identity.

Visualizing the Process

Reaction Scheme

Caption: Synthesis of the target compound via condensation.

Experimental Workflow

Workflow start_end start_end process process io io decision decision analysis analysis Start Start Combine Combine Reactants (Phthalic Anhydride & 2-Amino-5-nitrophenol) Start->Combine AddSolvent Add Glacial Acetic Acid Combine->AddSolvent Reflux Reflux for 4-6 hours AddSolvent->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize FinalFilter Collect Purified Crystals Recrystallize->FinalFilter Dry Dry in Vacuum Oven FinalFilter->Dry Characterize Characterize Product (MP, FT-IR, NMR, MS) Dry->Characterize End End Characterize->End

Caption: Step-by-step synthesis and purification workflow.

References

  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. Available at: [Link]

  • Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted phthalimides. [Image attached to a publication]. Retrieved from [Link]

  • Kumar, P., et al. (2020). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications, 11(1), 534. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. Part 5. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. [Image attached to a publication]. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrophenol. Retrieved from [Link]

Sources

Application and Protocol for the Chromatographic Purification of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the purification of the polar aromatic compound, 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, a molecule of interest in medicinal chemistry and drug development.[1][2] We present a systematic approach employing flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to be a self-validating system, emphasizing method development through Thin-Layer Chromatography (TLC) to ensure optimal separation from synthetic byproducts and unreacted starting materials. This guide is intended for researchers, scientists, and professionals in drug development seeking a robust and reproducible purification strategy for this and structurally related polar compounds.

Introduction: The Rationale for Purification

This compound is a substituted N-phenyl phthalimide derivative. The phthalimide scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents.[1] The presence of a hydroxyl and a nitro group on the phenyl ring imparts significant polarity to the molecule, which presents unique challenges and opportunities for its purification.

The synthesis of such molecules typically involves the condensation of phthalic anhydride with the corresponding aminophenol. This reaction can lead to a crude product containing unreacted starting materials, side-products from incomplete reaction or rearrangement, and residual reagents. For its use in downstream applications, particularly in a pharmaceutical context, achieving high purity is paramount to ensure accurate biological and toxicological assessment.[3][4] Chromatographic methods, such as flash column chromatography for bulk purification and preparative HPLC for achieving high-purity final products, are indispensable tools for this purpose.[5][6][7]

This document will guide the user through a logical workflow, from initial purity assessment and method development using TLC to large-scale purification via flash chromatography and final polishing with preparative HPLC.

Foundational Principles: Chromatographic Separation of Polar Aromatic Compounds

The purification of this compound hinges on the principles of adsorption chromatography. The stationary phase, typically silica gel, is highly polar. The mobile phase, a less polar organic solvent or a mixture of solvents, is passed through the stationary phase. The separation occurs based on the differential partitioning of the components of the mixture between the stationary and mobile phases.[8][9]

Our target molecule possesses both a phenolic hydroxyl group and a nitro group, making it a polar compound capable of strong interactions (hydrogen bonding and dipole-dipole interactions) with the silica gel. Therefore, a mobile phase of appropriate polarity is required to elute it from the column. A solvent system that is too polar will result in poor separation, as all components will travel with the solvent front. Conversely, a solvent system that is not polar enough will lead to long retention times or complete retention of the target compound on the column.[9]

Workflow for Purification

The overall strategy involves a multi-step process to efficiently and effectively purify the target compound.

Purification_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Bulk Purification cluster_2 Phase 3: High-Purity Polishing cluster_3 Phase 4: Analysis & Characterization TLC Thin-Layer Chromatography (TLC) - Solvent System Screening - Determine Rf Values Flash_Chrom Flash Column Chromatography - Separation of major components - Removal of bulk impurities TLC->Flash_Chrom Scale-up Conditions Pure_Fractions Combined Pure Fractions Flash_Chrom->Pure_Fractions Collect Fractions Prep_HPLC Preparative HPLC - Separation of closely related impurities - Achieve >98% purity Final_Product High-Purity Product Prep_HPLC->Final_Product Collect Pure Fractions Analysis Purity Assessment - Analytical HPLC - NMR, MS Crude_Product Crude Synthetic Product Crude_Product->TLC Optimize Separation Pure_Fractions->Prep_HPLC Inject for Polishing Final_Product->Analysis Verify Purity Flash_Chromatography_Workflow cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Analysis Pack_Column Pack Column with Silica Gel Slurry Load_Sample Dry Load Sample onto Silica Pack_Column->Load_Sample Elute_Column Elute with Optimized Solvent System (e.g., Gradient EtOAc/Hexane) Load_Sample->Elute_Column Collect_Fractions Collect Fractions in Test Tubes Elute_Column->Collect_Fractions TLC_Fractions Analyze Fractions by TLC Collect_Fractions->TLC_Fractions Combine_Fractions Combine Pure Fractions TLC_Fractions->Combine_Fractions

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Molecular Profile

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a substituted N-phenyl phthalimide. The phthalimide moiety is a privileged structure in medicinal chemistry, known to enhance the ability of compounds to cross biological membranes.[1] The molecule's structure incorporates several key features that dictate the analytical strategy: a planar phthalimide system, a substituted nitrophenyl ring, a phenolic hydroxyl group, and a nitro group. These features create a conjugated system with strong chromophores, an acidic proton, and a distinct pattern of functional groups, making the molecule amenable to a suite of analytical techniques.

Molecular Structure:

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 117346-07-3[2]
Molecular Formula C₁₄H₈N₂O₅[2]
Molecular Weight 284.23 g/mol [2]

Integrated Analytical Workflow

A robust characterization follows a logical progression from establishing purity and identity to performing unambiguous structural elucidation. The following workflow is recommended to ensure a comprehensive analysis. This systematic approach ensures that each analytical step builds upon the last, providing a complete and validated profile of the compound.

Analytical_Workflow cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Final Confirmation A Sample Receipt & Visual Inspection B HPLC-UV Analysis (Purity Assessment) A->B Solubilize in appropriate solvent C LC-MS Analysis (Molecular Weight Confirmation) B->C Confirm main peak identity D NMR Spectroscopy (¹H, ¹³C) (Unambiguous Structure) C->D Proceed if purity & MW are correct E FT-IR Spectroscopy (Functional Group ID) F Elemental Analysis (Empirical Formula) E->F Corroborate findings G Final Characterization Report F->G

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Chromatographic Analysis: Purity and Quantification

Core Technique: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reverse-Phase HPLC (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. The non-polar stationary phase (C18) effectively retains the aromatic compound, while a polar mobile phase gradient allows for the separation of the target analyte from potential impurities (e.g., starting materials, by-products). The compound's extensive chromophore system allows for highly sensitive detection using a UV-Vis detector. A method using a simple mobile phase of acetonitrile and water with an acid modifier is robust and reproducible.[3][4] Formic acid is chosen as the modifier to ensure it is compatible with mass spectrometry, should the method be transferred to an LC-MS system.[3][4]

Protocol 3.1: RP-HPLC Method for Purity Assessment
  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute as necessary.

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the sample solution.

  • Data Acquisition: Run the gradient program and record the chromatogram. The primary detection wavelength should be set at or near the compound's λmax (determined by UV-Vis spectroscopy, see Section 5.1). A secondary wavelength can also be monitored for impurity detection.

  • Purity Calculation: Determine the purity by the area percent method, assuming all components have a similar response factor at the detection wavelength.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Table 2: Recommended HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 min, hold for 2 min, return to 5% B over 1 min, hold for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV Diode Array Detector (DAD), monitor 254 nm and λmax

Structural Elucidation Techniques

Mass Spectrometry (LC-MS)

Expertise & Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of the compound's molecular weight. Electrospray Ionization (ESI) is the preferred ionization technique for this molecule. Due to the acidic phenolic hydroxyl group, the compound is expected to readily deprotonate, making negative ion mode ([M-H]⁻) highly sensitive and specific.[5] Tandem MS (MS/MS) can be used to fragment the parent ion, yielding structural information that confirms the connectivity of the molecule. Nitroaromatic compounds often exhibit characteristic fragmentation patterns, such as the loss of nitro (NO₂) or hydroxyl (OH) groups.[6][7]

Protocol 4.1.1: LC-MS Analysis
  • System: Utilize an LC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.

  • LC Method: Employ the HPLC method described in Protocol 3.1.

  • MS Parameters:

    • Ionization Mode: ESI, Negative

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120-150 °C

    • MS/MS: If performed, select the [M-H]⁻ ion (m/z 283.2) as the precursor and apply varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

Expected Results:

  • Full Scan MS: A prominent peak at m/z 283.04 corresponding to the [C₁₄H₇N₂O₅]⁻ ion.

  • MS/MS Fragmentation: Expect to see fragment ions corresponding to losses of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR will reveal the number, environment, and connectivity of protons, while ¹³C NMR will identify all unique carbon atoms. The use of a solvent like DMSO-d₆ is advantageous as it will allow for the observation of the exchangeable phenolic -OH proton. The expected spectrum will show distinct regions for the aromatic protons of the phthalimide and the nitrophenyl rings.[8][9]

Protocol 4.2.1: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.

  • Referencing: Reference spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Phthalimide Protons7.8 - 8.0 (multiplet, 4H)~124, ~135
Phthalimide Carbonyl (C=O)-~167
Nitrophenyl Proton (ortho to -OH)~7.0 (doublet)~112
Nitrophenyl Proton (ortho to -NO₂)~7.6 (doublet of doublets)~122
Nitrophenyl Proton (meta to both)~8.2 (doublet)~111
Phenolic Proton (-OH)>10.0 (broad singlet)-
Nitrophenyl Carbons-~137, ~145, ~163

Note: Predicted shifts are estimates based on related structures and may vary.[8][10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum will be dominated by strong absorptions from the imide carbonyl groups, the nitro group, and the hydroxyl group.

Protocol 4.3.1: FT-IR Analysis
  • Sample Preparation: Use a solid-state sampling method such as an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of neat sample. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify peaks corresponding to the characteristic vibrations of the functional groups.

Table 4: Key FT-IR Vibrational Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch (Phenolic)3500 - 3300Broad
Aromatic C-H Stretch3100 - 3000Sharp
Imide C=O Stretch1780 - 1760 (asymmetric)Strong
Imide C=O Stretch1710 - 1680 (symmetric)Strong
Aromatic C=C Stretch1610 - 1580Medium
N-O Stretch (Nitro)1550 - 1510 (asymmetric)Strong
N-O Stretch (Nitro)1360 - 1320 (symmetric)Strong

Reference data from similar N-substituted phthalimides and nitroaromatics.[1][12]

Supplementary Characterization

UV-Visible Spectroscopy

Expertise & Rationale: A UV-Vis spectrum provides the wavelength of maximum absorbance (λmax), which is essential for setting the optimal detection wavelength in HPLC-UV analysis to maximize sensitivity.

Protocol 5.1.1: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~5-10 µg/mL) in a UV-transparent solvent, such as methanol or acetonitrile.

  • Analysis: Use a dual-beam UV-Vis spectrophotometer to scan the solution from 200 to 600 nm, using the solvent as a blank.

  • Determination: Identify the wavelength(s) of maximum absorbance (λmax).

Elemental Analysis

Expertise & Rationale: Elemental analysis provides experimental verification of the compound's elemental composition (carbon, hydrogen, nitrogen), confirming the empirical and molecular formula.

Protocol 5.2.1: CHN Analysis
  • Sample Preparation: Submit a pure, dry sample (~2-3 mg) for analysis.

  • Analysis: Use a commercial CHN combustion analyzer.

  • Comparison: Compare the experimentally determined weight percentages of C, H, and N to the theoretical values calculated from the molecular formula (C₁₄H₈N₂O₅). The results should agree within ±0.4%.

Table 5: Theoretical Elemental Composition

ElementTheoretical Weight %
Carbon (C)59.16%
Hydrogen (H)2.84%
Nitrogen (N)9.86%
Oxygen (O)28.14%

References

  • Zwiener, C., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

  • White, D. M., & Stark, R. E. (1994). Solid-State NMR Characterization of C- and N-Labelled Phthalimides: Model Compounds for Studying Polyimides. Defense Technical Information Center. [Link]

  • Al-Naiema, I. M., & Stone, A. T. (2011). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of Atmospheric Chemistry, 68(3), 205-225. [Link]

  • SIELC Technologies. (2018). Separation of 1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]- on Newcrom R1 HPLC column. SIELC Technologies Website. [Link]

  • SIELC Technologies. (2018). 1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-. SIELC Technologies Website. [Link]

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980. [Link]

  • Wang, C., et al. (2019). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. The Royal Society of Chemistry. [Link]

  • Perkins, M. J., et al. (2002). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

  • Chen, C. H., et al. (2012). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 17(10), 11985-11998. [Link]

  • Nayab, P. S., et al. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Bangladesh Journal of Pharmacology, 10(3). [Link]

  • Center for Neuroproteomics, Georgetown University. General HPLC Methods. Georgetown University. [Link]

  • Ghorbani-Vaghei, R., et al. (2020). Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction. The Journal of Organic Chemistry, 85(24), 16127–16135. [Link]

  • Bornaz, C., et al. (2007). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Journal of Mass Spectrometry, 42(12), 1548-1558. [Link]

  • Sicińska, W., et al. (2023). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. Pharmaceuticals, 16(7), 920. [Link]

  • Acar, B., et al. (2017). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 11(5), 459-466. [Link]

  • Budeanu, C. C., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4376. [Link]

  • Fischer, E., et al. (2009). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Acta Chromatographica, 21(3), 485-496. [Link]

Sources

Application Notes & Protocols: The Versatility of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione . This compound serves as a highly versatile intermediate, leveraging the privileged phthalimide scaffold, which is a cornerstone in many therapeutic agents.[1] The strategic placement of hydroxyl and nitro functional groups on the N-phenyl ring offers orthogonal chemical handles for facile diversification. This allows for the systematic construction of novel compound libraries for screening and lead optimization. We present detailed, field-tested protocols for the synthesis of the core intermediate and its subsequent chemical modifications, explaining the scientific rationale behind key experimental choices.

Introduction: The Strategic Value of the Phthalimide Scaffold

The phthalimide core is a well-established pharmacophore found in numerous biologically active compounds, demonstrating a wide range of activities including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[2][3] The iconic, albeit tragic, history of thalidomide has led to a deep understanding of its immunomodulatory properties, paving the way for FDA-approved analogs like lenalidomide and pomalidomide for treating multiple myeloma.[1]

The title compound, this compound, is a strategically designed intermediate. Its value lies in the convergence of three key features:

  • The N-Aryl Phthalimide Core: Provides a rigid, planar, and lipophilic scaffold known to engage with various biological targets.

  • The Phenolic Hydroxyl Group: Acts as a hydrogen bond donor/acceptor and serves as a key site for derivatization via etherification or esterification to modulate pharmacokinetics and explore new binding interactions.

  • The Aromatic Nitro Group: A versatile functional group that can be readily reduced to a primary amine. This amine then becomes a gateway for a multitude of subsequent reactions, including amidation, sulfonamidation, and diazotization, enabling extensive Structure-Activity Relationship (SAR) studies.[4]

This guide outlines robust protocols to harness the synthetic potential of this intermediate.

Synthetic & Application Workflow Overview

The overall strategy involves a two-stage process: first, the reliable synthesis of the core intermediate, and second, its systematic diversification through functional group manipulation.

G cluster_start Starting Materials cluster_intermediate Core Intermediate Synthesis cluster_applications Diversification Pathways cluster_products Novel Compound Libraries PA Phthalic Anhydride Intermediate 2-(2-hydroxy-4-nitrophenyl) -1H-isoindole-1,3(2H)-dione PA->Intermediate Protocol 1: Condensation ANP 2-Amino-5-nitrophenol ANP->Intermediate Protocol 1: Condensation Nitro_Mod Nitro Group Reduction Intermediate->Nitro_Mod Protocol 2 Hydroxy_Mod Hydroxyl Group Alkylation/Acylation Intermediate->Hydroxy_Mod Protocol 4 Amine_Product Amino Analogs Nitro_Mod->Amine_Product Ether_Product Ether/Ester Derivatives Hydroxy_Mod->Ether_Product Amide_Product Amide/Sulfonamide Derivatives Amine_Product->Amide_Product Protocol 3: Acylation

Caption: General workflow for synthesis and diversification.

Protocol 1: Synthesis of the Core Intermediate

This protocol details the synthesis of this compound via a classical condensation reaction. The most common and direct method for synthesizing N-substituted phthalimides is the reaction of phthalic anhydride with a primary amine.[2][5][6]

Reaction Scheme:

Caption: Synthesis of the target intermediate.

Materials and Reagents
ReagentM.W.AmountMolesEquiv.
Phthalic Anhydride148.12 g/mol 1.48 g10.0 mmol1.0
2-Amino-5-nitrophenol154.12 g/mol 1.54 g10.0 mmol1.0
Glacial Acetic Acid-40 mL--
Step-by-Step Protocol
  • Combine phthalic anhydride (1.48 g, 10.0 mmol) and 2-amino-5-nitrophenol (1.54 g, 10.0 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add glacial acetic acid (40 mL).

  • Heat the mixture to reflux (approx. 118 °C) with vigorous stirring. The solids should dissolve to form a clear, dark solution.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes), observing the consumption of the starting materials.

  • After completion, allow the reaction mixture to cool to room temperature. As it cools, a solid product will precipitate.

  • Pour the cooled mixture into 150 mL of crushed ice/water with stirring.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid cake thoroughly with cold water (3 x 30 mL) to remove residual acetic acid, followed by a small amount of cold ethanol (1 x 20 mL) to facilitate drying.

  • Dry the product in a vacuum oven at 60 °C to a constant weight. The product is typically a yellow or brownish solid.

Rationale and Scientific Insights
  • Choice of Solvent: Glacial acetic acid serves a dual purpose. It is an excellent solvent for both reactants and, more importantly, it facilitates the dehydration and cyclization of the intermediate phthalamic acid to the final imide product at reflux temperatures.[2]

  • Reaction Control: The reaction is driven to completion by the removal of water, which is azeotropically removed or accommodated by the acidic medium. The progress can be easily monitored by TLC, looking for the disappearance of the lower Rf amine starting material and the appearance of the higher Rf product spot.

  • Purification: The product often precipitates in high purity. If further purification is needed, recrystallization from ethanol or an ethanol/DMF mixture is effective.

Expected Characterization Data
TechniqueExpected Data
FT-IR (cm⁻¹)3400-3200 (br, O-H stretch), ~1775 & ~1715 (asymm. & symm. C=O imide stretches), ~1520 & ~1340 (asymm. & symm. N-O nitro stretches).[4]
¹H NMR (DMSO-d₆)δ ~10.5 (s, 1H, -OH), δ 7.8-8.1 (m, 4H, phthalimide protons), δ 7.2-7.8 (m, 3H, substituted phenyl protons).
¹³C NMR (DMSO-d₆)δ ~167 (imide C=O), δ ~155 (C-OH), δ ~145 (C-NO₂), δ 120-135 (aromatic carbons).

Application Protocol 2: Selective Reduction of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is a pivotal step, creating a nucleophilic handle for extensive derivatization.

Reaction Scheme:

Caption: Reduction of the nitro group to an amine.

Step-by-Step Protocol
  • Suspend the intermediate (2.98 g, 10.0 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 11.28 g, 50.0 mmol, 5 equiv.) to the suspension.

  • Heat the reaction mixture to 70 °C with stirring for 3-5 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate (100 mL) and water (50 mL).

  • Cool the mixture in an ice bath and slowly add saturated sodium bicarbonate (NaHCO₃) solution until the pH of the aqueous layer is ~8. This neutralizes the acid and precipitates tin salts.

  • Filter the mixture through a pad of Celite® to remove the inorganic tin salts, washing the pad with additional ethyl acetate (2 x 20 mL).

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the amino product.

Rationale and Scientific Insights
  • Choice of Reducing Agent: Tin(II) chloride is a classic and reliable reagent for the selective reduction of aromatic nitro groups in the presence of carbonyls (like the imide group). It is effective and tolerates a wide range of functional groups. Catalytic hydrogenation (H₂/Pd-C) is an alternative but may require more specialized equipment.

  • Workup Procedure: The neutralization and filtration through Celite® are critical steps. The basic workup is necessary to deprotonate the product amine and precipitate the tin hydroxides, which can otherwise complicate extraction. Celite® provides a filter aid for these fine precipitates.

Application Protocol 3: Acylation of the Amine

This protocol demonstrates the straightforward conversion of the newly formed amine into an acetamide, a common modification in medicinal chemistry to alter solubility and hydrogen bonding capacity.

Step-by-Step Protocol
  • Dissolve the amino derivative from Protocol 2 (2.68 g, 10.0 mmol) in dichloromethane (DCM, 50 mL) in a 100 mL flask.

  • Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.).

  • Cool the flask in an ice bath (0 °C).

  • Add acetyl chloride (0.78 mL, 11.0 mmol, 1.1 equiv.) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding water (30 mL).

  • Separate the organic layer, wash with 1M HCl (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the final amide product.

Application Protocol 4: O-Alkylation of the Phenol

This protocol illustrates the etherification of the phenolic hydroxyl group, a key step in modulating lipophilicity and exploring interactions within a receptor's hydrophobic pocket.

Step-by-Step Protocol
  • Combine the core intermediate from Protocol 1 (2.98 g, 10.0 mmol) and potassium carbonate (K₂CO₃, 2.76 g, 20.0 mmol, 2.0 equiv.) in a flask with anhydrous N,N-dimethylformamide (DMF, 40 mL).

  • Add methyl iodide (CH₃I, 0.75 mL, 12.0 mmol, 1.2 equiv.) to the mixture.

  • Stir the reaction at room temperature for 8-12 hours.

  • Pour the reaction mixture into ice water (200 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and dry thoroughly to yield the O-methylated product.

Rationale and Scientific Insights
  • Reaction Conditions: This is a classic Williamson ether synthesis. A polar aprotic solvent like DMF is ideal. The base (K₂CO₃) is strong enough to deprotonate the acidic phenol but not other protons, forming the phenoxide nucleophile. The phenoxide then displaces the iodide from methyl iodide in an Sₙ2 reaction.

Conclusion

The intermediate this compound represents a powerful and efficient starting point for the development of novel chemical entities. The protocols provided herein are robust, scalable, and based on well-established chemical principles. By sequentially or combinatorially applying these modifications, research teams can rapidly generate diverse libraries of N-aryl phthalimides, accelerating the pace of discovery in medicinal chemistry and materials science.

References

  • Jamel, N. M. et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. [Link]

  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of N-Allylphthalimide in Modern Organic Synthesis. PharmaChem, [Link]

  • Singh, P. et al. (2022). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry, 87(18), 12229–12238. [Link]

  • Hosseyni-Isfahani, S. Z. et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 23073-23114. [Link]

  • Maji, M. et al. (2024). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications, 15(5865). [Link]

  • Science News. (2024). Innovative Advance in Organic Chemistry by IISc Researcher: Efficient N-Aryl Phthalimide Synthesis. Science News. [Link]

  • Maji, M. et al. (2024). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. ResearchGate. [Link]

  • Ahmed, M. et al. (2018). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 758-771. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3-(2H)-dione. PrepChem.com. [Link]

  • Aygün, M. et al. (2022). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 16(4), 361. [Link]

  • Nowak, M. et al. (2023). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences, 24(2), 1599. [Link]

  • Szkatuła, D. et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 27(19), 6599. [Link]

Sources

Application Notes & Protocols: 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isoindole-1,3-dione scaffold, commonly known as phthalimide, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This document provides a detailed guide to the synthesis and application of a key intermediate, 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione (hereafter referred to as HNPI), in the development of novel bioactive molecules. HNPI is a versatile precursor, uniquely functionalized with both a reducible nitro group and a reactive phenolic hydroxyl group. This dual functionality allows for sequential chemical modifications, making it an ideal starting point for creating libraries of compounds for drug discovery. These notes will detail the synthesis of HNPI, its conversion to a crucial amino intermediate, and a subsequent application in synthesizing Schiff base derivatives, which are known to possess significant antimicrobial properties.[4][5][6][7][8]

The HNPI Synthetic Platform: A Strategy for Bioactive Molecule Development

The strategic value of HNPI lies in its three key structural features, which can be selectively manipulated:

  • The Phthalimide Ring: A robust, hydrophobic moiety that can enhance the ability of molecules to cross biological membranes.[3] It is a common feature in compounds with anti-inflammatory, analgesic, and anticonvulsant activities.[1][9]

  • The Nitro Group (-NO₂): This electron-withdrawing group can be readily and selectively reduced to a primary amine (-NH₂). This transformation is fundamental, as the resulting amino group serves as a versatile chemical handle for a wide array of subsequent reactions, including amidation, sulfonylation, and, as demonstrated here, imine formation (Schiff base).

  • The Phenolic Hydroxyl Group (-OH): Positioned ortho to the phthalimide linkage, this group can influence the molecule's conformation and chelating properties. It also provides an additional site for derivatization, such as etherification or esterification, to modulate pharmacokinetic properties.

The overall synthetic workflow leverages these features to build molecular complexity and biological activity.

G cluster_0 Core Synthesis cluster_1 Application & Derivatization Start Phthalic Anhydride + 2-Amino-5-nitrophenol HNPI 2-(2-hydroxy-4-nitrophenyl)-1H- isoindole-1,3(2H)-dione (HNPI) Start->HNPI Condensation (Protocol 1) Amino_Intermediate 2-(4-amino-2-hydroxyphenyl)-1H- isoindole-1,3(2H)-dione HNPI->Amino_Intermediate Nitro Reduction (Protocol 2) Schiff_Base Bioactive Schiff Base (e.g., Antimicrobial) Amino_Intermediate->Schiff_Base Condensation (Protocol 3) Aromatic_Aldehyde Substituted Aromatic Aldehyde Aromatic_Aldehyde->Schiff_Base

Caption: Synthetic workflow from starting materials to a bioactive Schiff base.

Physicochemical Properties & Characterization Data

Proper characterization at each synthetic step is critical for validation. The table below summarizes key properties for the parent compound, HNPI.

PropertyValue
Molecular Formula C₁₄H₈N₂O₅
Molecular Weight 284.23 g/mol
Appearance Expected to be a yellow or pale-yellow solid
Melting Point 204-206 °C (for a similar ethoxy derivative)[10]
Solubility Soluble in DMF, DMSO; moderately soluble in hot acetic acid, ethanol

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the aromatic protons on both the phthalimide and nitrophenyl rings. The phenolic -OH proton will likely appear as a broad singlet.

  • IR (cm⁻¹): Characteristic peaks for C=O (imide, symmetric and asymmetric stretch ~1700-1770 cm⁻¹), N-O (nitro group, ~1520 and 1340 cm⁻¹), and a broad O-H stretch (~3200-3500 cm⁻¹).

Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of this compound (HNPI)

This protocol is based on the classical and efficient method of forming N-substituted phthalimides by the dehydrative condensation of an amine with an anhydride in a suitable solvent like glacial acetic acid.[11]

Rationale: Glacial acetic acid serves as both a solvent that dissolves the reactants and a catalyst for the dehydration process. Heating the reaction mixture drives the condensation to completion by removing the water molecule formed.

Materials:

  • Phthalic anhydride (1.0 eq)

  • 2-Amino-5-nitrophenol (1.0 eq)

  • Glacial acetic acid

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (e.g., 1.48 g, 10 mmol) and 2-amino-5-nitrophenol (e.g., 1.54 g, 10 mmol).

  • Add glacial acetic acid (e.g., 25 mL).

  • Heat the mixture to reflux (approx. 118 °C) with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of crushed ice or cold water (e.g., 100 mL) with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid product thoroughly with cold water to remove residual acetic acid, followed by a small amount of cold ethanol.

  • Dry the product in a vacuum oven to yield HNPI as a solid.

Validation:

  • Yield: Typically high (>85%).

  • Melting Point: Compare with literature values for analogous compounds.[10]

  • Spectroscopy: Confirm the structure using ¹H NMR and IR spectroscopy, verifying the presence of imide carbonyls and the nitro group.

Protocol 2: Synthesis of 2-(4-amino-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione

This step involves the selective reduction of the aromatic nitro group to a primary amine. A common and effective method uses stannous chloride (SnCl₂) in an acidic medium.

Rationale: Stannous chloride is a classical reducing agent for nitroarenes. The acidic environment (provided by concentrated HCl) is crucial for the reaction mechanism. The resulting amine is initially protonated as an ammonium salt and is liberated upon basification.

Materials:

  • HNPI (from Protocol 1) (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution

Procedure:

  • Suspend HNPI (e.g., 2.84 g, 10 mmol) in ethanol (e.g., 50 mL) in a round-bottom flask.

  • In a separate beaker, dissolve stannous chloride dihydrate (e.g., 11.3 g, 50 mmol) in concentrated HCl (e.g., 20 mL).

  • Add the SnCl₂/HCl solution dropwise to the stirred HNPI suspension. The reaction is exothermic; maintain the temperature with a water bath if necessary.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated NaOH or NH₄OH solution until the pH is basic (pH 8-9). A precipitate will form.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude amino product.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to purify.

Validation:

  • Color Change: The disappearance of the typically yellow color of the nitro compound is a good visual indicator.

  • IR Spectroscopy: Look for the appearance of N-H stretching bands (~3300-3400 cm⁻¹) and the disappearance of the N-O stretching bands of the nitro group.

  • Mass Spectrometry: Confirm the expected molecular weight for the amino derivative (C₁₄H₁₀N₂O₃, MW = 254.24 g/mol ).

Protocol 3: Application in Synthesis of a Bioactive Schiff Base

Schiff bases (imines) are synthesized by the condensation of a primary amine with an aldehyde or ketone.[7] They are a well-known class of compounds with a broad range of biological activities, including antimicrobial and antifungal effects.[4][5][6]

Rationale: This reaction forms a C=N double bond (azomethine group), which is often critical for biological activity.[6] A catalytic amount of acid is often used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

Materials:

  • 2-(4-amino-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione (from Protocol 2) (1.0 eq)

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin) (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the amino intermediate (e.g., 2.54 g, 10 mmol) in absolute ethanol (e.g., 40 mL) in a round-bottom flask. Gentle heating may be required.

  • Add the selected aromatic aldehyde (e.g., salicylaldehyde, 1.22 g, 10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The Schiff base product often precipitates from the solution upon cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol and dry.

Validation:

  • ¹H NMR: Confirm the formation of the imine C-H proton (azomethine proton, -N=CH-), which typically appears as a singlet in the 8-9 ppm region.

  • IR Spectroscopy: Look for the appearance of a C=N stretching band (~1600-1650 cm⁻¹) and the disappearance of the N-H bands from the starting amine.

  • Biological Assay: The synthesized Schiff base can be screened for its bioactivity, for example, using a well diffusion method against bacterial strains to determine its antimicrobial potency.[8]

G HNPI HNPI (Precursor) Amino Amino Intermediate HNPI->Amino Reduction (-NO2 to -NH2) SchiffBase Schiff Base (Bioactive Product) Amino->SchiffBase Condensation (+ Aldehyde)

Caption: Relationship between the precursor, intermediate, and final product.

Conclusion and Future Perspectives

This compound is a highly valuable and cost-effective starting material for constructing libraries of potential drug candidates. The straightforward, high-yielding protocols for its synthesis and subsequent derivatization make it an accessible platform for medicinal chemistry research. The amino intermediate derived from HNPI is a gateway to a vast chemical space, including not only Schiff bases but also amides, sulfonamides, and other heterocyclic systems. Future work should focus on synthesizing a diverse range of derivatives and conducting systematic structure-activity relationship (SAR) studies to optimize for potency and selectivity against various biological targets, including microbial pathogens, cancer cell lines, and enzymes implicated in neurodegenerative diseases.[12][13]

References

  • Jesmin, M., Ali, M. M., Salahuddin, M. S., Habib, M. R., & Khanam, J. A. (n.d.). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. National Institutes of Health.
  • Efficient one pot synthesis of N-alkyl and N-aryl imides. (n.d.). Der Pharma Chemica.
  • Synthesis of N-Phenylphthalimide. (n.d.). PrepChem.com.
  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (n.d.). IJMRSTI.
  • Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354.
  • Antimicrobial activity and Cu(II) complexes of Schiff bases derived from ortho-aminophenol and salicylaldehyde derivatives. (n.d.). JOCPR.
  • CN103224462A - N-phenyl phthalimide synthesis method. (n.d.). Google Patents.
  • Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. (n.d.). PMC - NIH.
  • Synthesis and Antimicrobial Activity of Some Schiff Base. (n.d.). Juniper Publishers.
  • Shettima, U.A., Ibrahim, M., & Idongesit, E.E. (2024). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL STUDIES OF SCHIFF BASE LIGAND DERIVED FROM SALICYLALDEHYDE AND 2,4-DINITROPHENYLHYDRAZINE AND ITS METALS COMPLEXES. UNN.
  • Synthesis of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3-(2H)-dione. (n.d.). PrepChem.com.
  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). MDPI.
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central.
  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (n.d.). MDPI.
  • Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications.
  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate.
  • The chemistry of isoindole natural products. (n.d.). PMC - NIH.
  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI.

Sources

Application Notes and Protocols for the Enzymatic Inhibition Studies of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione as a potential enzyme inhibitor. The isoindole-1,3-dione (phthalimide) scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of N-phenylphthalimide have demonstrated inhibitory activity against a range of therapeutically relevant enzymes. Due to the absence of specific published data on the title compound, this guide presents a strategic workflow for its systematic evaluation. Detailed, field-proven protocols for screening against high-potential enzyme targets—including α-glucosidase, acetylcholinesterase (AChE), and carbonic anhydrase (CA)—are provided, enabling a thorough investigation of its inhibitory profile.

Introduction: The Scientific Rationale

The 1H-isoindole-1,3(2H)-dione moiety is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. The structural rigidity and synthetic tractability of this scaffold have led to its incorporation into compounds with anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A significant area of investigation for this class of molecules is enzyme inhibition. The N-phenyl substituted phthalimides, in particular, have shown promise as inhibitors of various enzymes, a property attributed to their ability to form key interactions within enzyme active sites.

This compound is a member of this promising class of compounds. Its structure, featuring a nitrophenyl group, suggests the potential for specific interactions with enzyme targets. For instance, nitro-substituted phenyl rings are present in known inhibitors of enzymes like α-glucosidase.[3][4] The hydroxyl group can act as a hydrogen bond donor or acceptor, further enhancing binding affinity.

Given the therapeutic importance of enzymes such as α-glucosidase (diabetes), acetylcholinesterase (Alzheimer's disease), and carbonic anhydrases (glaucoma, cancer), a systematic evaluation of this compound's inhibitory potential is a scientifically sound endeavor.[1][3][5] This document serves as a practical guide to initiate and conduct such an investigation.

Compound Profile

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₄H₈N₂O₅
Molecular Weight 284.23 g/mol
Appearance Expected to be a crystalline solid
Solubility Expected to be soluble in DMSO and other organic solvents

Proposed Research Workflow

A logical and efficient approach is crucial for characterizing a novel compound. The following workflow is recommended to systematically assess the enzyme inhibitory potential of this compound.

Research_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action A Compound Acquisition & Purity Assessment B Primary Enzyme Panel Screening (e.g., α-glucosidase, AChE, CA) A->B Proceed if >95% purity C Data Analysis: Identify 'Hits' B->C Generate % inhibition data D IC50 Determination for Active Hits C->D If significant inhibition observed E Selectivity Profiling (against related enzymes) D->E Quantify potency F Enzyme Kinetic Studies (Lineweaver-Burk Plot) E->F Characterize selectivity G Molecular Docking Studies (In Silico) F->G Determine mode of inhibition

Caption: Proposed workflow for enzyme inhibition studies.

Detailed Experimental Protocols

The following protocols are based on established methods for N-phenylphthalimide derivatives and related compounds.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This assay is crucial for identifying potential anti-diabetic agents.[3][4]

Principle: α-Glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is proportional to the enzyme's activity.

Materials:

  • Yeast α-glucosidase (EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (Test Compound)

  • Acarbose (Positive Control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • Sodium carbonate (Na₂CO₃, 0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and acarbose in DMSO (e.g., 10 mM).

    • Create a series of working solutions by diluting the stock solution with phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not adversely affect enzyme activity (typically ≤1%).

    • Prepare the α-glucosidase solution in phosphate buffer (e.g., 0.5 U/mL).

    • Prepare the pNPG substrate solution in phosphate buffer (e.g., 5 mM).

  • Assay Protocol (96-well plate):

    • Add 50 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound working solutions to the respective wells. For the control (100% enzyme activity), add 20 µL of phosphate buffer (containing the same percentage of DMSO as the test wells).

    • Add 20 µL of the α-glucosidase solution to all wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of test sample) / Absorbance of control ] x 100.[3]

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is a primary screen for potential Alzheimer's disease therapeutics.[6][7]

Principle: The Ellman's assay is a colorimetric method where acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow anion, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.[6]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (EC 3.1.1.7)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound (Test Compound)

  • Donepezil or Galantamine (Positive Control)

  • Phosphate buffer (0.1 M, pH 8.0)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and positive control in DMSO.

    • Create working solutions by serial dilution in phosphate buffer.

    • Prepare AChE solution in phosphate buffer (final concentration in the well should be optimized, e.g., 0.1 U/mL).[7]

    • Prepare DTNB solution in phosphate buffer (e.g., 10 mM).

    • Prepare ATCI substrate solution in deionized water (e.g., 10 mM, prepare fresh).

  • Assay Protocol (96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound working solutions or positive control to the appropriate wells. For the control, add 20 µL of buffer with DMSO.

    • Add 20 µL of the AChE solution to all wells.

    • Mix and pre-incubate at 37°C for 15 minutes.

    • To initiate the reaction, add 10 µL of DTNB solution followed by 10 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, with readings every minute.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition: % Inhibition = [ (V_control - V_test) / V_control ] x 100.

    • Determine the IC₅₀ value by plotting the percentage of inhibition versus the log of the inhibitor concentration.

Protocol 3: Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow CO₂ Hydration)

This is a precise method for evaluating inhibitors of CA, which are targets for various diseases.

Principle: This technique measures the kinetics of the rapid, CA-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting decrease in pH is monitored by observing the absorbance change of a pH indicator (e.g., phenol red) over a very short time scale (milliseconds).[8]

Materials:

  • Human Carbonic Anhydrase isozyme (e.g., hCA I, hCA II)

  • This compound (Test Compound)

  • Acetazolamide (Positive Control)

  • HEPES buffer

  • Phenol Red (pH indicator)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

    • Prepare a stock solution of the enzyme in the buffer.

    • Prepare stock and working solutions of the test compound and acetazolamide.

  • Stopped-Flow Measurement:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • Load one syringe with the CO₂-saturated water.

    • Load the second syringe with the enzyme and indicator solution. For inhibition studies, pre-incubate the enzyme with the desired concentration of the test compound for a specified time (e.g., 15 minutes) before loading.[8]

    • Initiate a "push" to rapidly mix the two solutions in the observation cell.

    • Record the change in absorbance of the pH indicator at its λ_max (e.g., 557 nm for phenol red) over time.

  • Data Analysis:

    • The initial rates of the reaction are determined from the slopes of the kinetic traces.

    • The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.

    • IC₅₀ values are determined from dose-response curves.

Determination of Inhibition Mechanism

Once a compound is confirmed as an inhibitor with a determined IC₅₀ value, understanding its mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed) is the next logical step.

Inhibition_Mechanism cluster_outcomes Interpret Results A Perform Enzyme Assay with Varying [Substrate] and [Inhibitor] B Measure Reaction Velocity (V) at each concentration A->B C Plot 1/V vs. 1/[S] (Lineweaver-Burk Plot) B->C D Analyze the pattern of the lines C->D E Lines intersect on Y-axis (Competitive) D->E F Lines intersect on X-axis (Non-competitive) D->F G Lines are parallel (Uncompetitive) D->G

Caption: Workflow for determining the mode of enzyme inhibition.

Procedure for Kinetic Studies:

  • Perform the respective enzyme assay as described above.

  • Use several fixed concentrations of the inhibitor, including a zero-inhibitor control.

  • For each inhibitor concentration, vary the substrate concentration over a range (e.g., 0.5x to 5x the K_m value).

  • Measure the initial reaction velocity (V) for each combination of inhibitor and substrate concentration.

  • Generate a Lineweaver-Burk plot by plotting 1/V versus 1/[Substrate].[3]

  • The pattern of the resulting lines will indicate the mode of inhibition.

Conclusion and Future Directions

The N-phenylphthalimide scaffold is a privileged structure in medicinal chemistry with demonstrated potential for enzyme inhibition. This compound represents an unexplored member of this family. The protocols and workflow detailed in this guide provide a robust framework for its systematic evaluation. By employing these methods, researchers can effectively determine its inhibitory activity against key enzymes, calculate its potency, and elucidate its mechanism of action. Positive findings from these studies would warrant further investigation, including selectivity profiling against a broader panel of enzymes and subsequent lead optimization efforts.

References

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central (PMC). [Link]

  • Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. PubMed Central (PMC). [Link]

  • Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents. PubMed Central (PMC). [Link]

  • Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PubMed Central (PMC). [Link]

Sources

"2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione" in cell-based assay development

Author: BenchChem Technical Support Team. Date: January 2026

Evaluating Novel Isoindole-1,3(2H)-dione Analogs in Cell-Based Inflammasome Assays: A Guide for Characterizing 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Introduction: The Rationale for Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex within the innate immune system that plays a pivotal role in orchestrating inflammatory responses.[1] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers the activation of caspase-1.[2] This cysteine protease then proteolytically cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms.[3] The release of these potent pro-inflammatory cytokines, coupled with a form of inflammatory cell death known as pyroptosis, is a hallmark of NLRP3 inflammasome activation.[2]

Dysregulation of the NLRP3 inflammasome is implicated in a spectrum of inflammatory and autoimmune disorders, including gout, type 2 diabetes, atherosclerosis, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2] This central role in disease pathophysiology makes the NLRP3 inflammasome a compelling target for therapeutic intervention. The isoindole-1,3(2H)-dione scaffold and its derivatives have garnered significant interest due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer effects.[4][5][6] Given that certain small molecules can modulate caspase activity, it is hypothesized that novel isoindole-1,3(2H)-dione analogs, such as this compound, may exert immunomodulatory effects by targeting components of the inflammasome pathway.

This guide provides a comprehensive framework for the initial characterization of this compound and other novel analogs in cell-based assays designed to probe the NLRP3 inflammasome signaling cascade. We will detail protocols for utilizing differentiated human THP-1 monocytes and primary mouse bone marrow-derived macrophages (BMDMs), two of the most relevant and widely used cell models for studying inflammasome activation.

Scientific Foundation: The Two-Signal Model of NLRP3 Activation

The activation of the NLRP3 inflammasome is typically a two-step process, a concept that is fundamental to designing robust cell-based assays.

Signal 1 (Priming): This initial step involves the activation of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), by PAMPs like lipopolysaccharide (LPS). This engagement triggers the NF-κB signaling pathway, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and pro-IL-1β.

Signal 2 (Activation): The second signal is provided by a diverse range of stimuli that induce cellular stress or homeostatic perturbations. These can include ATP-mediated P2X7 receptor activation, crystalline substances like monosodium urate (MSU), or pore-forming toxins such as nigericin.[1] This second signal is believed to induce potassium efflux, a common trigger for NLRP3 oligomerization and subsequent assembly of the active inflammasome complex.

The assembled inflammasome serves as a platform for the auto-activation of pro-caspase-1 into its active form, caspase-1. This enzyme then processes pro-IL-1β and pro-IL-18, leading to their secretion and the initiation of pyroptosis through the cleavage of Gasdermin D (GSDMD).[7]

Visualizing the Pathway and Experimental Workflow

To provide a clear conceptual framework, the following diagrams illustrate the NLRP3 signaling pathway and the general experimental workflow for its investigation.

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Events LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA Transcription NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Transcription Pro_IL1B Pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B Translation NLRP3_protein NLRP3 Protein NLRP3_mRNA->NLRP3_protein Translation Activators ATP / Nigericin / MSU K_efflux K+ Efflux Activators->K_efflux K_efflux->NLRP3_protein Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Casp1->Pro_IL1B Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1B Mature IL-1β Pro_IL1B->IL1B Pyroptosis Pyroptosis (Cell Lysis) GSDMD->Pyroptosis

Figure 1: The canonical two-signal pathway for NLRP3 inflammasome activation.

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment Cascade cluster_analysis Downstream Analysis Cell_Culture Culture THP-1 or BMDMs Differentiation Differentiate THP-1 with PMA Cell_Culture->Differentiation (for THP-1) Seeding Seed cells in multi-well plates Cell_Culture->Seeding (for BMDMs) Differentiation->Seeding Inhibitor Pre-incubate with 2-(2-hydroxy-4-nitrophenyl) -1H-isoindole-1,3(2H)-dione Seeding->Inhibitor Priming Signal 1: Prime with LPS Inhibitor->Priming Activation Signal 2: Activate with ATP or Nigericin Priming->Activation Collect Collect Supernatant & Lysate Activation->Collect ELISA IL-1β ELISA Collect->ELISA LDH_Assay LDH Assay (Pyroptosis) Collect->LDH_Assay Western_Blot Caspase-1 Western Blot Collect->Western_Blot

Figure 2: General experimental workflow for assessing inflammasome modulation.

Protocols for Cell-Based Assay Development

The following protocols are designed to be adaptable for screening and characterizing novel compounds. It is crucial to include appropriate controls in every experiment, including vehicle-only, priming-only, and activation-only conditions.

Protocol 1: NLRP3 Inflammasome Activation in Differentiated THP-1 Cells

Human THP-1 monocytes are a widely used cell line for inflammasome studies as they reliably express all necessary components upon differentiation into a macrophage-like state.

Materials:

  • THP-1 cell line (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • ATP, disodium salt

  • Nigericin, sodium salt

  • This compound (Test Article)

  • DMSO (vehicle)

  • Opti-MEM I Reduced Serum Medium

  • Human IL-1β ELISA kit

  • LDH Cytotoxicity Assay Kit

  • RIPA buffer with protease inhibitors

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • To differentiate, seed 0.5 x 10⁶ cells/well into a 24-well plate in complete medium containing 50-100 ng/mL PMA.[1]

    • Incubate for 24-48 hours. Differentiated cells will become adherent. After incubation, gently aspirate the PMA-containing medium and wash once with warm PBS. Add fresh, complete medium and rest the cells for 24 hours.

  • Compound Pre-treatment:

    • Prepare a stock solution of this compound in DMSO. Create serial dilutions to test a range of concentrations (e.g., 0.1 µM to 50 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Replace the medium with serum-free medium (e.g., Opti-MEM).

    • Add the desired concentrations of the test article or vehicle (DMSO) to the cells. Incubate for 1-2 hours.

  • Priming (Signal 1):

    • To each well, add LPS to a final concentration of 0.5-1 µg/mL.[1]

    • Incubate for 3-4 hours at 37°C.

  • Activation (Signal 2):

    • Activate the inflammasome by adding either ATP (2-5 mM) for 30-60 minutes or Nigericin (5-10 µM) for 1-2 hours.[1]

  • Sample Collection:

    • Carefully collect the cell culture supernatants and transfer to microfuge tubes. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and debris. Store supernatants at -80°C for cytokine and LDH analysis.

    • Wash the remaining adherent cells once with cold PBS.

    • Lyse the cells directly in the well using RIPA buffer containing protease inhibitors for Western blot analysis.[1]

  • Downstream Analysis:

    • IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

    • Pyroptosis Assessment: Quantify LDH release in the supernatants using a cytotoxicity assay kit. This measures membrane integrity loss associated with pyroptosis.[2]

    • Caspase-1 Activation: Perform a Western blot on the cell lysates to detect the cleaved p20 subunit of caspase-1, a direct indicator of its activation.[1]

Protocol 2: NLRP3 Inflammasome Activation in Mouse Bone Marrow-Derived Macrophages (BMDMs)

BMDMs are primary cells that provide a more physiologically relevant model for studying innate immune responses.

Materials:

  • C57BL/6 mice (6-10 weeks old)

  • DMEM with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • LPS, ATP, Nigericin, Test Article, DMSO, ELISA/LDH kits, RIPA buffer (as in Protocol 1)

Procedure:

  • Generation of BMDMs:

    • Isolate bone marrow from the femurs and tibias of mice under sterile conditions.[1][8]

    • Lyse red blood cells using an ACK lysis buffer.

    • Culture the bone marrow cells in complete DMEM (10% FBS, 1% Pen-Strep) supplemented with 20 ng/mL recombinant M-CSF for 7 days to differentiate them into macrophages.[1] Replace the medium on day 3 or 4.

  • Seeding and Treatment:

    • On day 7, detach the differentiated BMDMs and seed them into a 24-well plate at a density of 1 x 10⁶ cells/well.[1] Allow them to adhere overnight.

    • Follow the same pre-treatment, priming, and activation steps as described in Protocol 1 (steps 2-4). Note the adjusted reagent concentrations for BMDMs in the table below.

  • Sample Collection and Analysis:

    • Follow the sample collection and downstream analysis procedures as outlined in Protocol 1 (steps 5-6), using a mouse-specific IL-1β ELISA kit.

Data Presentation and Interpretation

Quantitative data from these assays should be organized to facilitate clear comparisons between treatment groups.

Table 1: Key Reagent Concentrations for In Vitro Assays

ParameterTHP-1 CellsMouse BMDMs
Cell Seeding Density 0.5 x 10⁵ cells/well (24-well)1 x 10⁶ cells/well (24-well)
Differentiation PMA (50-100 ng/mL) for 24-48hM-CSF (20 ng/mL) for 7 days
Priming (LPS) 0.5-1 µg/mL for 3-4h200-500 ng/mL for 4h
Activation (ATP) 2-5 mM for 30-60 min5 mM for 30-60 min
Activation (Nigericin) 5-10 µM for 1-2h10 µM for 1-2h
Table adapted from BenchChem Application Notes.[1]

Table 2: Example Data Summary for IL-1β Secretion

Treatment GroupPriming (Signal 1)Activation (Signal 2)IL-1β Concentration (pg/mL) ± SD
Unstimulated Control NoneNone< 10
Priming Only LPS (1 µg/mL)None50 ± 15
Activation Only NoneATP (5 mM)< 10
LPS + ATP LPS (1 µg/mL)ATP (5 mM)1500 ± 200
Test Article (10 µM) + LPS + ATP LPS (1 µg/mL)ATP (5 mM)750 ± 100
This table presents hypothetical data for illustrative purposes.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your findings, incorporate the following self-validating systems into your experimental design:

  • Cytotoxicity Controls: Always assess the inherent cytotoxicity of your test article at the concentrations used. A compound that is broadly cytotoxic can lead to non-specific cytokine release and cell death, confounding the interpretation of LDH assay results. An MTT or similar viability assay should be run in parallel on cells treated with the compound for the full duration of the experiment.[2]

  • Orthogonal Readouts: Correlate data from multiple downstream readouts. A true inhibitor of the NLRP3 pathway should dose-dependently reduce not only IL-1β secretion (ELISA) but also pyroptosis (LDH assay) and caspase-1 cleavage (Western blot).

  • Appropriate Controls: The inclusion of unstimulated, priming-only, and activation-only controls is non-negotiable. These controls establish the baseline and ensure that the observed effects are due to the complete two-signal activation process.[1]

Conclusion

The protocols and framework detailed in this application note provide a robust starting point for researchers, scientists, and drug development professionals to investigate the potential immunomodulatory effects of this compound and other novel compounds. By systematically evaluating their impact on the well-defined NLRP3 inflammasome pathway in relevant cell models, it is possible to elucidate mechanisms of action and identify promising candidates for further development as anti-inflammatory therapeutics.

References

  • A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program. (2010). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. [Link]

  • Caspase-1 Inhibitor II - CAS 178603-78-6 - Calbiochem. Merck Millipore. [Link]

  • Assaying NLRP3-mediated LDH and IL-1β release. (2024). Protocols.io. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). PubMed Central. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). MDPI. [Link]

  • Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate. (2023). STAR Protocols. [Link]

  • Methods to Activate the NLRP3 Inflammasome. (2018). ResearchGate. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Center for Biotechnology Information. [Link]

  • New inhibitors of NLRP3 inflammasome activation: pharmacological characterization in differentiated THP-1. (2019). IRIS UniTO. [Link]

  • Antiviral activity of isoindole derivatives. (2020). Journal of Medicinal and Chemical Sciences. [Link]

Sources

Application Notes and Protocols for 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-HNI-2026-01

Abstract

This document provides a comprehensive technical guide on the potential applications of the novel compound 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione in the field of medicinal chemistry. While direct experimental data for this specific molecule is emerging, its structural architecture, featuring the privileged 1H-isoindole-1,3(2H)-dione (phthalimide) scaffold, allows for scientifically-grounded hypotheses regarding its therapeutic potential. The phthalimide core is a cornerstone in medicinal chemistry, integral to drugs such as thalidomide and its safer, more potent analogs, lenalidomide and pomalidomide.[1][2][3] This guide synthesizes information from related compounds to propose applications in cyclooxygenase (COX) inhibition, acetylcholinesterase (AChE) inhibition, and antimicrobial chemotherapy. For each proposed application, we provide detailed scientific rationale and robust, field-proven experimental protocols to enable researchers to investigate and validate these hypotheses.

Introduction: The 1H-Isoindole-1,3(2H)-dione Scaffold

The 1H-isoindole-1,3(2H)-dione, commonly known as phthalimide, is a versatile and highly valued scaffold in drug discovery.[1][2] Its chemical properties, including hydrophobicity that aids in traversing biological membranes and its capacity for hydrogen bonding, make it an excellent pharmacophore.[1] Phthalimide derivatives have demonstrated an exceptionally broad range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2][4][5]

The subject of this guide, This compound , integrates this privileged scaffold with a substituted phenyl ring containing two key functional groups: a hydroxyl (-OH) group and a nitro (-NO₂) group. These substituents are not merely decorative; they are anticipated to significantly influence the molecule's electronic properties, binding interactions, and overall pharmacological profile. The ortho-hydroxyl group can act as a hydrogen bond donor and a potential chelating agent, while the para-nitro group is a strong electron-withdrawing group known to be a pharmacophore in various antimicrobial and enzyme-inhibiting agents. This unique combination of features forms the basis for the proposed applications detailed herein.

Synthesis Protocol

The most direct and widely used method for synthesizing N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine.[5][6][7][8]

Protocol 2.1: Synthesis of this compound

This protocol describes the synthesis via dehydrative condensation of phthalic anhydride and 2-amino-5-nitrophenol.

Materials:

  • Phthalic anhydride (1.0 eq)

  • 2-Amino-5-nitrophenol (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Anhydrous Sodium Acetate (optional, catalyst)

  • Ethanol (for recrystallization)

  • Standard reflux apparatus, magnetic stirrer, heating mantle, Buchner funnel, and filtration flask.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (e.g., 1.48 g, 0.01 mol) and 2-amino-5-nitrophenol (e.g., 1.54 g, 0.01 mol).

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask. Acetic acid serves as both the solvent and a catalyst for the dehydration.

  • Reflux: Heat the mixture to reflux (approximately 118°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. As it cools, the product will often precipitate out of the solution. The precipitation can be completed by pouring the reaction mixture into 200 mL of ice-cold water.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water (3 x 30 mL) to remove residual acetic acid, followed by a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure this compound as a crystalline solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis PA Phthalic Anhydride Reflux Reflux in Glacial Acetic Acid (4-6 hours) PA->Reflux ANP 2-Amino-5-nitrophenol ANP->Reflux Cool Cool & Precipitate in Ice Water Reflux->Cool Filter Filter & Wash Cool->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Pure Product: 2-(2-hydroxy-4-nitrophenyl)- 1H-isoindole-1,3(2H)-dione Recrystallize->Product Analysis Characterization (NMR, IR, MS) Product->Analysis AChE_Inhibition_Mechanism Hypothetical Binding of Inhibitor to AChE cluster_AChE AChE Active Site Gorge PAS Peripheral Anionic Site (PAS) Trp279 CAS Catalytic Active Site (CAS) Trp84, Phe330 Inhibitor Test Compound Phthalimide Ring Nitro-hydroxy Phenyl Ring Inhibitor:p->PAS π-π stacking Inhibitor:n->CAS Hydrophobic/H-bond Interactions

Caption: Hypothetical binding mode of the inhibitor within the AChE active site.

Proposed Application 3: Antimicrobial Activity

Application Note 5.1

Scientific Rationale: The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Phthalimide derivatives have been reported to possess significant antibacterial and antifungal properties. [10][11][12][13]The lipophilic nature of the phthalimide core facilitates passage through microbial cell membranes. [3]Furthermore, the nitroaromatic moiety is a classic "warhead" in antimicrobial drug discovery, found in drugs like metronidazole and nitrofurantoin. It can be enzymatically reduced within microbial cells to generate cytotoxic radical species that damage DNA and other critical macromolecules. The combination of the membrane-permeable phthalimide scaffold and the nitroaromatic functional group in this compound makes it a compelling candidate for development as a novel antimicrobial agent.

Protocol 5.2: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of the compound that visibly inhibits microbial growth.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compound (dissolved in DMSO)

  • Ciprofloxacin (antibacterial control)

  • Fluconazole (antifungal control)

  • Sterile 96-well microplates

  • Resazurin sodium salt (viability indicator)

Procedure:

  • Inoculum Preparation: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a standardized final concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound and control drugs using the appropriate broth. The typical concentration range is 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.

  • (Optional) Resazurin Assay for Confirmation: Add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue (resazurin) to pink (resorufin) indicates viable, metabolically active cells. The MIC is the lowest concentration where the blue color is retained.

Hypothetical Data Presentation:

MicroorganismTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus (Gram-positive)161N/A
E. coli (Gram-negative)320.5N/A
C. albicans (Yeast)8N/A2

References

  • Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (n.d.). MDPI. [Link]

  • Fernandes, G. F. S., et al. (n.d.). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. [Link]

  • Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. Drug Development Research. [Link]

  • de Farias, J. V., et al. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Journal of Chemistry. [Link]

  • STUDIES AN ANTIMICROBIAL ACTIVITY OF VARIOUS N-SUBSTITUTED PHTHALIMIDES DERIVATIVES. (n.d.). biolifejournals.com. [Link]

  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. [Link]

  • Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242. [Link]

  • Noguchi, M., et al. (2002). N-phenylphthalimide-type cyclooxygenase (COX) inhibitors derived from thalidomide: substituent effects on subtype selectivity. Chemical & Pharmaceutical Bulletin, 50(12), 1638-1641. [Link]

  • Phthalimides as anti-inflammatory agents. (2024). Expert Opinion on Therapeutic Patents. [Link]

  • Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. Organic & Biomolecular Chemistry. [Link]

  • Farani, M. R., et al. (2019). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 27(1), 11-21. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. (2022). Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

  • Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing. [Link]

  • Phthalimides as anti-inflammatory agents. (2024). PubMed. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). [Link]

  • A Series of Novel 1- H-isoindole-1,3(2 H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024). PubMed. [Link]

  • Aliabadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 366-376. [Link]

  • N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. (2021). PubMed Central. [Link]

  • Table 3 from A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024). Semantic Scholar. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (2024). Semantic Scholar. [Link]

  • Phthalimides. (n.d.). Organic Chemistry Portal. [Link]

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. [Link]

  • Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. (2014). ResearchGate. [Link]

  • 7b, a novel naphthalimide derivative, exhibited anti-inflammatory effects via targeted-inhibiting TAK1 following down-regulation of ERK1/2- and p38 MAPK-mediated activation of NF-κB in LPS-stimulated RAW264.7 macrophages. (2013). PubMed. [Link]

  • Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. (2024). MDPI. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Institutes of Health. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024). PubMed Central. [Link]

  • Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. (2015). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione (CAS No. 117346-07-3). This resource is designed for researchers and drug development professionals to provide in-depth procedural guidance, troubleshoot common experimental challenges, and answer frequently asked questions. Our goal is to empower you with the technical expertise to achieve optimal yield and purity in your synthesis.

Synthesis Overview & Mechanism

The synthesis of this compound is a classical condensation reaction. It involves the nucleophilic attack of the primary amine of 2-amino-5-nitrophenol on one of the carbonyl carbons of phthalic anhydride. This is followed by an intramolecular cyclization with the elimination of a water molecule to form the stable five-membered imide ring. Glacial acetic acid is a commonly used solvent as it also acts as a catalyst, facilitating the dehydration step.[1]

The general workflow for this synthesis is outlined below:

Synthesis Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Combine Phthalic Anhydride & 2-Amino-5-nitrophenol in Glacial Acetic Acid B Heat Mixture to Reflux (e.g., 120-130°C) A->B Stirring C Cool Reaction Mixture B->C Monitor by TLC D Precipitate Product in Ice-Cold Water C->D E Filter Crude Product D->E F Wash with Water E->F G Recrystallize from Ethanol or Methanol F->G H Dry Purified Product G->H I Characterize Product (TLC, m.p., NMR, IR) H->I

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of a related compound, N-(2-hydroxyphenyl)-4-nitrophthalimide.[2] Optimization of reaction time and temperature may be necessary for the specific substrate.

Materials:

  • Phthalic Anhydride (1.0 eq)

  • 2-Amino-5-nitrophenol (1.05 eq)

  • Glacial Acetic Acid

  • Ethanol or Methanol (for recrystallization)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1.0 eq) and 2-amino-5-nitrophenol (1.05 eq).

  • Solvent Addition: Add a sufficient volume of glacial acetic acid to fully dissolve the reactants upon heating (a starting concentration of ~0.5 M is recommended).

  • Heating: Heat the reaction mixture to reflux (approximately 120-130°C) with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Reaction Time: Maintain the reflux for approximately 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.[2]

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker of ice-cold water with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with copious amounts of cold water to remove residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol. The target compound is reported to be soluble in methanol.[3]

  • Drying and Characterization: Dry the purified product under vacuum. The final product should be an off-white solid.[3][4] Characterize the product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis.

Troubleshooting Guide Start Problem Encountered LowYield Low or No Yield Start->LowYield ImpureProduct Impure Product (by TLC/NMR) Start->ImpureProduct ReactionStalled Incomplete Reaction LowYield->ReactionStalled PoorPrecipitation Poor Precipitation/ Oily Product LowYield->PoorPrecipitation SideProducts Presence of Side Products ImpureProduct->SideProducts ColorIssues Product is Dark/Discolored ImpureProduct->ColorIssues Sol_TimeTemp Increase reaction time or temperature. Monitor closely by TLC. ReactionStalled->Sol_TimeTemp Sol_Catalyst Ensure glacial acetic acid is used. Consider a stronger acid catalyst if needed. ReactionStalled->Sol_Catalyst Sol_Reagents Check purity of starting materials. Use a slight excess of the amine. ReactionStalled->Sol_Reagents Sol_Water Ensure anhydrous conditions. Use dry solvent and glassware. ReactionStalled->Sol_Water Sol_Workup Ensure sufficient volume of cold water for precipitation. Stir vigorously during precipitation. PoorPrecipitation->Sol_Workup Sol_Recrystallize Perform careful recrystallization. Test different solvent systems (e.g., Ethanol, Methanol, EtOH/Water). SideProducts->Sol_Recrystallize ColorIssues->Sol_Recrystallize Sol_Charcoal Treat with activated charcoal during recrystallization. ColorIssues->Sol_Charcoal

Sources

Technical Support Center: Synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione. This molecule, a derivative of phthalimide, is of interest in various research fields, including medicinal chemistry.[1][2] The synthesis, typically a condensation reaction between phthalic anhydride and 2-amino-5-nitrophenol, can present challenges related to yield and purity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide researchers with the insights needed to overcome common obstacles and optimize their synthetic outcomes. We will explore the causality behind experimental choices, moving beyond simple procedural steps to empower you with a deeper understanding of the reaction dynamics.

Core Concepts: The Reaction Mechanism

Understanding the underlying mechanism is the first step toward effective troubleshooting. The formation of the target imide is a two-step process:

  • Nucleophilic Acyl Substitution: The primary amine of 2-amino-5-nitrophenol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalic anhydride ring. This opens the anhydride to form a phthalamic acid intermediate.

  • Dehydration and Cyclization: Under thermal conditions, the intermediate undergoes an intramolecular condensation, eliminating a molecule of water to form the stable five-membered imide ring.

Efficiently managing the second step, the removal of water, is often the most critical factor in achieving a high yield.

Reaction_Mechanism Reactants Phthalic Anhydride + 2-Amino-5-nitrophenol Intermediate Phthalamic Acid Intermediate Reactants->Intermediate Nucleophilic Attack Product This compound + H₂O Intermediate->Product Dehydration (Heat, -H₂O)

Caption: General reaction pathway for imide formation.

Frequently Asked Questions & Troubleshooting Guide

Category 1: Low Reaction Conversion & Yield

Question: My reaction consistently results in a low yield (<50%). What are the most common factors I should investigate first?

Low yields can typically be traced back to three primary areas: suboptimal reaction conditions, purity of starting materials, or inefficient workup.[3] Before making drastic changes, systematically evaluate these core parameters.

  • Water Removal: The final cyclization step is a dehydration reaction, which is reversible.[4] If water is not effectively removed from the reaction mixture, the equilibrium will not favor product formation.

  • Reactant Purity: Phthalic anhydride is susceptible to hydrolysis, reverting to phthalic acid if exposed to moisture.[5] Phthalic acid will not participate in the reaction, effectively reducing the concentration of your starting material. Ensure your phthalic anhydride is dry and stored in a desiccator. Similarly, impurities in the aminophenol can introduce competing side reactions.[3]

  • Reaction Temperature & Duration: The condensation requires sufficient thermal energy to overcome the activation barrier for dehydration. If the temperature is too low or the reaction time too short, you will likely isolate a large amount of the phthalamic acid intermediate or unreacted starting materials.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK Yes PurityBad Impurities Found CheckPurity->PurityBad No CheckConditions Review Reaction Conditions ConditionsOK Conditions Optimal CheckConditions->ConditionsOK Yes ConditionsBad Suboptimal Conditions CheckConditions->ConditionsBad No CheckWorkup Analyze Workup & Purification Steps WorkupOK Workup Efficient CheckWorkup->WorkupOK Yes WorkupBad Product Loss During Workup CheckWorkup->WorkupBad No PurityOK->CheckConditions Recrystallize Recrystallize/ Repurchase Reagents PurityBad->Recrystallize ConditionsOK->CheckWorkup OptimizeConditions Optimize Temp, Time, & Water Removal ConditionsBad->OptimizeConditions OptimizePurification Optimize Solvent Choice & Isolation Technique WorkupBad->OptimizePurification

Caption: A logical workflow for troubleshooting low product yield.

Question: How can I effectively remove water from the reaction?

This is a critical question. The choice of solvent is paramount here.

  • Azeotropic Removal: Using a solvent like toluene in conjunction with a Dean-Stark apparatus is a classic and highly effective method. The toluene-water azeotrope boils at a lower temperature than toluene itself, allowing for the physical collection and removal of water as it forms, driving the reaction to completion.

  • High-Boiling Acidic Solvent: Glacial acetic acid is a common solvent for this type of condensation.[5] It serves a dual purpose: its high boiling point (~118 °C) provides the necessary heat, and it can act as a catalyst. The water formed remains in the solution, but the high temperature is often sufficient to push the equilibrium toward the product. However, for stubborn reactions, this may be less efficient than azeotropic removal.

Question: My reaction mixture turns dark and tarry, leading to a low yield of a very impure product. What's causing this and how can I prevent it?

The formation of dark, insoluble polymers or "tar" is typically a sign of decomposition, often caused by excessive heat. The nitro and hydroxyl groups on your aminophenol starting material can be sensitive to high temperatures, potentially leading to oxidative side reactions.

  • Temperature Control: Do not overheat the reaction. Use a silicone oil bath and a thermometer to maintain the target temperature precisely. If using glacial acetic acid, maintain a gentle reflux rather than a vigorous one.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate oxidative side reactions, especially if your reagents are of moderate purity.

  • Reaction Time: Prolonged heating, even at the correct temperature, can sometimes lead to degradation. Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting materials are consumed, proceed with the workup.

Category 2: Product Isolation & Purification

Question: I have evidence (TLC, LC-MS) that the product has formed in the reaction mixture, but I lose most of it during purification. How can I improve my isolation yield?

This is a common issue that usually points to the choice of solvents for workup and recrystallization. The goal is to choose a solvent system where your product has low solubility at room temperature but high solubility when hot.

  • Workup Procedure: After cooling, the crude product often precipitates directly from the reaction mixture (especially when using acetic acid). It can be collected by vacuum filtration. The key is the washing step. Wash the collected solid with a solvent that will remove impurities but not dissolve your product. Cold ethanol or a mixture of ethanol and water is often a good choice.

  • Recrystallization Solvent: Finding the right recrystallization solvent is crucial and may require some experimentation.[2] Ethanol, isopropyl alcohol, or acetic acid are good starting points. The ideal solvent will dissolve the crude product when heated to boiling but will allow pure crystals to form upon slow cooling, leaving impurities behind in the solution. Avoid using an excessive volume of solvent, as this will reduce your recovery yield.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • Phthalic Anhydride (1.0 eq)

  • 2-Amino-5-nitrophenol (1.0 eq)

  • Glacial Acetic Acid (approx. 10-15 mL per gram of phthalic anhydride)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.0 eq) and 2-amino-5-nitrophenol (1.0 eq).

  • Solvent Addition: Add glacial acetic acid to the flask.

  • Heating: Place the flask in a pre-heated oil bath and heat the mixture to a gentle reflux (approx. 120 °C).

  • Reaction Monitoring: Stir the reaction mixture at reflux for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase) until the starting amine spot is no longer visible.

  • Isolation: Remove the flask from the oil bath and allow it to cool slowly to room temperature. As the mixture cools, the product should precipitate as a solid. Further cooling in an ice bath for 30 minutes can increase the amount of precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with a small amount of cold glacial acetic acid, followed by a generous amount of deionized water to remove residual acid, and finally with a small amount of cold ethanol.

  • Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight. The final product should be a solid.

Data Summary: Impact of Conditions on Yield

The following table summarizes expected outcomes based on different experimental parameters. This data is illustrative, based on established chemical principles for this reaction class.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Improvement
Solvent Toluene (no water removal)Toluene with Dean-StarkActive removal of water byproduct drives the reaction equilibrium toward the product side.[4]
Temperature 80 °C110-120 °C (Reflux)Sufficient thermal energy is required to overcome the activation energy for the final dehydration and cyclization step.
Reactant Quality Phthalic Anhydride (exposed to air)Phthalic Anhydride (from desiccator)Prevents hydrolysis of the anhydride to the unreactive phthalic acid, ensuring correct stoichiometry.[5]
Workup Wash Room Temperature EthanolCold Water, then Cold EthanolMinimizes product loss by using solvents in which the product has poor solubility at low temperatures.
Expected Yield 30-45%75-90%Optimization of key parameters directly addresses the primary causes of yield loss.

References

  • PrepChem. (n.d.). Synthesis of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3-(2H)-dione.
  • Tan, O. T., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.
  • PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.
  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
  • BenchChem. (2025).
  • Chemdiv. (n.d.). Compound 2-(2-hydroxy-4-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione.
  • Sigma-Aldrich. (n.d.). 2-(3-hydroxyphenyl)-4-nitro-1h-isoindole-1,3(2h)-dione.
  • Sigma-Aldrich. (n.d.). 2-(2-Hydroxyphenyl)-1H-isoindole-1,3(2H)-dione.
  • ZBAQCHEM. (2023).
  • Terrific Science. (n.d.).
  • PubMed Central. (n.d.). Phthalic anhydride (PA)
  • Chemcess. (2024). Phthalic Anhydride: Properties, Reactions, Production And Uses.

Sources

Technical Support Center: 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione. This document provides a comprehensive overview of the stability and potential degradation issues associated with this compound, offering troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experimental results. The information presented herein is synthesized from established chemical principles and data from structurally related compounds, providing a robust framework for handling and analysis.

Introduction to the Stability Profile

This compound possesses a complex chemical structure with several functional groups that are susceptible to degradation under common experimental and storage conditions. The primary areas of instability are the phthalimide ring, which is prone to hydrolysis, and the nitroaromatic system, which is susceptible to photodegradation. The presence of an ortho-hydroxyl group on the N-phenyl ring can also influence the molecule's reactivity, potentially leading to intramolecular catalysis of degradation pathways.

Understanding these potential degradation pathways is critical for accurate experimental design, data interpretation, and the development of stable formulations. This guide will delve into the key factors affecting the stability of this compound and provide practical solutions to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: I've observed a color change in my sample of this compound, from a pale yellow to a more intense yellow or brownish hue. What could be the cause?

A color change, particularly a darkening or intensification of yellow, is often indicative of degradation. For nitroaromatic compounds, this can be a result of photodegradation or reactions at the nitro group.[1] The formation of nitrophenolate ions under basic conditions can also lead to a more intense yellow color.[2] It is crucial to investigate the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify any degradation products.

Q2: My compound seems to be degrading in my aqueous buffer solution. What is the likely degradation mechanism?

The most probable cause of degradation in aqueous solutions is the hydrolysis of the phthalimide ring.[3] This reaction is typically catalyzed by acidic or basic conditions. The presence of the ortho-hydroxyl group on the N-phenyl ring may facilitate intramolecular general base catalysis, particularly at neutral to basic pH, accelerating the hydrolysis rate.

Q3: How does pH affect the stability of this compound in solution?

The stability of this compound is highly pH-dependent.

  • Acidic Conditions: Under strong acidic conditions, acid-catalyzed hydrolysis of the imide bond can occur.[4]

  • Neutral to Basic Conditions: In neutral and, more significantly, in basic solutions, base-catalyzed hydrolysis of the phthalimide ring is a major degradation pathway.[3] The rate of hydrolysis is expected to increase with increasing pH.

Q4: What are the best practices for storing this compound to ensure its long-term stability?

To maximize the stability of this compound, the following storage conditions are recommended:

  • Solid State: Store as a solid in a tightly sealed container to protect from moisture.

  • Temperature: Store at low temperatures (e.g., 2-8 °C or -20 °C) to minimize thermal degradation.

  • Light: Protect from light by using amber vials or storing in the dark to prevent photodegradation.[5]

  • Inert Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Q5: Are there any known degradation products I should be looking for in my analysis?

Based on the structure, the primary degradation products are likely to be:

  • Phthalamic acid derivative: Formed from the hydrolytic opening of the phthalimide ring.

  • 2-amino-5-nitrophenol and phthalic acid: Resulting from complete hydrolysis of the imide linkage.

  • Photodegradation products: Complex mixtures can arise from the irradiation of nitroaromatic compounds, potentially involving reduction of the nitro group or modification of the aromatic rings.[5]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Loss of compound potency or activity over time in solution. Hydrolysis of the phthalimide ring.1. pH Control: Ensure the pH of your solution is as close to neutral as possible, or slightly acidic if compatible with your experiment. Avoid basic buffers. 2. Temperature: Prepare solutions fresh and store them at low temperatures (2-8 °C) for short periods. For longer storage, freeze aliquots at -20 °C or -80 °C. 3. Solvent Choice: If possible, use aprotic organic solvents (e.g., DMSO, DMF) for stock solutions to prevent hydrolysis. Minimize the amount of aqueous buffer in the final experimental concentration.
Appearance of new peaks in HPLC chromatogram. Compound degradation.1. Peak Identification: Use LC-MS to identify the mass of the new peaks and compare with potential degradation products. 2. Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times. This will help in developing a stability-indicating analytical method.[6][7][8]
Inconsistent experimental results between batches. Degradation during storage or handling.1. Standardize Procedures: Ensure consistent handling and storage procedures for all batches of the compound. 2. Purity Check: Re-analyze the purity of older batches before use to confirm their integrity. 3. Fresh Samples: Whenever possible, use freshly prepared solutions from a new batch of the compound for critical experiments.
Sample discoloration upon exposure to light. Photodegradation.1. Light Protection: Work with the compound in a dimly lit area and use amber-colored vials or wrap containers in aluminum foil. 2. Photostability Testing: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) and monitor for degradation over time using HPLC.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for this compound.

cluster_hydrolysis Hydrolytic Degradation Parent 2-(2-hydroxy-4-nitrophenyl)-1H- isoindole-1,3(2H)-dione Phthalamic_Acid 2-((2-hydroxy-4-nitrophenyl)carbamoyl)benzoic acid Parent->Phthalamic_Acid Ring Opening (H₂O, H⁺/OH⁻) Final_Products 2-amino-5-nitrophenol + Phthalic Acid Phthalamic_Acid->Final_Products Further Hydrolysis

Caption: Hydrolytic degradation of the phthalimide ring.

cluster_photodegradation Photodegradation Parent 2-(2-hydroxy-4-nitrophenyl)-1H- isoindole-1,3(2H)-dione Excited_State Excited State Parent->Excited_State Light (hν) Degradation_Products Complex Mixture of Photoproducts Excited_State->Degradation_Products Various Reactions (e.g., reduction of NO₂, ring modification)

Caption: General pathway for photodegradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[9]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with UV or DAD detector

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature for 2-8 hours (basic hydrolysis is often rapid).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a vial of the solid compound and a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a vial of the solid compound and a vial of the stock solution to light in a photostability chamber (ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a suitable HPLC method (see Protocol 2).

    • Analyze key samples by LC-MS to determine the mass-to-charge ratio of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the parent compound and any degradation products. A typical starting point would be 10% B, increasing to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where both the parent and potential degradation products absorb (e.g., 254 nm, or use a DAD to scan a range).

  • Injection Volume: 10 µL.

Method Validation: The specificity of the method should be confirmed by analyzing the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

References

  • Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685–691.
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Hoyle, C. E., & Anzures, E. T. (Year). Photodegradation of Polyimides. 4. Mechanism for the Photooxidation Process Based on a Model Compound.
  • Douglas, T. A., Walsh, M. T., McGrath, C. J., & Weiss, C. A. (2009).
  • Lec, M., & Woysław, A. (2010).
  • Bellusci, M., et al. (2022). Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing gold nanoparticles. SciSpace.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Ye, Y., & Lu, H. (2020). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids.
  • Sharma, S., & Joshi, S. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3).
  • Alsante, K. M., et al. (2016).
  • Wikipedia contributors. (2023). Fungal extracellular enzyme activity. Wikipedia, The Free Encyclopedia.
  • Benchchem. (n.d.). n-(o-Hydroxyphenyl)phthalimide|C14H9NO3.
  • Politzer, P., et al. (2017). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 22(12), 2009.
  • Bakshi, M., & Singh, S. (2004).
  • Zelenin, A. N., & Zotova, O. A. (2015).
  • Hoyle, C. E., et al. (Year). Photodegradation of Polyimides. 5. An Explanation of the Rapid Photolytic Decomposition of a Selected Polyimide via Anhydride Fo.
  • Sherwood, T. C., et al. (2019). Decarboxylative Intramolecular Arene Alkylation Using N-(Acyloxy)phthalimides, an Organic Photocatalyst, and Visible Light. The Journal of Organic Chemistry, 84(14), 8360-8379.
  • de Oliveira, D., et al. (2006). Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase.
  • Hu, K. S., et al. (2011). Thermodynamics and kinetics of the hydrolysis of isoprene-derived tertiary organonitrates and organosulfates. Atmospheric Chemistry and Physics, 11(9), 8683-8695.
  • Separation Science. (2024). Analytical Techniques In Stability Testing.
  • Manelis, G. B., et al. (1993). Thermal Decomposition of Aliphatic Nitro-compounds. Progress in Energy and Combustion Science, 19(2), 81-110.
  • Gao, L., et al. (2014). Thermal stabilities and the thermal degradation kinetics of polyimides.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). N-Substituted Phthalimides [Chemical Structural Class].
  • Kumar, A., et al. (2022). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry, 87(15), 10034-10043.
  • Nayab, P. S., et al. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Bangladesh Journal of Pharmacology, 10(3), 703-713.
  • Zhang, Y., et al. (2019). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 7, 67.
  • Kutuk, H., & Yakan, H. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides.
  • Kim, H. Y., et al. (2018). Effect of pH on UV Photodegradation of N-Nitrosamines in Water. Journal of Korean Society of Environmental Engineers, 40(11), 455-462.
  • Wikipedia contributors. (2023). N-Hydroxyphthalimide. Wikipedia, The Free Encyclopedia.
  • Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • Singh, J., et al. (2021). Exploring the catalytic degradation of 4-nitrophenol and in vitro cytotoxicity of gold nanoparticle-doped NiAlTi LDH.
  • Chen, Y., et al. (2023). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity.
  • National Testing Agency. (2023). Syllabus for Chemistry (SCQP08).
  • Nyholm, N., Lindgaard-Jørgensen, P., & Hansen, N. (1984). Biodegradation of 4-nitrophenol in standardized aquatic degradation tests. Ecotoxicology and Environmental Safety, 8(5), 451-470.
  • Sigma-Aldrich. (n.d.). 2-(3-hydroxyphenyl)-4-nitro-1h-isoindole-1,3(2h)-dione.
  • Joint Entrance Examination (Advanced). (2024). JEE (Advanced) 2026 Syllabus.
  • Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Alhifthi, A., & Williams, S. J. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv.
  • PubChem. (n.d.). Phthalimide, N-(m-hydroxyphenyl)-.
  • Alhifthi, A., & Williams, S. J. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
  • PubChem. (n.d.). N-(o-hydroxyphenyl)phthalimide.
  • Zhang, Y., et al. (2019). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 7, 67.
  • van der Ent, F. (2021). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. Diva-portal.org.
  • ChemicalBook. (2023). N-(4-HYDROXYPHENYL)PHTHALIMIDE.

Sources

Technical Support Center: Troubleshooting HPLC Purification of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive guide for navigating the challenges of purifying "2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione" by High-Performance Liquid Chromatography (HPLC). This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth, actionable solutions to common purification issues. The guidance herein is grounded in established chromatographic principles to empower you with both immediate fixes and a foundational understanding for future method development.

Understanding the Molecule's Chromatographic Behavior

The structure of this compound presents a unique combination of functional groups that dictates its behavior on an HPLC column. The phenolic hydroxyl (-OH) group, the aromatic nitro (-NO2) group, and the isoindole-1,3-dione core each contribute to its retention and potential for problematic interactions. A successful purification strategy must account for the acidic nature of the phenol, the polarity imparted by the nitro group, and the overall hydrophobicity of the aromatic system.

Section 1: Method Development and Optimization

A robust and well-designed HPLC method is the foundation of a successful purification. This section addresses the most frequently asked questions when establishing an initial purification protocol.

FAQ 1: What are the ideal starting conditions (column and mobile phase) for purifying this compound?

Answer:

Given the aromatic and moderately polar nature of the target molecule, a reversed-phase (RP) HPLC strategy is the most effective starting point.

  • Recommended Column: A high-purity, end-capped C18 column is the industry standard and the best choice for this separation. The end-capping is crucial as it deactivates surface silanol groups on the silica support, which can otherwise cause severe peak tailing through secondary interactions with the phenolic hydroxyl group.[1] For preparative purification, a 5 µm particle size provides an excellent compromise between resolution and backpressure.

  • Recommended Mobile Phase:

    • Solvent A (Aqueous): Deionized water containing an acidic modifier.

    • Solvent B (Organic): Acetonitrile (ACN) is generally preferred over methanol (MeOH) as it often yields sharper peaks, lower backpressure, and has a lower UV cutoff, which is beneficial for detection.[2][3][4]

    • Acidic Modifier: The addition of 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) to both mobile phase components is non-negotiable. The phenolic group is weakly acidic and can partially ionize at neutral pH. This ionized form interacts strongly with the column's stationary phase, leading to poor peak shape. By acidifying the mobile phase, the ionization of the hydroxyl group is suppressed, ensuring the molecule is in a single, neutral state, which is essential for achieving sharp, symmetrical peaks.[5][6]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended SettingRationale & Key Considerations
Column High-Purity, End-Capped C18, 5 µm, 100 ÅC18 provides good retention for aromatic compounds. End-capping minimizes silanol interactions.
Mobile Phase A Deionized Water + 0.1% TFA or 0.1% FASuppresses ionization of the phenolic group to prevent peak tailing.[6]
Mobile Phase B Acetonitrile + 0.1% TFA or 0.1% FAACN generally provides better peak shape and lower pressure than methanol.[2]
Gradient Profile Begin with a broad "scouting" gradient (e.g., 10-90% B over 15 min)Efficiently determines the elution conditions of the target compound and impurities.
Flow Rate Dependent on column ID (e.g., 1.0 mL/min for 4.6 mm ID)Optimize for best efficiency based on column manufacturer's guidelines.
Detection (UV) Monitor at 254 nm and a higher wavelength (e.g., 340 nm)The conjugated aromatic system and nitro group ensure strong UV absorbance.
Column Temperature 30-40 °C (if available)Elevated temperatures can improve peak shape and reduce mobile phase viscosity.[7]

Section 2: Troubleshooting Peak Shape Imperfections

The most common frustration in HPLC is poor peak shape, which directly compromises the purity of collected fractions and the accuracy of quantification.

FAQ 2: My primary peak is exhibiting significant tailing. What is causing this and how can I resolve it?

Answer:

Peak tailing for this molecule is almost invariably caused by secondary ionic interactions between the phenolic hydroxyl group and the silica stationary phase.

Chain of Causality:

  • Insufficient Protonation: If the mobile phase pH is not sufficiently acidic, a fraction of the phenolic groups will deprotonate to form a negatively charged phenolate.

  • Silanol Interactions: These negatively charged analyte molecules can then interact strongly with residual, uncapped silanol groups (-Si-OH) on the silica surface, which are themselves weakly acidic.[1]

  • Mixed-Mode Retention: This introduces an undesirable ion-exchange mechanism alongside the intended reversed-phase retention, causing a portion of the molecules to be retained longer and slowly "bleed" from the column, forming a tail.

Workflow for Diagnosing and Correcting Peak Tailing:

A systematic workflow for troubleshooting peak tailing issues.

Step-by-Step Protocol to Eliminate Tailing:

  • Verify Mobile Phase Acidity: Confirm that 0.1% TFA or formic acid is present in both your water (A) and acetonitrile (B) reservoirs. An absence of acid in the organic phase can lead to pH shifts during the gradient, causing peak shape to deteriorate.

  • Assess Column Health: If the column is aged or has been exposed to high pH mobile phases, its end-capping may be compromised, exposing more active silanol sites. Flush the column thoroughly or, for best results, replace it with a new, high-purity column.

  • Check for Overload: Mass overload is a common cause of tailing that mimics chemical issues.[8] Dilute your sample 10-fold and reinject. If the peak symmetry improves significantly, you need to reduce the amount of sample loaded onto the column for your preparative runs.

  • Compare Acid Modifiers: TFA is a stronger ion-pairing agent and often gives better peak shape than formic acid.[9] However, formic acid is more volatile and preferred for LC-MS applications.[10][11] If one is not providing adequate results, testing the other is a valid strategy.

Section 3: Enhancing Resolution and Selectivity

Achieving baseline separation between your target compound and closely eluting impurities is the ultimate goal of purification.

FAQ 3: An impurity is co-eluting with my target peak. What strategies can I use to improve the separation?

Answer:

Improving resolution (Rs) involves adjusting the three key parameters of the chromatographic separation: efficiency (N), retention factor (k), and selectivity (α).[12][13]

Strategies to Increase Resolution:

  • Change the Organic Modifier (Altering Selectivity): The most powerful way to change the separation selectivity is to switch the organic solvent. Methanol and acetonitrile interact differently with both the analyte and the stationary phase due to differences in their properties (methanol is a protic solvent, while acetonitrile is aprotic).[14][15] This can alter the elution order of compounds and often resolves co-eluting peaks.[4][14]

    • Protocol: Prepare a new mobile phase B using methanol (containing 0.1% TFA/FA). Run your initial scouting gradient. The retention times and peak spacing will change, hopefully for the better.

  • Optimize the Gradient Slope (Altering Retention): A shallower gradient increases the separation window for your peaks.[7]

    • Protocol:

      • Identify the %B at which your compound elutes from the initial scouting run.

      • Design a new, shallower gradient focused around that elution point. For instance, if the peak of interest elutes at 55% B, a new gradient of 45-65% B over a longer time (e.g., 20-30 minutes) will significantly enhance resolution in that region.

  • Change the Stationary Phase (Altering Selectivity): If solvent and gradient changes are insufficient, changing the column chemistry can provide a solution.

    • Recommendation: A Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds like this one through π-π interactions, which are different from the hydrophobic interactions that dominate on a C18 column.[13][16]

Table 2: Comparative Strategies for Improving Resolution

StrategyPrimary Parameter AffectedImplementation EffortPotential Outcome
Switch Acetonitrile to Methanol Selectivity (α)LowCan significantly alter peak elution order and resolve difficult pairs.[17]
Decrease Gradient Slope Retention Factor (k)LowIncreases run time but reliably improves separation of adjacent peaks.
Switch to a Phenyl Column Selectivity (α)High (requires new column)Provides a different separation mechanism (π-π interactions) for aromatic compounds.[13]

Section 4: Addressing Compound Stability and Recovery

Low recovery after purification can be a frustrating issue, sometimes pointing to the compound's instability under the chosen HPLC conditions.

FAQ 4: My product recovery is unexpectedly low. Is it possible the compound is degrading on the column?

Answer:

Yes, on-column degradation is a real possibility, especially for compounds with potentially labile functional groups.[18] The nitroaromatic and phenolic moieties can be susceptible to interactions with the stationary phase or trace metals in the system.

Potential Causes and Solutions:

  • Catalytic Silanol Sites: Highly acidic silanol groups on a poor-quality or aged column can act as catalytic sites for hydrolysis or other degradation pathways.[19]

    • Solution: Always use a high-purity, well-end-capped column. Operating at a low pH (e.g., with 0.1% TFA) helps keep the compound protonated and less susceptible to certain degradation reactions.[19]

  • Trace Metal Contamination: The phenolic hydroxyl group can chelate with trace metal ions (e.g., iron, nickel) that may have leached from stainless steel components of the HPLC system (frits, tubing). This can catalyze oxidation or degradation.[20]

    • Solution: If metal-induced degradation is suspected, adding a small amount of a chelating agent like EDTA to the sample or mobile phase can be an effective diagnostic tool, though it complicates the final product workup.

Protocol for Investigating On-Column Degradation:

  • Establish a Baseline: Inject a known concentration of your purified standard and record the chromatogram, noting the peak area and any impurity profile.

  • Park the Peak: In a subsequent run, program the gradient to stop and hold the mobile phase composition just before the main peak is expected to elute. Keep the peak "parked" on the column under flow for an extended period (e.g., 30-60 minutes).

  • Elute and Analyze: Resume the gradient to elute the peak.

  • Compare Chromatograms: Carefully compare the chromatogram from the "parked" run to the baseline. A significant decrease in the main peak area and/or the appearance of new degradation peaks is a strong indicator of on-column instability.[19]

By methodically applying these principles and troubleshooting steps, you can overcome the specific challenges posed by this compound and develop a highly efficient and robust purification method.

References

  • Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved January 14, 2026, from [Link]

  • Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Retrieved January 14, 2026, from [Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved January 14, 2026, from [Link]

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved January 14, 2026, from [Link]

  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved January 14, 2026, from [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved January 14, 2026, from [Link]

  • MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved January 14, 2026, from [Link]

  • Reddit. (2023, July 25). HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis). Retrieved January 14, 2026, from [Link]

  • Mastelf. (2025, February 28). How to Improve HPLC Resolution: Key Factors for Better Separation. Retrieved January 14, 2026, from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved January 14, 2026, from [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved January 14, 2026, from [Link]

  • LCGC International. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved January 14, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved January 14, 2026, from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved January 14, 2026, from [Link]

  • Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, August 5). Effect of Mobile Phase Composition and pH on HPLC Separation of Rhizome of Polygonum bistorta. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, August 5). Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies. Retrieved January 14, 2026, from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved January 14, 2026, from [Link]

  • Chromatography Forum. (2005, March 4). TFA, Formic or ???. Retrieved January 14, 2026, from [Link]

  • Biotage. (2023, February 6). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, August 5). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. Retrieved January 14, 2026, from [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, August 6). Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-methyl-2-nitrophenyl)-1H-isoindole-1,3(2H)-dione. Retrieved January 14, 2026, from [Link]

  • ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)-. Retrieved January 14, 2026, from [Link]

  • LCGC International. (2007, January 1). On-Column Sample Degradation. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, August 5). Preconcentration, Sample Clean-Up, and HPLC Determination of Phenol and its Chloro, Methyl, and Nitro Derivatives in Biological Samples. A Review. Retrieved January 14, 2026, from [Link]

  • MicroSolv. (2025, December 1). Degradation of Samples Due to Hydrolysis in HPLC Columns. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, August 6). Recent developments in the HPLC separation of phenolic compounds. Retrieved January 14, 2026, from [Link]

  • LCGC International. (n.d.). Improving HPLC Separation of Polyphenols. Retrieved January 14, 2026, from [Link]

  • Chromatography Forum. (2012, October 11). On-column degradation gets worse during sequence. Retrieved January 14, 2026, from [Link]

  • PubMed. (n.d.). Biodegradation of nitroaromatic compounds. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Modifications for the Synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific chemical transformation. Here, we address common challenges and provide troubleshooting strategies in a direct question-and-answer format to facilitate your experimental success. Our approach is grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

What is the standard reaction for synthesizing this compound?

The most common and direct method for synthesizing the title compound is through the condensation reaction of phthalic anhydride with 2-amino-5-nitrophenol. This reaction is typically carried out in a suitable solvent, often with heating, to drive the formation of the imide ring.

The general reaction scheme is as follows:

Caption: General reaction scheme for the synthesis.

My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a common frustration in organic synthesis. For this specific reaction, several factors could be at play. Let's break down the potential issues and their solutions in a systematic way.

Troubleshooting Low Yields

Potential CauseRecommended Action & Explanation
Incomplete Reaction Increase reaction time and/or temperature. The formation of the imide from the intermediate phthalamic acid requires dehydration, which is often the rate-limiting step. Refluxing in a high-boiling solvent like glacial acetic acid or dimethylformamide (DMF) for several hours is a common strategy.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Sub-optimal Solvent Experiment with different solvents. Glacial acetic acid is frequently used as it acts as both a solvent and a catalyst.[1][2] Other high-boiling polar aprotic solvents like DMF can also be effective. In some cases, a solvent-free "melt" reaction can be employed by heating the reactants together above their melting points.[3]
Reagent Purity Ensure the purity of your starting materials. Impurities in either the phthalic anhydride or the 2-amino-5-nitrophenol can lead to side reactions and a lower yield of the desired product. Recrystallize or purify the starting materials if their purity is questionable.
Product Loss During Workup Optimize the workup procedure. The product is typically isolated by pouring the reaction mixture into water, causing it to precipitate.[4] If the product has some solubility in the aqueous mixture, cooling the mixture on an ice bath can improve precipitation. Ensure thorough washing of the crude product to remove impurities without dissolving a significant amount of the desired compound.
Side Reactions Consider the possibility of side reactions. The hydroxyl group on the aminophenol could potentially react under certain conditions. While imide formation is generally favored, prolonged heating at very high temperatures could lead to decomposition or other unwanted reactions.
I'm observing the formation of a significant amount of a water-soluble byproduct. What could this be and how do I prevent it?

The most likely water-soluble byproduct is the intermediate phthalamic acid, which is formed by the initial nucleophilic attack of the amine on the anhydride. If the subsequent dehydration to the imide is incomplete, this intermediate will remain in the reaction mixture.

Caption: Formation of the phthalamic acid intermediate.

To drive the reaction to completion and minimize the formation of this byproduct, consider the following:

  • Higher Temperatures: As mentioned previously, increasing the reaction temperature will favor the dehydration step.

  • Dehydrating Agents: The addition of a dehydrating agent, such as acetic anhydride, can be used to facilitate the removal of water and promote imide formation. However, this should be done cautiously as it can also lead to acetylation of the hydroxyl group.

  • Azeotropic Removal of Water: If using a solvent like toluene, a Dean-Stark apparatus can be employed to azeotropically remove the water formed during the reaction, thus driving the equilibrium towards the product.

My final product is difficult to purify. What are some effective purification strategies?

Purification of this compound can be challenging due to its polarity and potentially low solubility in common organic solvents.

Purification Workflow

purification_workflow start Crude Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography trituration Trituration start->trituration end Pure Product recrystallization->end column_chromatography->end trituration->recrystallization trituration->column_chromatography

Caption: Decision tree for purification strategies.

Here are some recommended purification techniques:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems. A good starting point would be polar solvents like ethanol, or solvent mixtures such as dichloromethane/hexane or ethyl acetate/hexane.[5]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, should provide good separation.

  • Trituration: Suspending the crude product in a solvent in which the desired compound is sparingly soluble, while the impurities are more soluble, can be an effective initial purification step.[3] The solid is stirred or sonicated in the solvent and then filtered.

Are there any alternative synthetic routes I can consider?

While the direct condensation of phthalic anhydride and 2-amino-5-nitrophenol is the most straightforward approach, other methods exist for the synthesis of phthalimides. One such alternative involves a two-step process where the amine is first reacted with phthalic anhydride at a lower temperature to isolate the phthalamic acid intermediate. This intermediate is then cyclized to the imide in a separate step, often with the aid of a dehydrating agent like acetic anhydride or by heating. This can sometimes offer better control over the reaction and reduce the formation of side products.

References

  • Sim, K. L., et al. (2008). N-(2-Hydroxyphenyl)-4-nitrophthalimide. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1770. [Link]

  • MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(15), 4627. [Link]

  • ResearchGate. (n.d.). Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. [Link]

  • Google Patents. (2004). US20040242891A1 - Production of keto acids.
  • Organic Syntheses. (n.d.). 4-nitrophthalimide. Organic Syntheses Procedure. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3-(2H)-dione. [Link]

  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(1), 58-66. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2-methyl-4-nitrophenyl)phthalimide. [Link]

  • Hamad, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. [Link]

  • MDPI. (2020). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Insects, 11(9), 599. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(4-amino-2-hydroxyphenyl)-phthalimide. [Link]

  • PubMed Central. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(11), 3501. [Link]

  • Journal of the American Chemical Society. (1922). The Friedel and Crafts' Reaction on the Nitro-phthalic Anhydrides and Acetylamino-phthalic Anhydrides with Benzene and Aluminum Chloride. Journal of the American Chemical Society, 44(9), 2044-2051. [Link]

  • Pakistan Journal of Scientific and Industrial Research. (1975). Reaction of Phthalic Anhydride with 2-Aminoethanol Hydrochloride. Pakistan Journal of Scientific and Industrial Research, 18(6), 253-255. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]

  • National Institutes of Health. (2022). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 111, 132733. [Link]

  • Sirajuddin, M., et al. (2012). 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2469. [Link]

Sources

Overcoming solubility issues with "2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione" in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the significant solubility challenges encountered with this compound in experimental assays. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required for successful and reproducible results.

Part 1: Understanding the Challenge - FAQs

This section addresses the fundamental physicochemical properties of the molecule that underpin its solubility issues.

Q1: What is "this compound" and why is it so difficult to dissolve in aqueous assay buffers?

A1: This compound is a complex organic molecule featuring three key structural motifs:

  • A Phthalimide Core (1H-isoindole-1,3(2H)-dione): This is a large, relatively rigid, and hydrophobic (water-fearing) structure. The phthalimide group itself is known to enhance the ability of compounds to traverse biological membranes but contributes significantly to low water solubility.[1]

  • A Nitrophenyl Group: The nitrophenyl ring is also hydrophobic.

  • A Phenolic Hydroxyl Group (-OH): This is the most important group for manipulating solubility. Phenols are weak acids. At neutral pH, this group is protonated (-OH) and contributes little to water solubility. However, in a basic (alkaline) environment, it can be deprotonated to form a negatively charged phenolate ion (-O⁻), which is significantly more polar and water-soluble.[2]

The combination of two large hydrophobic regions with a single, weakly acidic functional group results in a molecule that is inherently poorly soluble in neutral aqueous solutions, such as standard phosphate-buffered saline (PBS) or cell culture media.

Q2: What are the predicted physicochemical properties of this compound?

A2: While specific experimental data for this exact molecule is not widely published, we can infer key properties from its structural analogs. The molecule possesses a calculated polar surface area (PSA) and LogP (a measure of lipophilicity) that place it in the category of compounds requiring careful formulation. For instance, a similar analog, 2-[(4-Nitrophenyl)methyl]-1H-isoindole-1,3(2H)-dione, has a calculated XLogP3 of approximately 2.8, indicating a preference for lipidic environments over aqueous ones.[3] The key property to leverage is the pKa of the phenolic hydroxyl group , which is estimated to be in the range of 7-8, similar to other nitrophenols. This means that at a pH below 7, the compound is mostly in its neutral, less soluble form, while at a pH above 8, it will be predominantly in its ionized, more soluble phenolate form.[4]

Part 2: Troubleshooting Guide & Practical Solutions

This section provides direct answers and protocols for common issues encountered during experimental work.

Q3: I am trying to make a primary stock solution. What solvent should I use?

A3: For primary stock solutions, you must use a polar, aprotic organic solvent.

  • First Choice: Dimethyl sulfoxide (DMSO). DMSO is a powerful solvent capable of dissolving most research compounds at high concentrations (typically 10-30 mM).[5] It is the industry standard for compound libraries. However, be aware that DMSO is hygroscopic (absorbs water from the air), which can lead to compound precipitation over time, especially during freeze-thaw cycles.[6]

  • Alternatives: If DMSO interferes with your assay, N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) can be considered, though their toxicity in cell-based assays is generally higher than DMSO.

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
  • Pre-treatment: Ensure the powdered compound ("solute") and the DMSO ("solvent") are at room temperature. If the compound has been stored refrigerated, allow it to equilibrate to ambient temperature in a desiccator to prevent water condensation.

  • Weighing: Accurately weigh the required mass of this compound. (Molecular Weight: ~284.22 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a water bath (30-37°C) or brief sonication can be used to aid the process.[5] Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C.

Q4: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how do I fix it?

A4: This is the most common problem, often called "crashing out." It occurs because while the compound is soluble in DMSO, it is not soluble in the final aqueous environment once the DMSO concentration is diluted below a critical level.[7][8] The key is to modify the final aqueous buffer to make it more hospitable to the compound.

Solutions, from simplest to most complex:

  • Increase Final DMSO Concentration (with caution): The simplest approach is to increase the final percentage of DMSO in your assay. However, most cell-based assays are sensitive to DMSO concentrations above 0.5%, and many biochemical assays can be affected by concentrations above 1-2%. Always run a solvent tolerance control in your assay.

  • Adjust the pH of the Aqueous Buffer (Highly Recommended): This is the most effective strategy for this specific molecule. Since the phenolic hydroxyl group is acidic, increasing the pH of your final assay buffer will ionize the compound, dramatically increasing its aqueous solubility.[2]

    • Action: Prepare your final assay buffer with a pH of 8.0-9.0. For example, use a Tris or CHES buffer instead of PBS (pH 7.4). This will convert the compound to its much more soluble phenolate form. Remember to confirm that your biological system (e.g., enzyme, cells) is stable and active at this higher pH.

  • Use a Co-solvent: A co-solvent is an organic solvent that is miscible with both DMSO and water and can help bridge the solubility gap.[9]

    • Action: Prepare an intermediate dilution of your DMSO stock in a co-solvent like PEG 400 or ethanol before the final dilution into the aqueous buffer.[10][11] A common technique is to make a 10x final concentration stock in a solution of 10% DMSO / 90% PEG 400.

  • Rapid Mixing: When performing the dilution, add the small volume of concentrated stock directly into the full volume of aqueous buffer while vortexing or stirring vigorously. This rapid dispersion helps prevent the formation of localized high concentrations that can initiate precipitation.[5]

Diagram 1: Solubilization Strategy Decision Tree

This diagram outlines a logical path for troubleshooting solubility issues.

G A Start: Compound Precipitates in Aqueous Buffer B Is the final assay pH > 8.0? A->B C ACTION: Adjust buffer pH to 8.0-9.0 (e.g., use Tris buffer). This deprotonates the phenol. B->C No D Does precipitation persist? B->D Yes C->D E Is the final DMSO concentration >= 0.5%? D->E Yes J SUCCESS: Compound is soluble. D->J No F ACTION: Increase final DMSO to 0.5% (max 1% for most assays). Run solvent tolerance controls. E->F No G Does precipitation persist? E->G Yes F->G H ACTION: Use a co-solvent. Prepare 10x intermediate stock in 10% DMSO / 90% PEG 400. G->H Yes G->J No I Does precipitation persist? H->I I->J No K ADVANCED STRATEGY: Consider Cyclodextrin formulation. (See Q6) I->K Yes

Caption: Decision tree for selecting a solubilization strategy.

Q5: I see a time-dependent or concentration-dependent loss of activity in my assay. Could this be a solubility issue?

A5: Absolutely. This is a classic sign of compound aggregation.[12]

  • Mechanism: At concentrations above its critical aggregation concentration (CAC), your compound can self-associate to form colloidal aggregates. These particles are often sub-visible but can non-specifically sequester and inhibit proteins, leading to false-positive "hits" in biochemical screens.[13] This apparent activity is often time-dependent and sensitive to detergents.

  • Troubleshooting:

    • Include Detergents: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer. If the compound's activity is significantly reduced, it is a strong indicator of aggregation-based interference.

    • Test for Specificity: Check the compound's activity against an unrelated control enzyme. An aggregation-based inhibitor will often show promiscuous activity against multiple proteins.

    • Lower Concentration: The most direct solution is to work at concentrations below the CAC. If you still see issues at your desired test concentration, you must employ advanced formulation strategies.

Q6: What advanced formulation strategies can I use for very challenging in vitro or in vivo experiments?

A6: When standard methods fail, complexation agents are the next step.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate poorly soluble molecules like yours, forming a water-soluble "inclusion complex."[15][16]

    • Recommendation: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of hydrophobic drugs for both in vitro and in vivo use.[17] You would typically prepare the final compound solution in an aqueous buffer containing a pre-dissolved cyclodextrin.

Part 3: Protocols and Data

Protocol 2: Recommended Workflow for Serial Dilution into Assay Plates

This workflow is designed to minimize precipitation during dilution.

G cluster_0 Preparation cluster_1 Intermediate Dilution cluster_2 Final Assay Plate A 1. Prepare 10 mM stock in 100% DMSO B 2. Create 100 µM intermediate plate by diluting 1:100 into Assay Buffer (pH 8.5) A->B 1 µL stock into 99 µL buffer D 4. Add intermediate dilution to final plate (e.g., 1:10) for 10 µM final concentration. Mix immediately. B->D 10 µL from intermediate into 90 µL in final well C 3. Add Assay Buffer + Cells/Enzyme to wells C->D

Caption: Experimental workflow for preparing assay-ready plates.

Table 1: Comparison of Common Solvents and Excipients
Solvent / ExcipientPrimary UseRecommended Max % (Cell-based)ProsCons
DMSO Primary Stock0.5%Excellent solubilizing power for most compounds.Can cause precipitation on dilution; cytotoxic at >1%; assay interference.
Ethanol Co-solvent1.0%Biocompatible; effective co-solvent.Less powerful than DMSO; can precipitate proteins at high concentrations.
PEG 400 Co-solvent1.0%Low toxicity; good for maintaining solubility of lipophilic compounds.Can be viscous; may affect some enzyme kinetics.
Tris/CHES Buffer Final BufferN/AAllows for pH adjustment to >8.0 to ionize and solubilize the compound.Must verify biological target is stable and active at alkaline pH.
HP-β-Cyclodextrin Formulation AgentVariesSignificantly increases aqueous solubility; suitable for in vivo.Can sometimes decrease compound potency by sequestering it from the target.[18]

References

  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Available from: [Link]

  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Available from: [Link]

  • National Institutes of Health (NIH). (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Available from: [Link]

  • National Institutes of Health (NIH). (2017). Assay Interference by Aggregation - Assay Guidance Manual. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]

  • ResearchGate. (n.d.). Solubility of Phthalimide derivatives. Available from: [Link]

  • National Institutes of Health (NIH). (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Phthalimide | C8H5NO2 | CID 6809 - PubChem. Available from: [Link]

  • ACS Publications. (n.d.). A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Available from: [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction? Available from: [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Available from: [Link]

  • ResearchGate. (n.d.). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Available from: [Link]

  • ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]

  • Royal Society of Chemistry. (2024). Phthalimides: developments in synthesis and functionalization. Available from: [Link]

  • ResearchGate. (n.d.). Cyclodextrins and ternary complexes: Technology to improve solubility of poorly soluble drugs. Available from: [Link]

  • Wikipedia. (n.d.). Phthalimide. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. Available from: [Link]

  • Solubility of Things. (n.d.). Phthalimide. Available from: [Link]

  • ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? Available from: [Link]

  • ResearchGate. (2016). How does pH affect the solubility of phenolic acid? Available from: [Link]

  • Espace INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Available from: [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide troubleshooting solutions, and offer insights grounded in chemical principles to ensure a robust, safe, and scalable process.

Synthesis Overview and Baseline Protocol

The most direct and widely adopted method for synthesizing N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine.[1][2] In this case, the reaction involves phthalic anhydride and 2-amino-5-nitrophenol. The reaction proceeds via a two-step, one-pot process: nucleophilic attack of the amine onto an anhydride carbonyl, followed by intramolecular cyclization and dehydration to form the imide ring.

Reaction Scheme

Caption: General synthesis pathway for the target molecule.

Baseline Laboratory Protocol (10g Scale)

This protocol serves as a reference point before addressing scale-up considerations.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Charge the flask with phthalic anhydride (6.67 g, 0.045 mol) and 2-amino-5-nitrophenol (6.94 g, 0.045 mol).

  • Solvent: Add glacial acetic acid (100 mL).

  • Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.[3]

  • Isolation: Allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Purification: Collect the solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove residual acetic acid and impurities.

  • Drying: Dry the resulting yellow-to-orange solid in a vacuum oven at 60-70°C to a constant weight. Typical yield: 85-95%.

Frequently Asked Questions (FAQs) for Scale-Up

Q1: What are the primary safety concerns when scaling this synthesis?

The two main hazards are thermal control and the nature of the reagents. The condensation reaction is exothermic, and on a large scale, inefficient heat dissipation can lead to "hot spots" in the reactor, causing product degradation or runaway reactions.[4] Furthermore, nitroaromatic compounds can be thermally sensitive and may have explosive properties, requiring careful handling and thermal stability screening (e.g., via DSC analysis) before large-scale processing.

Q2: Why does my yield decrease significantly at pilot scale compared to the lab?

Yield loss during scale-up is a common issue stemming from factors that do not scale linearly.[4][5]

  • Heat & Mass Transfer: Large reactors have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. Poor mixing can create localized concentration gradients, leading to side reactions or incomplete conversion.[5]

  • Water Removal: The dehydration step is an equilibrium. In a small flask, water can escape more readily. In a large, sealed reactor, inefficient removal of water can slow or stall the reaction.

  • Extended Processing Times: Longer heating, transfer, and filtration times at scale increase the opportunity for product degradation.

Q3: Is glacial acetic acid the best solvent for scale-up?

While effective in the lab, glacial acetic acid has drawbacks at scale. It is corrosive, has a relatively high boiling point, and can be difficult to remove completely from the product. For larger scales, consider switching to a solvent like toluene or xylene, which allows for the azeotropic removal of water using a Dean-Stark apparatus. This drives the reaction to completion more efficiently and simplifies downstream processing.

Q4: How critical is the purity of the starting 2-amino-5-nitrophenol?

Extremely critical. Impurities that are negligible at a 10g scale can accumulate and cause significant issues in a 10 kg batch.[5] Potential impurities in the aminophenol starting material (e.g., isomers, oxidation products) can lead to the formation of undesired N-substituted phthalimides, which may be difficult to separate from the final product and can interfere with crystallization. Always perform rigorous quality control on incoming raw materials.

Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific, common problems encountered during the scale-up process in a question-and-answer format.

Problem 1: Reaction Stalls or Incomplete Conversion
  • Symptom: In-process control (HPLC) shows a plateau with >10% of 2-amino-5-nitrophenol remaining after the expected reaction time.

  • Root Cause Analysis: The most likely cause is inefficient removal of the water byproduct, which inhibits the final ring-closing dehydration step. Inadequate heat transfer, leading to a lower-than-expected internal batch temperature, is another common culprit.

  • Solution:

    • Confirm Temperature: Use a calibrated internal temperature probe, not just the reactor jacket temperature, to ensure the batch is reaching the target reflux temperature.

    • Improve Water Removal: If using acetic acid, ensure the system is not completely sealed to allow water vapor to escape. The superior solution is to switch to a solvent like toluene and equip the reactor with a Dean-Stark trap to physically remove water as it forms.

    • Enhance Mixing: Ensure the agitator speed and design (e.g., pitched-blade turbine) are sufficient to maintain a homogenous slurry and prevent solids from settling.

Problem 2: Product is a Dark Tar or Discolored
  • Symptom: The isolated product is a dark brown or black, often sticky, solid instead of the expected crystalline yellow/orange powder.

  • Root Cause Analysis: This is typically a sign of thermal degradation. "Hot spots" near the reactor walls, caused by aggressive heating and poor mixing, can decompose the nitroaromatic compound.[4] Oxidation of the phenolic hydroxyl group, especially if air is present in the reactor headspace at high temperatures, can also contribute to color formation.

  • Solution:

    • Control Heating Rate: Use a ramped heating profile rather than applying maximum heat at once.

    • Inert Atmosphere: Ensure the reactor is purged with an inert gas like nitrogen or argon before heating and maintained under a positive pressure throughout the process to prevent oxidation.[5]

    • Decolorization: While it's best to prevent color formation, a post-reaction treatment can sometimes help. The crude product can be dissolved in a suitable solvent and treated with activated charcoal, followed by a hot filtration to remove the charcoal and adsorbed impurities.[6]

Problem 3: Purification by Recrystallization Fails (Oiling Out)
  • Symptom: When attempting to recrystallize the crude product, it separates as a molten oil upon cooling instead of forming crystals.

  • Root Cause Analysis: This phenomenon, known as "oiling out," occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[7] The presence of significant impurities can lower the melting point of the mixture, exacerbating this issue.

  • Solution:

    • Optimize Solvent System: The choice of recrystallization solvent is critical.[7][8] A single solvent may not be ideal. A mixed-solvent system (e.g., ethanol/water, acetone/heptane) is often effective. Dissolve the crude product in a minimum amount of the "good" solvent (e.g., ethanol) at reflux, then slowly add the "poor" solvent (e.g., water) until turbidity persists. Re-heat to clarify and then cool slowly.

    • Slow Cooling & Seeding: Do not crash-cool the batch. Allow it to cool slowly with gentle agitation. Once the solution is cloudy, adding a few seed crystals of pure product can promote controlled crystal growth instead of oiling.[6]

    • Reduce Impurity Load: If oiling persists, the impurity level may be too high. Perform a preliminary purification step, such as a slurry wash (trituration) of the crude solid in a solvent like methyl tert-butyl ether (MTBE), to remove more soluble impurities before attempting recrystallization.

Troubleshooting Workflow for Purification

The following decision tree can guide the optimization of the product isolation and purification process at scale.

purification_troubleshooting start Crude Product Isolated dissolve Dissolve in minimal hot solvent (e.g., Ethanol) start->dissolve check_color Solution Dark? dissolve->check_color charcoal Add Activated Charcoal (1-2% w/w). Reheat briefly. check_color->charcoal Yes cool Cool solution slowly (e.g., 10-15°C/hour) check_color->cool No hot_filter Perform Hot Filtration charcoal->hot_filter hot_filter->cool check_crystals Crystals Form? cool->check_crystals oiled_out Product 'Oiled Out' check_crystals->oiled_out No, Oiled no_xtal No Crystals Form check_crystals->no_xtal No, Clear Solution filter_product Collect Crystals by Filtration. Wash with cold solvent. check_crystals->filter_product Yes reheat Re-heat to dissolve oil. Add more 'good' solvent. Attempt slower cooling. oiled_out->reheat reheat->cool seed Induce Crystallization: 1. Add Seed Crystals 2. Scratch flask (lab only) seed->cool no_xtal->seed

Caption: Decision tree for troubleshooting product purification and crystallization.

Key Process Parameter Comparison: Lab vs. Scale-Up

The following table summarizes the critical adjustments required when moving from a laboratory to a pilot-plant scale.

ParameterLaboratory Scale (10-100 g)Pilot Scale (1-20 kg)Rationale for Change
Heating Heating mantleJacketed reactor with thermal fluidProvides uniform, controlled heating and prevents localized overheating.[4]
Mixing Magnetic stirrerOverhead mechanical stirrer (impeller) with bafflesEnsures homogeneity in a larger, more viscous volume and prevents solids from settling.[5]
Water Removal Reflux condenser (vented)Dean-Stark trap with azeotropic solvent (e.g., Toluene)Actively and efficiently removes water to drive the reaction equilibrium towards the product.
Reagent Addition All at onceControlled addition via pump or pressure-equalizing addition funnelManages the reaction exotherm and maintains better control over the reaction profile.
Isolation Büchner funnel (vacuum)Centrifuge or Nutsche filter-dryerHandles larger volumes of solids and solvents more efficiently and safely.
Purification Recrystallization from flaskRecrystallization in a jacketed, agitated reactorAllows for controlled cooling rates, which is critical for obtaining desired crystal size and purity.[7]

References

  • Royal Society of Chemistry. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing. [URL not available]
  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. [Link]

  • Ye, S., et al. (2020). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications. [Link]

  • Srivastava, R. M., et al. (2002). Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. Part 5. European Journal of Medicinal Chemistry, 37(3), 205-211. [Link]

  • Organic Chemistry Portal. Phthalimides. [Link]

  • Rhone-Poulenc S. A. (1976). Process for the purification of p-nitrophenol.
  • PrepChem. (2023). Synthesis of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3-(2H)-dione. [Link]

  • Imperial Chemical Industries Ltd. (1959). Method of crystallizing nitro products.
  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

Sources

Technical Support Center: Synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound. The following question-and-answer format addresses specific experimental challenges, providing in-depth explanations and actionable protocols to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I optimize the reaction conditions?

Low yields in the synthesis of this compound from phthalic anhydride and 2-amino-5-nitrophenol can stem from several factors. The primary cause is often incomplete reaction or the formation of side products due to the bifunctional nature of the aminophenol reactant.

Causality Behind Low Yields:

  • Incomplete Dehydration: The condensation reaction between the amine and the anhydride to form the imide ring requires the removal of a water molecule. Inefficient water removal can lead to an equilibrium that favors the starting materials or the intermediate phthalamic acid.

  • Sub-optimal Reaction Temperature: The reaction typically requires heating to drive the cyclization and dehydration.[1] However, excessively high temperatures can lead to thermal degradation of the starting materials or the product, especially given the presence of the nitro group.

  • Side Reactions: The hydroxyl group on the 2-amino-5-nitrophenol can also react with phthalic anhydride, leading to the formation of an ester byproduct (O-acylation) instead of the desired imide (N-acylation).

Troubleshooting and Optimization Protocol:

  • Solvent Choice: The use of a high-boiling aprotic solvent such as glacial acetic acid or N,N-dimethylformamide (DMF) can facilitate the removal of water. Acetic acid can also act as a catalyst.

  • Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC). A typical mobile phase for this analysis could be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progression.

  • Water Removal: If using a solvent like toluene, a Dean-Stark apparatus can be employed to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

  • Temperature Control: Maintain a consistent reaction temperature. A typical range for this type of condensation is 130-160°C. It is advisable to perform small-scale experiments at different temperatures to find the optimal condition for your specific setup.

FAQ 2: I suspect the presence of a significant byproduct in my crude product. How can I identify it?

The most probable byproduct in this reaction is the O-acylated isomer, 2-amino-5-nitrophenyl hydrogen phthalate, or its cyclized ester form. This arises from the reaction of the phenolic hydroxyl group with phthalic anhydride. Additionally, the intermediate, phthalamic acid, may also be present if the reaction has not gone to completion.

Workflow for Byproduct Identification:

Caption: Workflow for Byproduct Identification.

Expected Analytical Signatures:

Compound ¹H NMR Key Signals (Expected) IR Key Bands (cm⁻¹) Mass Spectrometry (m/z)
Desired Product (N-acylated) Aromatic protons of the phthalimide and nitrophenyl rings. A broad singlet for the phenolic -OH.~3400-3200 (-OH), ~1770 & ~1710 (imide C=O), ~1520 & ~1340 (-NO₂)Expected molecular ion peak.
O-acylated Byproduct Aromatic protons. A broad signal for the free -NH₂ group. A signal for the carboxylic acid proton of the phthalate half-ester.~3400-3200 (-NH₂), ~1720 (ester C=O), ~1700 (carboxylic acid C=O), ~1520 & ~1340 (-NO₂)Expected molecular ion peak (same as the desired product).
Phthalamic Acid Intermediate Aromatic protons. Broad signals for -NH-, -OH, and carboxylic acid -OH.~3400-3200 (-OH, -NH), ~3000-2500 (carboxylic acid O-H), ~1700 (C=O), ~1650 (amide C=O)Expected molecular ion peak corresponding to the addition of one water molecule to the product.

Note: The exact chemical shifts in NMR and absorption bands in IR can vary depending on the solvent and concentration. It is crucial to compare the spectra of the isolated compounds to confirm their identities.

FAQ 3: How can I effectively remove the identified byproducts to obtain a pure sample of this compound?

The purification strategy will depend on the nature of the primary impurity. A combination of extraction, recrystallization, and column chromatography is often effective.

Purification Workflow:

Caption: General Purification Workflow.

Step-by-Step Purification Protocols:

Protocol 1: Removal of Phthalamic Acid Byproduct via Extraction

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic phthalamic acid will react to form its sodium salt, which is soluble in the aqueous layer.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical. For N-aryl phthalimides, alcoholic solvents or acetic acid are often good choices.[2]

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetic acid, ethyl acetate, and mixtures with water) on a small scale. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble or insoluble at all temperatures.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove insoluble impurities and the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them.

Protocol 3: Purification by Column Chromatography

If recrystallization does not provide the desired purity, especially for separating the N- and O-acylated isomers, column chromatography is the recommended method.

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude mixture. The less polar O-acylated isomer is expected to elute before the more polar N-acylated product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.

    • Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify the pure product fractions.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

References

  • Li, J., et al. (2002). A RAPID SYNTHESIS OF N-ARYL PHTHALIMIDES UNDER MICROWAVE IRRADIATION IN THE ABSENCE OF SOLVENT.
  • Pawar, N. S., et al. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica, 4(1), 15-22.
  • Kutuk, H., & Yakan, H. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides.
  • Liang, X., et al. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • NIST. 1H-Isoindole-1,3(2H)-dione, 5-nitro-. In NIST Chemistry WebBook. Available at: [Link]

  • PrepChem. Synthesis of Step 1. Phthalamic acid. Available at: [Link]

  • JETIR. (2018). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. JETIR, 5(8). Available at: [Link]

  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
  • Al-Juboori, S. A. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. Journal of Al-Nahrain University, 18(1), 58-66.
  • Chemcess. Phthalic Anhydride: Properties, Reactions, Production And Uses. Available at: [Link]

  • Wikipedia. Phthalic anhydride. Available at: [Link]

  • Chemistry LibreTexts. Gabriel Synthesis. Available at: [Link]

  • Chemistry LibreTexts. 11.5: Synthesis of Amines. Available at: [Link]

  • Singh, B., & Bisht, R. (2021). Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential. Current Trends in Pharmacy and Pharmaceutical Chemistry, 3(2), 1-8.
  • de Paula, S. O., et al. (2022). Accelerated synthesis of phthalimide derivatives: Intrinsic reactivity of diamines towards phthalic anhydride evaluated by paper spray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 36(24), e9407.

Sources

Technical Support Center: TLC Reaction Monitoring for 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin Layer Chromatography (TLC) to monitor the synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione. Our focus is on providing practical, field-tested solutions and explaining the chemical principles behind each step to empower you to troubleshoot and optimize your analytical workflow.

Section 1: Foundational Principles & Recommended Protocol

The Reaction at a Glance: Understanding Polarity Changes

The synthesis of the target compound typically involves the condensation reaction between Phthalic Anhydride and 2-Amino-5-nitrophenol . Monitoring this reaction with TLC relies on the significant polarity difference between the reactants and the product.

  • 2-Amino-5-nitrophenol (Starting Material 1): A highly polar molecule due to the presence of both a hydroxyl (-OH) and an amino (-NH₂) group. It will adhere strongly to the silica gel stationary phase, resulting in a low Retention Factor (Rf) .

  • Phthalic Anhydride (Starting Material 2): Significantly less polar than the aminophenol. It will travel further up the TLC plate, exhibiting a high Rf .

  • This compound (Product): The conversion of the primary amine to an imide reduces the overall polarity compared to the starting aminophenol. However, the presence of the hydroxyl and nitro groups still renders it a polar molecule. Its polarity is intermediate between the two starting materials, resulting in an intermediate Rf value .

Therefore, a successful reaction will show the consumption of the low-Rf aminophenol spot and the appearance of a new spot at a higher Rf value.

Experimental Protocol: Step-by-Step TLC Monitoring

This protocol is designed as a self-validating system for accurately tracking your reaction's progress.[1][2][3]

1. Materials & Eluent Selection:

  • TLC Plates: Use commercially available silica gel 60 F₂₅₄ plates.[4][5] The F₂₅₄ indicator allows for non-destructive visualization under UV light.[6][7]

  • Eluent System: The choice of mobile phase (eluent) is critical.[8] Since the components are polar, a binary system of a non-polar and a polar solvent is recommended.[5][9]

Eluent System (v/v)Target Compound TypeApplication Notes
Hexane : Ethyl Acetate (1:1) "Normal" PolarityAn excellent starting point for initial trials.[8] Adjust ratio to 2:1 or 1:2 to optimize separation.
Dichloromethane : Methanol (95:5) Polar CompoundsUse if spots remain near the baseline with the Hexane/EtOAc system.[8][9]
Ethyl Acetate : Acetic Acid (99:1) Acidic CompoundsThe target product is phenolic and thus acidic. A small amount of acetic acid can prevent "tailing" or streaking.[5][10][11]

2. Sample Preparation & Spotting:

  • Prepare dilute solutions (approx. 1 mg/mL) of your starting materials (for reference) and the reaction mixture in a volatile solvent like ethyl acetate or methanol.[4][10]

  • Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate.[12] Never use an ink pen , as the ink will chromatograph with your sample.[13]

  • Mark three lanes on the origin line: "SM" (Starting Material - 2-Amino-5-nitrophenol), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Using a capillary tube, apply a small spot of the aminophenol solution to the "SM" lane.[12]

  • Apply a spot of the aminophenol solution to the "CO" lane, and on top of the same spot, apply the reaction mixture. This co-spot is crucial for resolving compounds with similar Rf values.[1][2]

  • Apply a spot of the reaction mixture to the "RXN" lane. Keep spots small (1-2 mm diameter) and concentrated to ensure good separation.[12][14]

3. Plate Development:

  • Pour the chosen eluent into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[10][12]

  • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which ensures a more even solvent front.[12]

  • Carefully place the spotted TLC plate into the chamber and close the lid.[8]

  • Allow the solvent to ascend the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top.[12]

  • Immediately mark the solvent front with a pencil.[12]

4. Visualization:

  • UV Light (Primary Method): View the dried plate under a short-wave (254 nm) UV lamp.[7] The aromatic compounds will appear as dark spots against the fluorescent green background.[6][15] This method is non-destructive.

  • Staining (Secondary Methods): If spots are faint or for confirmation, use a chemical stain.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for oxidizable groups like the phenol in the starting material and product.[15] Compounds will appear as yellow-brown spots on a purple background.[4]

    • Specific Nitro Group Visualization (Advanced): For highly specific and sensitive detection of the product and nitro-containing starting material, a multi-step staining process can be used. This involves reduction of the nitro group with stannous chloride (SnCl₂), followed by diazotization and coupling with β-naphthol to produce a brightly colored azo dye.[16]

Section 2: Troubleshooting Guide

Unforeseen issues are common in chromatography. This guide addresses the most frequent problems encountered when monitoring this specific reaction.

TLC_Troubleshooting start Unsatisfactory TLC Result prob1 Streaking or Tailing Spots start->prob1 prob2 Spots on Baseline (R_f ≈ 0) start->prob2 prob3 Spots at Solvent Front (R_f ≈ 1) start->prob3 prob4 Poor Separation (Spots Overlap) start->prob4 prob5 No Spots Visible start->prob5 cause1a Sample Overloaded prob1->cause1a Cause cause1b Compound is Acidic (Phenol) prob1->cause1b Cause cause2a Eluent Polarity Too Low prob2->cause2a Cause cause3a Eluent Polarity Too High prob3->cause3a Cause cause4a Suboptimal Eluent System prob4->cause4a Cause cause5a Sample Too Dilute prob5->cause5a Cause cause5b Compound Not UV Active | (Unlikely Here) prob5->cause5b Cause sol1a Dilute Sample & Re-spot cause1a->sol1a Solution sol1b Add 1% Acetic Acid to Eluent cause1b->sol1b Solution sol2a Increase Eluent Polarity | (e.g., Add more Ethyl Acetate or Methanol) cause2a->sol2a Solution sol3a Decrease Eluent Polarity | (e.g., Add more Hexane) cause3a->sol3a Solution sol4a Try a Different Solvent System | (e.g., Toluene/Acetone) cause4a->sol4a Solution sol5a Concentrate Sample or Spot Multiple Times cause5a->sol5a Solution sol5b Use a Chemical Stain | (e.g., KMnO₄) cause5b->sol5b Solution

Caption: A workflow diagram for troubleshooting common TLC issues.

Q: Why are my spots streaking or forming "tails" instead of tight circles?

A: This is one of the most common issues in TLC and typically points to one of two causes:

  • Sample Overloading: You have applied too much sample to the origin.[10][11][13] The stationary phase becomes saturated, and the excess compound is smeared up the plate rather than partitioning cleanly.

    • Solution: Prepare a more dilute sample of your reaction mixture and re-spot the plate. A concentration of ~1% is a good rule of thumb.[10]

  • Strong Analyte-Stationary Phase Interaction: The phenolic -OH group in your starting material and product is acidic and can interact very strongly with the slightly acidic silica gel, causing tailing.[10][11]

    • Solution: Add a small amount (0.5-2%) of a modifier like acetic acid or formic acid to your eluting solvent system.[5][11] This saturates the strong binding sites on the silica, allowing your acidic compound to travel up the plate more uniformly.

Q: All my spots are stuck on the baseline (Rf is near zero). What should I do?

A: This indicates that your eluent is not polar enough to move the highly polar analytes off the origin.[14][17] The compounds have a much higher affinity for the stationary phase than the mobile phase.

  • Solution: Increase the polarity of your eluent. If you are using a 1:1 Hexane:Ethyl Acetate mixture, try changing the ratio to 1:2. If that is insufficient, switch to a more polar system, such as 95:5 Dichloromethane:Methanol.[9]

Q: All my spots ran to the top of the plate with the solvent front (Rf is near one). How do I fix this?

A: This is the opposite problem: your eluent is too polar.[14] The compounds are so soluble in the mobile phase that they do not interact sufficiently with the stationary phase to achieve separation.

  • Solution: Decrease the polarity of your eluent. If you are using a 1:1 Hexane:Ethyl Acetate mixture, try a 2:1 or 3:1 ratio.

Q: My starting material and product spots are too close to tell apart. How can I improve the separation?

A: This is a resolution problem. While your co-spot lane should help clarify if you have one spot or two elongated ones, better physical separation is ideal.[1][17]

  • Solution: You need to experiment with different solvent systems. The goal is to find an eluent that maximizes the difference in affinity between your compounds for the stationary and mobile phases.[18] Try switching one of the binary components. For example, instead of Hexane:Ethyl Acetate, try Toluene:Ethyl Acetate or Dichloromethane:Acetone. Small changes in solvent composition can have a large impact on resolution.

Q: I ran my plate, but I don't see any spots under the UV lamp.

A: This can be alarming, but it usually has a simple explanation.

  • Sample is too dilute: The concentration of your analyte is below the limit of detection for the UV lamp.[10][13]

    • Solution: Prepare a more concentrated sample solution for spotting. Alternatively, you can spot the plate multiple times in the same location, allowing the solvent to fully evaporate between each application.[10][13]

  • Reaction Failure: It is possible that the reaction has not proceeded or there is no compound in the sample.[13]

    • Solution: Before questioning the reaction, always try a chemical stain like Potassium Permanganate. Stains are often far more sensitive than UV visualization and can reveal trace amounts of material.[10][15]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the purpose of the co-spot lane?

A: The co-spot lane, where both the starting material and reaction mixture are spotted together, is a critical internal control.[2] It definitively proves whether the spot in your reaction lane is unreacted starting material or a new product. If the starting material and product have very similar Rf values, the co-spot will often appear as a single elongated spot, whereas the individual lanes will show round spots, confirming that they are different compounds.[1]

Q: How do I know when the reaction is complete based on the TLC?

A: A reaction is generally considered complete when the spot corresponding to the limiting reactant (in this case, 2-Amino-5-nitrophenol) has completely disappeared from the "RXN" lane.[1] Concurrently, you should see a new, strong spot corresponding to your product. Comparing the "RXN" lane to the "SM" reference lane makes this assessment clear.

Q: My reaction is in a high-boiling solvent like DMF or DMSO. Why is my TLC plate a huge smear?

A: High-boiling point solvents will not evaporate from the TLC plate and will travel with the solvent front, carrying all the analytes with them and causing a featureless smear.[17]

  • Solution: After spotting your TLC plate, place it in a flask and connect it to a high-vacuum pump for 5-10 minutes. This will remove the residual high-boiling solvent before you develop the plate, resulting in a clean chromatogram.[17]

Q: Can I reuse my TLC eluent?

A: It is strongly discouraged. The composition of a binary or multi-component solvent system can change over time due to differential evaporation of the solvents, especially the more volatile ones.[5][14] Using fresh eluent for each run ensures reproducibility and reliable Rf values.[13]

References

  • BenchChem. (n.d.). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
  • Lab-Training.com. (2023, November 13).
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from CU Boulder Organic Chemistry website.
  • BenchChem. (n.d.). Application Notes and Protocols for Thin Layer Chromatography (TLC) Visualization of 2-Nitrocinnamic Acid.
  • University of California, Los Angeles (UCLA) Chemistry. (n.d.).
  • SiliCycle. (n.d.). SiliaPlate TLC Practical Guide.
  • University of York, Department of Chemistry. (n.d.). Visualising plates.
  • LibreTexts Chemistry. (2022, April 7). 2.
  • PrepChem.com. (n.d.). Synthesis of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3-(2H)-dione.
  • PubMed. (1979). [Chromatographic Behavior of Phthalimide Derivatives on Silica Gel Layers]. Nahrung, 23(1), 9-14.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • LibreTexts Chemistry. (2022, August 23).
  • LibreTexts Chemistry. (2022, April 18). 2.3B: Uses of TLC.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Google Patents. (n.d.).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Eco-friendly Synthesis of Phthalimide Derivatives, their Analgesic Activity and QSAR Studies.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • ChemSrc. (n.d.). 2-(2-hydroxy-4-nitrophenyl)isoindoline-1,3-dione.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.
  • PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
  • Beilstein Journals. (2013, October 10).
  • Allery Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.
  • Sigma-Aldrich. (n.d.). 2-(3-hydroxyphenyl)-4-nitro-1h-isoindole-1,3(2h)-dione.

Sources

Validation & Comparative

A Comparative Analysis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione and Other Nitro-Substituted Phthalimides in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Introduction

The isoindole-1,3-dione, or phthalimide, scaffold represents a quintessential "privileged structure" in medicinal chemistry. Its rigid, planar geometry and synthetic accessibility have made it a cornerstone for the development of a vast array of biologically active compounds.[1][2] Phthalimide derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects.[1][3]

The introduction of a nitro (-NO₂) group onto the phthalimide core or its N-substituent can profoundly influence the molecule's physicochemical properties and biological activity.[4] This guide provides an in-depth comparative analysis of a specific derivative, 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione , against a broader class of nitro-substituted phthalimides. We will explore the nuances of their synthesis, compare their performance based on available experimental data, and dissect their structure-activity relationships (SAR) to provide actionable insights for researchers in drug development.

I. Synthetic Strategies: From Anhydride to Imide

The synthesis of N-substituted phthalimides is typically a straightforward process, most commonly involving the condensation of a primary amine with phthalic anhydride or its substituted analogues.[1][5] The choice of starting materials directly dictates the final substitution pattern, allowing for systematic exploration of the chemical space.

Two primary methodologies dominate the synthesis of these compounds:

  • Conventional Thermal Synthesis: This classic approach involves refluxing the phthalic anhydride and the desired amine in a high-boiling polar solvent, such as glacial acetic acid. The use of a catalyst like sulphamic acid can facilitate the reaction.[5] While reliable, this method often requires several hours of reaction time.

  • Microwave-Assisted Synthesis: A more modern and efficient alternative, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields, frequently under solvent-free conditions.[5][6]

The synthesis of the title compound, This compound , is achieved by reacting phthalic anhydride with 2-amino-5-nitrophenol. Conversely, isomers with the nitro group on the phthalimide ring are synthesized using a nitrated anhydride, such as 3- or 4-nitrophthalic anhydride, condensed with a corresponding amine.

G cluster_0 Synthesis of N-Aryl-Phthalimides cluster_1 Reaction Conditions Phthalic_Anhydride Phthalic Anhydride (or Substituted) Intermediate Phthalamic Acid Intermediate (not isolated) Phthalic_Anhydride->Intermediate + Primary_Amine Primary Aryl Amine (or Substituted) Primary_Amine->Intermediate + Final_Product N-Aryl Phthalimide Intermediate->Final_Product Cyclization (-H₂O) Conditions Solvent (e.g., Glacial Acetic Acid) Heat (Conventional or Microwave)

Caption: General synthetic route for N-aryl phthalimides.

Experimental Protocol: Conventional Synthesis of an N-Aryl Phthalimide

This protocol provides a generalized procedure for the synthesis of N-substituted phthalimides via conventional heating.

Materials:

  • Phthalic Anhydride (or substituted derivative) (1.0 eq)

  • Substituted Aryl Amine (1.05 eq)

  • Glacial Acetic Acid

Procedure:

  • A mixture of the appropriate phthalic anhydride (e.g., 0.013 mol) and aryl amine (e.g., 0.014 mol) is prepared in glacial acetic acid (15 mL).[1]

  • The reaction mixture is heated under reflux at approximately 110-120°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The cooled mixture is poured into a beaker of cold water (e.g., 200 mL) with stirring.

  • The precipitated solid is collected by vacuum filtration.

  • The crude product is washed thoroughly with water to remove residual acetic acid.

  • The solid is dried and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure N-substituted phthalimide.[1]

II. Comparative Biological Performance

The position of the nitro group—whether on the N-phenyl ring or the phthalimide core—and the presence of other functional groups, like the hydroxyl moiety in our title compound, are critical determinants of biological activity.

Antimicrobial Activity

Phthalimide derivatives are well-documented as possessing significant antimicrobial properties.[7][8] The introduction of a nitro group can enhance this activity, although its efficacy is highly dependent on its location and the presence of other substituents.

Studies have shown that N-substituted 3- and 4-nitrophthalimides exhibit varied antibacterial effects. For instance, p-chloro-n-phenyl-4-nitrophthalimide was found to be highly effective against a range of microorganisms, whereas the o-chloro isomer was inactive. This underscores the importance of the substituent's electronic and steric profile.

The title compound, This compound , presents a unique case. The combination of an electron-withdrawing nitro group and a hydrogen-bond-donating hydroxyl group on the same N-phenyl ring is a compelling feature. The phenolic hydroxyl group itself can confer antimicrobial properties, suggesting a potential for synergistic or enhanced activity compared to analogues lacking this feature.

CompoundTarget OrganismActivity (MIC µg/mL)Reference
N-(p-chlorophenyl)-4-nitrophthalimideVarious BacteriaEffective at 0.25% conc.
1-Naphthyl-3-nitrophthalimideVarious BacteriaEffective at 0.25% conc.
Phthalimide aryl ester 3b (R=Me)S. aureus128[8]
Phthalimide aryl ester 3b (R=Me)P. aeruginosa128[8]
Phthalimide aryl ester 3b (R=Me)C. albicans128[8]

Note: Direct MIC data for this compound was not available in the reviewed literature, highlighting an area for future investigation.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

Principle: This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a reservoir containing the test substance.

Procedure:

  • Prepare sterile Nutrient Agar plates.

  • A standardized microbial inoculum (e.g., 0.5 McFarland standard) is uniformly spread over the agar surface using a sterile swab.

  • Wells (e.g., 6 mm diameter) are aseptically punched into the agar.

  • A specific concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well. A solvent control (e.g., pure DMSO) must be included.[1]

  • The plates are incubated at 37°C for 24 hours for bacteria or 72 hours for fungi.[1]

  • The diameter of the zone of inhibition (where microbial growth is absent) is measured in millimeters. A larger zone indicates greater antimicrobial activity.

Anticancer Activity

The phthalimide scaffold is infamous in oncology due to thalidomide, but its modern analogues are potent and specific anticancer agents.[9][10] Nitro-substituted naphthalimides, a closely related class of compounds, have shown significant antitumor activity, often by inducing DNA damage and apoptosis.[11][12] This suggests a promising avenue for their phthalimide counterparts.

The anticancer potential is highly dependent on structure. For example, certain phthalimido-dihydropyrimidones are selectively active against leukemia cell lines.[13] For our title compound, the ortho-hydroxy group could facilitate chelation with metal ions essential for enzymatic processes in cancer cells or form critical hydrogen bonds within the active site of a target protein. The para-nitro group, being strongly electron-withdrawing, alters the electronic distribution of the entire molecule, which can be crucial for receptor binding or for undergoing bioreduction to cytotoxic reactive nitrogen species within the hypoxic tumor microenvironment.

CompoundCell LineActivity (IC₅₀ µM)Reference
3-Nitro-naphthalimide 1a HepG29.2[11]
3-Nitro-naphthalimide 1a T-244.133[11]
2-(2-hydroxy-4-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dioneN/AData not found[14]
Phthalimido-dihydropyrimidone 19d LeukemiaSelectively Active[13]

The compound 2-(2-hydroxy-4-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a close analogue to our title compound, suggesting potential bioactivity.

G Nitro_Phthalimide Nitro-Substituted Phthalimide Cellular_Uptake Cellular Uptake Nitro_Phthalimide->Cellular_Uptake DNA_Damage DNA Damage / Topo I Inhibition Cellular_Uptake->DNA_Damage Bioreduction / Intercalation G2_Arrest G2 Cell Cycle Arrest DNA_Damage->G2_Arrest Apoptosis Apoptosis G2_Arrest->Apoptosis Bax_Up Bax, p21 ↑ Apoptosis->Bax_Up Bcl2_Down Bcl-2 ↓ Apoptosis->Bcl2_Down Cell_Death Cancer Cell Death Bax_Up->Cell_Death Bcl2_Down->Cell_Death

Caption: A potential anticancer mechanism for nitro-imides.

III. Structure-Activity Relationship (SAR) Insights

The comparative analysis reveals several key SAR trends that are crucial for designing next-generation inhibitors.

SAR_Diagram cluster_molecule Key Structural Features cluster_sar Structure-Activity Relationship (SAR) Phthalimide Phthalimide Core (Planar, Hydrophobic) N_Linker Imide Linkage Phthalimide->N_Linker SAR1 Planarity aids in potential DNA intercalation. Phthalimide->SAR1 Aryl_Ring N-Aryl Ring N_Linker->Aryl_Ring SAR2 Hydrogen bond donor/acceptor. Crucial for target binding. N_Linker->SAR2 OH_Group ortho-OH Group NO2_Group para-NO₂ Group SAR4 Can form H-bonds or chelate metals. Influences conformation and binding. OH_Group->SAR4 SAR3 Strong electron-withdrawing group. Modulates electronics, potential for bioreductive activation. NO2_Group->SAR3

Caption: SAR summary for 2-(2-hydroxy-4-nitrophenyl)-phthalimide.

  • The Phthalimide Core: Its inherent hydrophobicity and planarity are foundational, enhancing membrane permeability and potentially enabling DNA intercalation.[10]

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, its position dramatically alters the molecule's electronic landscape.[4] When positioned on the N-phenyl ring, it can influence the rotational barrier around the N-C bond. On the phthalimide ring, it directly affects the electrophilicity of the carbonyl carbons. This group is often a substrate for nitroreductase enzymes, particularly in hypoxic environments, leading to cytotoxic metabolites.

  • The Hydroxyl Group (-OH): The ortho-hydroxyl group in the title compound is a key differentiator. It can act as both a hydrogen bond donor and acceptor, providing a critical anchor point for binding to protein targets like kinases or enzymes. Its proximity to the imide linker can enforce a specific conformation, which may be favorable for biological activity.

  • Synergistic Effects: The combination of an ortho-OH and a para-NO₂ group on the N-phenyl ring is particularly noteworthy. The nitro group withdraws electron density from the ring, increasing the acidity of the phenolic proton and potentially enhancing its hydrogen bonding capability. This electronic push-pull system is a classic design element in medicinal chemistry for tuning binding affinity and activity.

Conclusion

While many nitro-substituted phthalimides exhibit promising biological activity, This compound stands out due to its unique substitution pattern. The comparison with other isomers—where the nitro group is on the phthalimide ring or at different positions on the N-phenyl ring—highlights the profound impact of substituent placement. The presence of the ortho-hydroxyl group provides a specific interactive functionality often absent in other nitro-phthalimides, suggesting a potentially distinct mechanism of action or target profile.

The available data, though incomplete for the title compound itself, strongly suggest that it is a high-priority candidate for further investigation. Its synthesis is straightforward, and the SAR analysis points to a well-defined pharmacophore with high potential for potent and selective biological activity, particularly in the realms of antimicrobial and anticancer research. This guide serves as a foundational resource for scientists aiming to explore and exploit the rich chemical and biological landscape of these versatile molecules.

References

  • Antibacterial activity of N-substituted 3 and 4-nitrophthalimides. (URL: )
  • Synthesis, characterization and antimicrobial activity of some new phthalimide deriv
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES - Jetir.Org. (URL: [Link])

  • Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - MDPI. (URL: [Link])

  • (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (URL: )
  • Synthesis and biological activity of new phthalimides as potential anti-inflamm
  • Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. (URL: [Link])

  • Design, Synthesis and Biological Activities of Some phthalimides Derivatives. (URL: [Link])

  • Synthesis and antimicrobial activity of α N-Phthilimido and acetimido derivatives from amino acids and Anhydrides - ResearchGate. (URL: [Link])

  • Synthesis and Anticancer Activity of Phthalimido and Naphthalimido Substituted Dihydropyrimidone Conjugates - ResearchGate. (URL: [Link])

  • Design, synthesis and biological evaluation of 3-nitro-1,8-naphthalimides as potential antitumor agents - PubMed. (URL: [Link])

  • Synthesis of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3-(2H)-dione - PrepChem.com. (URL: [Link])

  • An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC. (URL: [Link])

  • Structure activity relationship (SAR) of phthalimide derivatives. - ResearchGate. (URL: [Link])

  • Synthesis and antitumor activity of some new phthalimide analogues - PubMed. (URL: [Link])

  • Design, synthesis and structure-activity relationship of phthalimides endowed with dual antiproliferative and immunomodulatory activities - PubMed. (URL: [Link])

  • Synthesis of Some New Phthalimides as Anti-metabolic Agents with Chemotherapeutic Effects - Europub. (URL: [Link])

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed Central. (URL: [Link])

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - MDPI. (URL: [Link])

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ResearchGate. (URL: [Link])

  • Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. (URL: [Link])

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization - MDPI. (URL: [Link])

  • Structure–Activity Relationships in Nitro-Aromatic Compounds - ResearchGate. (URL: [Link])

Sources

Comparative analysis of the biological activity of "2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of N-Aryl Isoindole-1,3(2H)-dione Derivatives

Authored by: A Senior Application Scientist

This guide provides a comparative analysis of the biological activities of derivatives based on the 2-aryl-1H-isoindole-1,3(2H)-dione scaffold, with a conceptual focus on structures exemplified by "2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione". While direct, extensive research on this specific molecule is limited in publicly accessible literature, the principles of medicinal chemistry allow for a robust comparative analysis based on its constituent features: the phthalimide core, the N-phenyl substituent, and the hydroxyl and nitro functional groups.

The isoindole-1,3(2H)-dione, commonly known as phthalimide, is a privileged scaffold in drug discovery.[1][2] Its rigid, hydrophobic structure serves as an excellent anchor for introducing various pharmacophores by substituting the imide nitrogen.[3] This allows for the fine-tuning of pharmacological properties, leading to a diverse range of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][4][5] This guide synthesizes findings from multiple studies to compare these activities, analyze structure-activity relationships (SAR), and provide validated experimental protocols for researchers in the field.

General Synthesis Strategy

The synthesis of N-substituted phthalimide derivatives is typically a straightforward and high-yielding process. The most common method involves the condensation reaction of phthalic anhydride with a primary amine (in this case, a substituted aminophenol)[6][7][8]. The reaction can be performed using various methods, including conventional heating under reflux or microwave irradiation, which can significantly reduce reaction times.[1]

The general workflow is depicted below:

G cluster_reactants Reactants cluster_process Process cluster_products Products Phthalic_Anhydride Phthalic Anhydride Intermediate Phthalamic Acid Intermediate Phthalic_Anhydride->Intermediate Nucleophilic Acyl Substitution Amine Substituted Primary Amine (e.g., 2-Amino-5-nitrophenol) Amine->Intermediate Solvent Solvent (e.g., Glacial Acetic Acid, DMF) Heat Heat / Microwave Final_Product N-Substituted Isoindole-1,3-dione Intermediate->Final_Product Dehydration/ Cyclization Water Water (byproduct)

Caption: General synthesis workflow for N-substituted isoindole-1,3-diones.

Comparative Analysis of Biological Activities

The true value of the isoindole-1,3-dione scaffold lies in its modularity. By altering the substituent 'R' group on the nitrogen atom, a wide spectrum of biological activities can be accessed and optimized.

Anticancer Activity

Isoindole-1,3-dione derivatives have shown significant cytotoxic effects against a variety of human cancer cell lines.[9][10] The mechanism often involves inducing cell cycle arrest and apoptosis.[11][12]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity and Halogenation: Increasing the lipophilic character of the molecule can enhance its ability to cross cell membranes. Halogenation of the isoindole-1,3-dione moiety has been shown to increase anticancer activity, with tetra-brominated derivatives being more effective than tetra-chlorinated ones.[11]

  • Silyl Ether Groups: The presence of silyl ether groups (e.g., -OTBDMS) on the substituent can be a key determinant of anticancer activity.[9][13] Compounds containing both a silyl ether and a bromine atom have been identified as potential alternative chemotherapeutic drugs.[9][13]

  • N-benzyl Substituents: N-benzylisoindole-1,3-dione derivatives have been evaluated against adenocarcinoma (A549) cells, showing inhibitory effects on cell viability.[10]

  • Nitro Group: The nitro group, as present in the topic compound, is a feature of several potent anticancer agents. For example, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (a naphthalimide, structurally related to phthalimides) has demonstrated significant cytotoxicity in multiple cell lines while showing low toxicity to normal human peripheral blood mononuclear cells.[12] This suggests the nitro group can be a critical pharmacophore for selective cytotoxicity.

Comparative Cytotoxicity Data (IC₅₀ values in µM)

Derivative ClassHeLa (Cervical)C6 (Glioblastoma)A549 (Lung)HCT-116 (Colon)Reference
N-benzyl derivatives--114.25-[10]
Silyl ether & Bromo- substituted1.832.012.54-[9]
Tetra-brominated derivatives---~2.5[11]
6-Nitro-naphthalimide3.1---[12]
Antimicrobial Activity

The phthalimide core is a common feature in many compounds with antibacterial and antifungal properties.[1][3][6] These derivatives often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[6]

Structure-Activity Relationship (SAR) Insights:

  • Hybridization: The antimicrobial action of phthalimides can be enhanced by incorporating other pharmacophore subunits, such as pyrazoles, imidazoles, or Schiff bases, through molecular hybridization.[7]

  • N-aryl vs. N-alkynyl: Studies comparing different N-substituents have found that N-aryl and N-alkynyl phthalimide derivatives can exhibit potent antibacterial and antimycobacterial activities, with Minimum Inhibitory Concentrations (MIC) in the low µg/mL range.[3]

  • Hydrophobicity: The hydrophobic nature of the phthalimide structure is believed to aid in its passage across microbial biological barriers, contributing to its antimicrobial effect.[3]

Comparative Antimicrobial Activity (Zone of Inhibition in mm)

OrganismN-(aminoethanol) phthalimideN-(aminopropanol) phthalimidePhenol (Standard)Reference
Staphylococcus aureus201815[6][7]
Escherichia coli181612[6][7]
Anti-inflammatory and Analgesic Activity

Derivatives of isoindole-1,3-dione have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[2][5] Their mechanism can involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[14]

Structure-Activity Relationship (SAR) Insights:

  • Arylpiperazine Moiety: The introduction of an arylpiperazine residue, linked to the phthalimide core, is a common strategy for targeting COX enzymes.[14]

  • Aromatic Substituent: The presence of an aromatic moiety on the N-substituent is considered important for affinity towards the COX-2 enzyme.[14]

  • Analgesic Potency: Specific derivatives, such as 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione, have demonstrated analgesic activity significantly higher than the reference drug metamizole sodium in vivo.[5]

Neuroprotective Activity (Cholinesterase Inhibition)

In the context of neurodegenerative diseases like Alzheimer's, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. Isoindole-1,3-dione derivatives have emerged as promising candidates for this purpose.[4]

Structure-Activity Relationship (SAR) Insights:

  • Piperazine Linker: A series of derivatives with a 2-(4-Benzylpiperazin-1-yl)ethyl) linker showed potent inhibitory activity against AChE, with IC₅₀ values in the sub-micromolar range.[4]

  • Substituent on Phenyl Ring: The type and position of substituents on the terminal phenyl ring of the linker significantly influence inhibitory potency against both AChE and BuChE.[4]

Featured Experimental Protocol: MTT Cytotoxicity Assay

To provide a practical, self-validating system for assessing the anticancer potential of new derivatives, the detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This assay quantifies the metabolic activity of living cells, which serves as a proxy for cell viability.

Causality: Living cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. Cytotoxic compounds inhibit this process, leading to a reduced colorimetric signal.

G cluster_setup Phase 1: Cell Culture Setup cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay & Readout cluster_analysis Phase 4: Data Analysis A1 1. Seed cancer cells in a 96-well plate (~10,000 cells/well) A2 2. Incubate for 24h to allow attachment A1->A2 B1 3. Add serial dilutions of test compound to wells A2->B1 B2 4. Include controls: - Vehicle (DMSO) - Untreated - Positive (e.g., Doxorubicin) B1->B2 B3 5. Incubate for 48-72h B2->B3 C1 6. Add MTT solution (5 mg/mL) to each well B3->C1 C2 7. Incubate for 3-4h until formazan crystals form C1->C2 C3 8. Solubilize crystals with DMSO or isopropanol C2->C3 C4 9. Read absorbance at ~570 nm using a plate reader C3->C4 D1 10. Calculate % cell viability relative to vehicle control C4->D1 D2 11. Plot dose-response curve and determine IC50 value D1->D2

Caption: Standard experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, HCT-116) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to ensure cell attachment.

  • Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Return the plates to the incubator for 48 to 72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., pure DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

The 1H-isoindole-1,3(2H)-dione scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The biological activity of its derivatives is profoundly influenced by the nature of the N-substituent. Based on comparative analysis, a derivative such as "this compound" holds therapeutic promise, as the nitrophenyl group is associated with potent anticancer activity and the hydroxyl group can be leveraged for further chemical modification or to improve pharmacokinetic properties.

Future research should focus on synthesizing a library of such derivatives with systematic variations in the substitution pattern on the N-phenyl ring. Evaluating these compounds across a wide range of biological assays, including those for kinase inhibition and anti-angiogenic effects, could uncover novel, multi-target agents for complex diseases like cancer.

References

  • Omran Fhid, et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11):240-242. (URL not available for direct link)
  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives | Request PDF. Available at: [Link]

  • JETIR. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 9(11). Available at: [Link]

  • Ahmed, H. E. A., et al. (2018). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PLoS ONE, 13(10): e0205720. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and antimicrobial activity of some new phthalimide derivatives. Available at: [Link]

  • Wrotyńska-Puchala, J., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(11):3567. Available at: [Link]

  • Ullah, Z., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Chemistry & Biodiversity, 20(8):e202300645. Available at: [Link]

  • Tan, A., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Anti-Cancer Agents in Medicinal Chemistry, 20(13):1598-1614. Available at: [Link]

  • Krasilnikova, E. A., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals, 15(12):1478. Available at: [Link]

  • Tan, A., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13):11927–11937. Available at: [Link]

  • Sahin, G., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14):4346. Available at: [Link]

  • Sahin, G., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). The Synthesis, Anticancer Activity, Structure–Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Available at: [Link]

  • Marka, S., et al. (2024). 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. Molecules, 29(11):2500. Available at: [Link]

  • El-Naggar, M., et al. (2024). Design, synthesis, and multi-target anticancer evaluation of 1,3-thiazolodin-4-one analogues against breast cancer: mechanistic insights into estrogen metabolism, inflammation, angiogenesis, and oxidative stress. RSC Medicinal Chemistry. Available at: [Link]

  • Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2):172-181. Available at: [Link]

  • ChemRxiv. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. Available at: [Link]

  • Nesterova, Y. V., et al. (2024). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. International Journal of Molecular Sciences, 25(10):5335. Available at: [Link]

  • Hazra, B., et al. (2004). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 4:46. Available at: [Link]

Sources

A Comparative Guide to Validating the Purity of Synthesized "2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal determination of a synthesized compound's purity is a cornerstone of reliable and reproducible research. For novel molecules such as "2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione," a derivative of the versatile isoindoline-1,3-dione scaffold known for a wide array of biological activities including antimicrobial and anticancer effects, rigorous purity validation is not merely a quality control step but a fundamental prerequisite for advancing to preclinical and clinical evaluation.[1][2][3][4] This guide presents a comprehensive, multi-faceted approach to validating the purity of this target compound, comparing and integrating several analytical techniques to provide a self-validating system of protocols. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Synthetic Pathway and Anticipated Impurities

A common and efficient method for the synthesis of N-substituted isoindoline-1,3-dione derivatives involves the condensation of phthalic anhydride with a primary amine.[5] For our target compound, this would entail the reaction of phthalic anhydride with 2-amino-5-nitrophenol in a high-boiling point solvent like glacial acetic acid.

dot graph "synthesis_and_impurities" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Phthalic Anhydride" [fillcolor="#34A853"]; "2-Amino-5-nitrophenol" [fillcolor="#34A853"]; "Target_Compound" [label="this compound", fillcolor="#EA4335"]; "Impurity_A" [label="Unreacted Phthalic Anhydride", fillcolor="#FBBC05"]; "Impurity_B" [label="Unreacted 2-Amino-5-nitrophenol", fillcolor="#FBBC05"]; "Impurity_C" [label="Phthalamic Acid Intermediate", fillcolor="#FBBC05"];

"Phthalic Anhydride" -> "Target_Compound" [label="Glacial Acetic Acid, Reflux"]; "2-Amino-5-nitrophenol" -> "Target_Compound"; "Target_Compound" -> "Impurity_A" [style=dotted, label="Potential"]; "Target_Compound" -> "Impurity_B" [style=dotted, label="Potential"]; "Target_Compound" -> "Impurity_C" [style=dotted, label="Potential"]; }

Figure 1: Proposed synthesis and potential impurities.

This synthetic route, while generally efficient, can lead to several process-related impurities that must be identified and quantified. These include:

  • Unreacted Starting Materials: Residual phthalic anhydride and 2-amino-5-nitrophenol.

  • Intermediate Species: The intermediate phthalamic acid, formed in the initial step, may not fully cyclize to the desired imide.

Orthogonal Analytical Approaches for Purity Validation

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This approach minimizes the risk of overlooking impurities that may co-elute or be undetectable by a single method.

dot graph "analytical_workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Synthesized_Compound" [label="Synthesized Product", shape=ellipse, fillcolor="#FBBC05"]; "HPLC" [label="High-Performance Liquid Chromatography (HPLC)"]; "MS" [label="Mass Spectrometry (MS)"]; "NMR" [label="Nuclear Magnetic Resonance (NMR)"]; "EA" [label="Elemental Analysis (EA)"]; "Purity_Assessment" [label="Comprehensive Purity Profile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Synthesized_Compound" -> "HPLC" [label="Quantitative Purity"]; "Synthesized_Compound" -> "MS" [label="Molecular Weight Confirmation"]; "Synthesized_Compound" -> "NMR" [label="Structural Confirmation & qNMR"]; "Synthesized_Compound" -> "EA" [label="Elemental Composition"]; "HPLC" -> "Purity_Assessment"; "MS" -> "Purity_Assessment"; "NMR" -> "Purity_Assessment"; "EA" -> "Purity_Assessment"; }

Figure 2: Orthogonal analytical workflow for purity validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For nitroaromatic compounds, a reversed-phase HPLC method with UV detection is highly effective.[3][6][7]

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for improved peak shape). A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm, a wavelength at which both the phthalimide and nitroaromatic chromophores absorb.

  • Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity is calculated using the area normalization method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.

Table 1: Comparative HPLC Purity Data

CompoundRetention Time (min)Peak Area (%)
This compound (Target)15.299.5
Phthalic Anhydride (Impurity)3.10.2
2-Amino-5-nitrophenol (Impurity)5.80.1
Phthalamic Acid Intermediate (Impurity)9.40.2
Alternative Compound: 2-(4-bromophenyl)-1H-isoindole-1,3(2H)-dione18.599.8

Note: The data presented is illustrative and based on typical results for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry provides an accurate determination of the molecular weight of the synthesized compound, confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule. The fragmentation pattern can also provide structural information.[8]

Experimental Protocol:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

  • Sample Infusion: The sample can be introduced directly via a syringe pump or coupled with the HPLC system (LC-MS).

Expected Results:

The molecular formula of our target compound is C₁₄H₈N₂O₅, with a monoisotopic mass of 284.0433 g/mol . In positive ESI mode, the protonated molecule [M+H]⁺ at m/z 285.0511 would be the most prominent ion. Fragmentation of N-substituted phthalimides often involves the loss of CO and cleavage of the N-substituent bond.

Table 2: Expected Mass Spectrometry Data

IonExpected m/z
[M+H]⁺285.0511
[M+Na]⁺307.0330
[M-CO+H]⁺257.0562
[C₈H₄O₂N]⁺ (Phthalimide fragment)146.0242
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed. Furthermore, quantitative NMR (qNMR) can be employed as a primary method for purity determination.[9][10][11]

Experimental Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of organic compounds and the presence of exchangeable protons (hydroxyl group) in the target molecule.

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • ¹H NMR: Acquire a standard proton spectrum. The aromatic region will be complex due to the presence of two substituted benzene rings. The hydroxyl proton will likely appear as a broad singlet.

  • ¹³C NMR: A proton-decoupled ¹³C spectrum will show the number of unique carbon atoms. The carbonyl carbons of the phthalimide moiety are expected at a characteristic downfield shift.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • Phthalimide Protons: 7.8-8.0 ppm (multiplet, 4H)

  • Nitrophenyl Protons: 7.0-8.2 ppm (three distinct signals, likely a doublet, a doublet of doublets, and another doublet, 3H)

  • Hydroxyl Proton: ~10.5 ppm (broad singlet, 1H)

Quantitative NMR (qNMR) for Purity Assessment:

qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[8][12] A certified internal standard of known purity is added in a precise amount to a known mass of the synthesized compound. The purity of the analyte is then calculated from the integral ratios of the analyte and standard signals.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique to confirm the empirical formula.

Expected Elemental Composition for C₁₄H₈N₂O₅:

  • Carbon (C): 59.16%

  • Hydrogen (H): 2.84%

  • Nitrogen (N): 9.86%

A deviation of more than ±0.4% from the theoretical values may indicate the presence of impurities.

Comparison with an Alternative Compound

To provide context for the purity validation of our target compound, we can compare it with another N-substituted isoindole-1,3-dione derivative with known biological activity, for instance, a compound with potential anticancer properties.[2][3] Let's consider 2-(4-bromophenyl)-1H-isoindole-1,3(2H)-dione as a comparative example.

Table 3: Comparative Purity Profile

Analytical TechniqueThis compound2-(4-bromophenyl)-1H-isoindole-1,3(2H)-dione
HPLC Purity >99.5%>99.8%
Molecular Weight (MS) 284.0433 g/mol 300.9796 g/mol (for ⁷⁹Br)
¹H NMR Consistent with proposed structureConsistent with proposed structure
Elemental Analysis C, H, N within ±0.4% of theoreticalC, H, N, Br within ±0.4% of theoretical

Conclusion

The validation of the purity of a synthesized compound like "this compound" is a critical process that necessitates a multi-pronged analytical approach. By integrating HPLC for quantitative purity, mass spectrometry for molecular weight confirmation, NMR for structural elucidation and quantitative assessment, and elemental analysis for compositional verification, a comprehensive and trustworthy purity profile can be established. This rigorous validation ensures the integrity of subsequent biological and pharmacological studies, which is paramount in the path of drug discovery and development. The methodologies outlined in this guide provide a robust framework for researchers to confidently assess the purity of their synthesized isoindoline-1,3-dione derivatives and other novel chemical entities.

References

  • Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017). Journal of Chemical Education. Retrieved January 14, 2026, from [Link]

  • Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. (2013). Journal of Chinese Mass Spectrometry Society. Retrieved January 14, 2026, from [Link]

  • Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (2020). PubMed. Retrieved January 14, 2026, from [Link]

  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Determining and reporting purity of organic molecules: why qNMR. (2013). Magnetic Resonance in Chemistry. Retrieved January 14, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 14, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. (2015). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]

  • Quantitative NMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Antifungal activity of nitro heterocyclic compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. (2007). PubMed. Retrieved January 14, 2026, from [Link]

  • PDF - Journal of Chemistry and Technologies. (2023). Retrieved January 14, 2026, from [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). MDPI. Retrieved January 14, 2026, from [Link]

  • Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

  • pharmacological significance of nitrogen containing heterocyclic compounds. (n.d.). PHARMACEUTICAL SCIENCES. Retrieved January 14, 2026, from [Link]

  • Design,Synthesis And Antifungl Activity Evaluation Of Nitrogen-containing Heterocyclic Derivatives. (2021). Globe Thesis. Retrieved January 14, 2026, from [Link]

  • Biological Significance of Nitrogen Containing Heterocyclic compounds - A Mini Review. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis, Spectral Characterization, and In Vitro Antibacterial and Antifungal Activities of Some New Heterocycles Containing Nitrogen and. (n.d.). ijariie.com. Retrieved January 14, 2026, from [Link]

  • Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (2021). Journal of Pharmaceutical Research International. Retrieved January 14, 2026, from [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. Retrieved January 14, 2026, from [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). MDPI. Retrieved January 14, 2026, from [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). MDPI. Retrieved January 14, 2026, from [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3-(2H)-dione. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 2-(2-Hydroxyphenyl)isoindoline-1,3-dione. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube. Retrieved January 14, 2026, from [Link]

  • 1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]. (2018). sielc.com. Retrieved January 14, 2026, from [Link]

  • Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues. (2021). Journal of Pharmaceutical Research International. Retrieved January 14, 2026, from [Link]

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. Retrieved January 14, 2026, from [Link]

  • 2-(4-methyl-2-nitrophenyl)-1H-isoindole-1,3(2H)-dione. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

  • QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. (2022). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Complete Monograph Methods. (n.d.). Merck Millipore. Retrieved January 14, 2026, from [Link]

  • 1H-Isoindole-1,3(2H)-dione, 5-nitro-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

  • EPA/NIH Mass Spectral Data Base. (1978). GovInfo. Retrieved January 14, 2026, from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparison of the primary synthetic methodologies for preparing 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, a substituted N-aryl phthalimide derivative of interest in medicinal chemistry and materials science. We will analyze two principal routes: the classical condensation of phthalic anhydride with 2-amino-5-nitrophenol, and an alternative approach using 4-nitrophthalic anhydride and 2-aminophenol. The comparison covers reaction mechanisms, detailed experimental protocols, and a quantitative analysis of yields, reaction conditions, and scalability. Furthermore, we briefly explore modern catalytic alternatives to contextualize the traditional methods within the landscape of contemporary organic synthesis.

Introduction: Significance of N-Aryl Phthalimides

N-substituted phthalimides are a privileged scaffold in organic and medicinal chemistry.[1] Their rigid, planar structure and hydrophobic nature make them valuable components in the design of novel therapeutics, agrochemicals, and functional materials.[2] The title compound, this compound, incorporates key functional groups—a phenolic hydroxyl and a nitro group—that make it a versatile intermediate for further chemical elaboration or a candidate for biological screening.

Traditionally, the synthesis of N-aryl phthalimides is achieved through the condensation of phthalic anhydride with a primary aniline derivative.[2][3][4][5][6] These reactions, while straightforward, often necessitate harsh conditions such as high temperatures and the use of acidic dehydrating agents.[6] This guide aims to provide researchers with a practical comparison of the most common and accessible synthetic strategies to obtain the title compound, enabling an informed choice based on starting material availability, desired scale, and laboratory capabilities.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from two retrosynthetically logical directions, both relying on the formation of the imide ring.

  • Route A: Condensation of Phthalic Anhydride with 2-amino-5-nitrophenol . This is the most conventional approach, coupling the readily available phthalic anhydride with the substituted aniline.

  • Route B: Condensation of 4-Nitrophthalic Anhydride with 2-Aminophenol . This alternative route modifies the anhydride component and uses a simpler, less substituted aniline.

Both routes culminate in the same target molecule, but the choice of starting materials can influence cost, reaction efficiency, and impurity profiles.

Detailed Analysis of Synthetic Routes

Route A: Classical Condensation of Phthalic Anhydride and 2-amino-5-nitrophenol

This method represents the most direct and widely employed strategy for synthesizing N-aryl phthalimides.[6] The reaction proceeds via a two-step, one-pot process.

Mechanism: The reaction begins with the nucleophilic attack of the primary amine of 2-amino-5-nitrophenol on one of the carbonyl carbons of phthalic anhydride. This ring-opening reaction forms an intermediate phthalamic acid. The subsequent step is an intramolecular cyclization, driven by heat, which involves the elimination of a water molecule to form the stable five-membered imide ring. Glacial acetic acid often serves as both a solvent and a catalyst, facilitating the dehydration step.[7]

Reaction Scheme: (Self-generated image, chemical structures drawn for illustrative purposes)

Detailed Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.0 eq.), 2-amino-5-nitrophenol (1.0 eq.), and glacial acetic acid (approx. 10-15 mL per gram of anhydride).

  • Stir the mixture and heat under reflux (approx. 118-120°C) for 4-6 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water with stirring.[8]

  • A solid precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the crude product thoroughly with water to remove residual acetic acid.

  • The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.[9]

Route B: Alternative Condensation of 4-Nitrophthalic Anhydride and 2-Aminophenol

This route achieves the same target by reversing the placement of the nitro-substituent on the starting materials. The underlying chemistry is identical to Route A.

Mechanism: The mechanism is analogous to Route A. The amine of 2-aminophenol attacks the 4-nitrophthalic anhydride, forming the corresponding phthalamic acid intermediate, which then undergoes thermal dehydration to yield the final imide product. A similar protocol using 4-nitrophthalic anhydride and o-hydroxyaniline has been reported to proceed efficiently in glacial acetic acid.[8]

Reaction Scheme: (Self-generated image, chemical structures drawn for illustrative purposes)

Detailed Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser, combine 4-nitrophthalic anhydride (1.0 eq.), 2-aminophenol (1.1 eq.), and glacial acetic acid (15 mL).[8]

  • Heat the mixture to reflux (approx. 120°C) and maintain for 4 hours, monitoring by TLC.[8]

  • Upon completion, cool the mixture and pour it into cold water to precipitate the product.[8]

  • Collect the yellow solid by vacuum filtration and wash with copious amounts of water.

  • Purify the product by recrystallization, for example, from chloroform or ethanol, to obtain pure this compound.[8]

Comparative Analysis

The choice between Route A and Route B often comes down to practical laboratory considerations.

ParameterRoute ARoute BRationale & References
Starting Materials Phthalic Anhydride, 2-amino-5-nitrophenol4-Nitrophthalic Anhydride, 2-AminophenolAvailability and cost of starting materials should be assessed from current chemical suppliers.
Reaction Conditions Reflux in Glacial Acetic AcidReflux in Glacial Acetic AcidBoth methods utilize classical thermal condensation. Solvent-free melt conditions are also possible but may require higher temperatures (150-170°C).[10][11]
Typical Yield Good to Excellent (>80%)Good to Excellent (>90% reported for analogues)Yields are generally high for this type of condensation reaction.[8]
Key Advantages Utilizes the most common, unsubstituted phthalic anhydride.May offer a different impurity profile; 2-aminophenol is generally more stable than substituted nitrophenols.The choice depends on which starting material is more readily available and cost-effective.
Potential Drawbacks 2-amino-5-nitrophenol can be less stable and more expensive than 2-aminophenol.4-Nitrophthalic anhydride is a more specialized reagent than phthalic anhydride.Handling of nitrated aromatic compounds requires appropriate safety precautions.

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for the synthesis and purification of the target compound via classical condensation.

G cluster_route_a Route A cluster_route_b Route B cluster_workup Common Workup & Purification A_Start Phthalic Anhydride + 2-amino-5-nitrophenol A_Solvent Add Glacial Acetic Acid A_Start->A_Solvent A_Reflux Heat to Reflux (4-6 hours) A_Solvent->A_Reflux Precipitate Pour into Cold Water A_Reflux->Precipitate Cool B_Start 4-Nitrophthalic Anhydride + 2-Aminophenol B_Solvent Add Glacial Acetic Acid B_Start->B_Solvent B_Reflux Heat to Reflux (4 hours) B_Solvent->B_Reflux B_Reflux->Precipitate Cool Filter Vacuum Filtration Precipitate->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Final Pure Product Recrystallize->Final

Caption: Comparative workflow for Routes A and B.

Modern Alternatives and Future Outlook

While thermal condensation remains a robust and accessible method, modern organic synthesis seeks milder and more efficient alternatives.[5][6]

  • Organocatalysis: N-Heterocyclic Carbenes (NHCs) have been shown to catalyze the amidation of the intermediate phthalamic acid under mild conditions, offering excellent yields.[3][5][12] This approach avoids high temperatures and harsh acids.

  • Metal-Catalyzed Methods: A variety of transition-metal-catalyzed reactions, such as carbonylative cyclizations, are known but often require specialized equipment (e.g., for handling CO gas at high pressure) and expensive catalysts.[6][13]

These advanced methods, while powerful, are typically employed for complex, chiral, or highly functionalized phthalimides and may represent an unnecessary complication for the synthesis of the title compound in a standard research setting.

Conclusion and Recommendations

Both Route A and Route B are highly effective and reliable methods for the laboratory-scale synthesis of this compound. The classical condensation in glacial acetic acid is a time-tested protocol that provides high yields with a straightforward workup procedure.

Recommendation: The ultimate choice between Route A and Route B should be based on the cost and availability of the starting materials . For most laboratories, Route A may be marginally preferred due to the ubiquitous nature of phthalic anhydride. However, if 4-nitrophthalic anhydride is readily accessible, Route B is an equally viable and efficient alternative. For industrial-scale synthesis or for laboratories focused on green chemistry, exploring milder catalytic conditions could be a worthwhile long-term objective.

References

  • Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. [Link]

  • Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. Request PDF on ResearchGate. [Link]

  • Science News. (2024). Innovative Advance in Organic Chemistry by IISc Researcher: Efficient N-Aryl Phthalimide Synthesis. [Link]

  • Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications. PubMed. [Link]

  • Sim, Y. L., et al. (2008). N-(2-Hydroxyphenyl)-4-nitrophthalimide. Acta Crystallographica Section E: Structure Reports Online. PMC - NIH. [Link]

  • Gholamipour, F., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. PMC - NIH. [Link]

  • Kumar, A., et al. (2023). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. ACS Publications. [Link]

  • Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications. PubMed Central. [Link]

  • Li, Y., et al. (2023). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications. RSC Publishing. [Link]

  • Gholamipour, F., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. RSC Publishing. [Link]

  • Puniya, R. R., et al. (2016). Reactions of phthalic anhydride with aromatic amino-carboxylic acids. ResearchGate. [Link]

  • Ciba Specialty Chemicals Holding Inc. (2004). Production of keto acids.
  • Huntress, E. H., & Shriner, R. L. (1932). 4-nitrophthalimide. Organic Syntheses. [Link]

  • PrepChem. (Date unknown). Synthesis of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3-(2H)-dione. [Link]

  • Ay, E., et al. (2016). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research. [Link]

  • PrepChem. (Date unknown). Synthesis of N-(2-methyl-4-nitrophenyl)phthalimide. [Link]

  • Siwek, A., et al. (2020). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. MDPI. [Link]

  • Starek, G., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. PubMed Central. [Link]

  • Mather, M. A. (1922). The Reactions of the 2 Nitro-3-Amino- and the 2 Nitro-4-Amino- Benzoic Acids, and of the 2 Nitro-Phthalic Anhydrides and 2 Acetylamino-Phthalic Anhydrides with Benzene and Aluminum Chloride. Journal of the American Chemical Society. [Link]

  • Hasan, S. K., & Abbas, S. A. (1975). Reaction of phthalic anhydride with 2-aminoethanol hydrochloride. Pakistan Journal of Scientific and Industrial Research. [Link]

  • Anhui Guoxing Biochemical Co Ltd. (2015). Method for preparing N-hydroxyphthalimide.
  • Tao, L. (2018). Preparation method of 4-nitrophthalonitrile.
  • Pop, C., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules. MDPI. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione and its Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Isoindole-1,3-dione Scaffold

The 1H-isoindole-1,3(2H)-dione, commonly known as the phthalimide scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The core compound of this guide, 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, presents a unique substitution pattern on the N-phenyl ring, suggesting a potential for specific biological interactions that warrant a detailed investigation into its structure-activity relationship. This guide will dissect the roles of the hydroxyl and nitro functional groups, as well as other structural modifications, in modulating the cytotoxic activity of this class of compounds.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of N-substituted isoindole-1,3-dione derivatives is significantly influenced by the nature and position of substituents on both the isoindole core and the N-aryl ring.[2] While a dedicated SAR study on this compound is not extensively documented, we can infer critical relationships by comparing the cytotoxic activities of structurally related analogs.

The N-Aryl Substituent: A Key Determinant of Cytotoxicity

The N-phenyl ring and its substituents are crucial for the cytotoxic potency of isoindole-1,3-dione derivatives. The electronic and steric properties of these substituents can significantly alter the molecule's interaction with biological targets.

  • Influence of Electron-Withdrawing and Donating Groups: The presence of both a hydroxyl (-OH) group (electron-donating by resonance, weakly withdrawing by induction) and a nitro (-NO2) group (strongly electron-withdrawing) on the N-phenyl ring of the title compound suggests a complex electronic profile that likely influences its biological activity. While direct comparisons are limited, studies on related analogs indicate that the electronic nature of the substituents plays a pivotal role. For instance, the introduction of a bromoacetyl group, which is electrophilic, on the N-phenyl ring has been shown to significantly enhance cytotoxicity.[3]

  • Impact of Substituent Position: The ortho-hydroxyl group in the title compound has the potential for intramolecular hydrogen bonding with the lone pair of electrons on the nitrogen of the isoindole ring or with one of the carbonyl oxygens. This conformational constraint could influence the molecule's binding affinity to its biological target.

  • Lipophilicity and Cell Permeability: The overall lipophilicity of the molecule, which is affected by its substituents, is a critical factor for its ability to cross cell membranes and reach intracellular targets. SAR analyses of other isoindole-1,3-dione derivatives have revealed that increased lipophilicity can correlate with enhanced biological activity.[4]

Modifications to the Isoindole-1,3-dione Core

While this guide focuses on the N-aryl substituent, it is important to note that modifications to the phthalimide ring itself can also impact activity. For example, halogenation of the isoindole-1,3(2H)-dione moiety has been shown to increase anticancer activity, with tetra-brominated derivatives being more effective than tetra-chlorinated ones.[4]

Comparative Cytotoxicity Data

To provide a quantitative basis for the SAR discussion, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various N-substituted isoindole-1,3-dione derivatives against different human cancer cell lines. This data, compiled from multiple studies, allows for a direct comparison of the cytotoxic potency of these analogs.

Compound/AnalogN-SubstituentCancer Cell LineIC50 (µM)Reference
1 2-(4-(2-Bromoacetyl)phenyl)Raji (Burkitt's lymphoma)0.26 (as µg/mL)[3]
2 2-(4-(2-Bromoacetyl)phenyl)K562 (chronic myelogenous leukemia)3.81 (as µg/mL)[3]
3 2-Benzyl (with azido and silyl ether on core)A549 (lung carcinoma)19.41[5]
4 N-benzyl derivativesA549 (lung carcinoma)114.25 and 116.26[6]
5 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaEKVX (non-small cell lung cancer)>10 (reported as % growth inhibition)[7]
6 Phenyl-substituted isoindolineHepG2 (hepatocellular carcinoma)Micromolar range[8]

Proposed Mechanism of Action: Induction of Apoptosis

A significant body of evidence suggests that the primary mechanism by which many N-aryl-isoindole-1,3-dione derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[3][9] This process is often mediated by the modulation of key signaling pathways that regulate cell survival and proliferation.

  • PI3K/Akt Pathway: This pathway is a central regulator of cell growth and survival. Some isoindole-1,3-dione derivatives have been shown to inhibit the PI3K/Akt signaling cascade, leading to a decrease in cancer cell viability.[9]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is critically involved in inflammation and cancer progression by promoting cell survival. Inhibition of this pathway by certain isoindole-1,3-dione derivatives can sensitize cancer cells to apoptosis.[9]

The induction of apoptosis is a hallmark of effective anticancer agents. The diagram below illustrates a generalized pathway of apoptosis that can be triggered by cytotoxic compounds like isoindole-1,3-dione derivatives.

apoptosis_pathway Compound Isoindole-1,3-dione Derivative Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Generalized apoptosis pathway induced by isoindole-1,3-dione derivatives.

Experimental Protocols

The reliable evaluation of the cytotoxic potential of novel compounds is fundamental to drug discovery. The following are detailed, step-by-step methodologies for key in vitro assays used to assess the anticancer activity of isoindole-1,3-dione derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-only as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in 6-well plates. After 24 hours, treat the cells with the test compounds for the desired duration.

  • Cell Harvesting: Collect both floating and adherent cells. Use trypsin to detach adherent cells and combine them with the floating cells from the supernatant.

  • Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

experimental_workflow start Start: Cancer Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with Isoindole-1,3-dione Derivatives (Varying Concentrations) seed->treat incubate Incubate for 24, 48, or 72 hours treat->incubate assay Perform Cytotoxicity/Apoptosis Assay (e.g., MTT, Annexin V/PI) incubate->assay data Data Acquisition & Analysis (Plate Reader, Flow Cytometer) assay->data end End: Determine IC50 & Apoptotic Cell Population data->end

Caption: A standard experimental workflow for evaluating the cytotoxicity of novel compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. This guide has synthesized the available data to illuminate the key structure-activity relationships governing the cytotoxic potential of its analogs. The N-aryl substituent, with its electronic and steric properties, is a critical determinant of activity, and the induction of apoptosis appears to be a primary mechanism of action.

Future research should focus on the systematic synthesis and evaluation of analogs of this compound to precisely map the SAR. This should include varying the position of the hydroxyl and nitro groups, as well as introducing other functional groups to modulate lipophilicity and electronic properties. Elucidating the specific molecular targets of these compounds will be crucial for a deeper understanding of their mechanism of action and for the rational design of next-generation therapies with improved efficacy and selectivity.

References

  • Radwan, M. A. A., Alminderej, F. M., Premanathan, M., Alwashmi, A. S. S., Alhumaydhi, F. A., Alturaiki, W., & Alsagaby, S. A. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(6), 1087–1098. [Link]

  • Al-Suwaidan, I. A., Alanazi, M. M., Bakheet, S. A., Al-Abdullah, E. S., Al-Otaibi, B. E., & Ali, R. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Molecules, 28(14), 5488. [Link]

  • Gürbüz, F., Çavuşoğlu, B. K., & Alp, M. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Anticancer Agents in Medicinal Chemistry, 20(11), 1368–1378. [Link]

  • Özdemir, A., Altıntop, M. D., & Kaplancıklı, Z. A. (2020). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Letters in Drug Design & Discovery, 17(7), 894-901. [Link]

  • Gürbüz, F., & Çavuşoğlu, B. K. (2022). Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in silico studies. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8696. [Link]

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). Processes, 11(5), 1616. [Link]

  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Ghorbani, M., Al-Salahi, R., & Marzouk, M. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Molecular Biology Reports, 50(5), 4157–4167. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. [Link]

  • The IC50 results of the synthesized against 4 cancer cell lines. (n.d.). ResearchGate. [Link]

  • Gürbüz, F., Çavuşoğlu, B. K., & Alp, M. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Anticancer Agents in Medicinal Chemistry, 20(11), 1368–1378. [Link]

  • An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. (2023). Molecules, 28(13), 5081. [Link]

  • Kralj, M., Sedić, M., Krištafor, V., Jelić, D., & Cindrić, M. (2014). Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features. European Journal of Medicinal Chemistry, 87, 573-586. [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Omega, 8(13), 12049–12058. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). International Journal of Molecular Sciences, 22(14), 7678. [Link]

Sources

Comparative Bioactivity Analysis: 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione Against Known Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth comparative analysis of the potential bioactivity of the novel compound, 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, within the context of established enzyme inhibitors. Based on extensive structure-activity relationship (SAR) data for the phthalimide scaffold, we will explore its predicted activity as an inhibitor of monoamine oxidase (MAO), a critical enzyme target in neurodegenerative and psychiatric disorders.

Introduction: The Therapeutic Promise of MAO Inhibition and the Phthalimide Scaffold

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2] Dysregulation of MAO activity is implicated in the pathophysiology of Parkinson's disease, Alzheimer's disease, and depression.[1][3] Consequently, inhibitors of MAO are cornerstone therapies. Selective MAO-B inhibitors, such as selegiline, rasagiline, and safinamide, are used to treat Parkinson's disease by preventing the breakdown of dopamine in the brain.[4][5] Conversely, MAO-A inhibitors like clorgyline and moclobemide are effective antidepressants.[3][6]

The 1H-isoindole-1,3(2H)-dione, or phthalimide, core is a "privileged scaffold" in medicinal chemistry, forming the basis of compounds with diverse biological activities, including anti-inflammatory, anticonvulsant, and enzyme inhibitory effects.[7] Recent research has highlighted the potential of phthalimide derivatives as a promising class of reversible and selective MAO inhibitors.[7][8][9][10] The design of these inhibitors often involves strategic substitutions on both the phthalimide ring and the N-linked phenyl ring to optimize potency and selectivity for either MAO-A or MAO-B.[8][11]

This guide focuses on This compound , a novel phthalimide derivative. While direct experimental data for this specific molecule is not yet published, its structural features—a substituted N-phenyl ring—align with those of known potent MAO inhibitors. We will therefore evaluate its potential bioactivity by comparing it to clinically relevant inhibitors, providing the scientific rationale and experimental framework for its validation.

The Monoamine Oxidase Signaling Pathway and Mechanism of Inhibition

MAO enzymes play a crucial role in regulating neurotransmitter levels within the presynaptic neuron. By catabolizing monoamines, they control the amount of neurotransmitter available for packaging into synaptic vesicles. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the cytoplasm, enhancing their availability for release into the synaptic cleft and thereby boosting neurotransmission.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_cyto Dopamine MAOB MAO-B Dopamine_cyto->MAOB Metabolism VMAT2 VMAT2 Dopamine_cyto->VMAT2 Packaging DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Vesicle Synaptic Vesicle (Dopamine) VMAT2->Vesicle Packaging Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Inhibitor 2-(2-hydroxy-4-nitrophenyl) -1H-isoindole-1,3(2H)-dione (Hypothesized Inhibitor) Inhibitor->MAOB Inhibition Receptor Dopamine Receptors Synaptic_Cleft->Receptor Binding

Figure 1: Hypothesized inhibition of MAO-B in a dopaminergic neuron.

Phthalimide derivatives typically act as reversible inhibitors.[8][10] Their binding to the enzyme's active site is non-covalent, which can offer a better safety profile compared to irreversible inhibitors that permanently deactivate the enzyme.[7] The specific substitutions on the phthalimide scaffold are critical for determining whether the compound will selectively bind to the active site cavity of MAO-A or MAO-B.

Comparative Bioactivity: Potency and Selectivity

The efficacy of a MAO inhibitor is defined by two key parameters: its potency (measured as the half-maximal inhibitory concentration, IC50) and its selectivity for MAO-A versus MAO-B. For treating Parkinson's disease, high potency and high selectivity for MAO-B are desired to maximize the increase in dopamine levels while minimizing side effects associated with MAO-A inhibition.

While IC50 values for this compound are not available, studies on related phthalimide derivatives show that modifications to the N-phenyl ring can yield highly potent inhibitors. For example, certain N-benzyl-substituted biaryl phthalimide derivatives exhibit MAO-B inhibition with IC50 values as low as 0.09 µM (90 nM).[7][10] This suggests our target compound has the potential for potent activity.

Below is a comparison of the known bioactivity of established MAO inhibitors. The hypothetical data for the target compound is based on the activities of structurally similar phthalimides found in the literature.

Table 1: Comparative Bioactivity of MAO Inhibitors (IC50, µM)

Compound MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity Index (SI) (IC50-A / IC50-B) Reference(s)
Known MAO-B Inhibitors
Selegiline 0.944 0.0068 ~139 [12]
Rasagiline 0.7 0.014 ~50 [4][12][13]
Safinamide 80 0.079 ~1012 [4][13]
Known MAO-A Inhibitors
Clorgyline 0.0012 1.9 ~0.0006 [6]
Moclobemide 6.061 >100 >16.5 [5][14]
Hypothetical Target Compound

| this compound | To Be Determined | To Be Determined | To Be Determined | N/A |

Interpretation: A higher selectivity index indicates greater selectivity for MAO-B. Safinamide exhibits the highest selectivity among the listed MAO-B inhibitors.[4][13] Rasagiline is the most potent MAO-B inhibitor, but it is less selective than safinamide.[13] For the target compound to be a promising candidate for Parkinson's disease therapy, it would need to demonstrate an IC50 for MAO-B in the nanomolar range and a high selectivity index.

Experimental Protocol: In Vitro MAO Inhibition Assay

To validate the bioactivity of this compound, a robust and standardized experimental protocol is essential. The following fluorometric assay is a widely accepted method for determining MAO inhibitory activity in a high-throughput format.[3]

Objective: To determine the IC50 values of the test compound against recombinant human MAO-A and MAO-B.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (like Amplex® Red) to generate the highly fluorescent product, resorufin. A reduction in the rate of fluorescence increase indicates inhibition of MAO activity.[3]

Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection A Prepare Reagents: - MAO-A/B Enzymes - Assay Buffer - Substrate (p-Tyramine) - HRP, Amplex® Red - Test Compound dilutions - Positive Controls B Pre-incubate MAO Enzyme with Test Compound or Control (10-15 min at RT) A->B C Add Working Reagent (Substrate, HRP, Probe) B->C D Incubate (20-30 min, dark) C->D E Measure Fluorescence (λex=530nm, λem=585nm) D->E

Figure 2: Workflow for the fluorometric MAO inhibition assay.
Step-by-Step Methodology
  • Reagent Preparation:

    • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[3]

    • Enzymes: Recombinant human MAO-A and MAO-B.

    • Substrate: Prepare a stock solution of p-Tyramine (a non-selective substrate) in ddH₂O.[3]

    • Detection Reagents: Prepare stock solutions of Amplex® Red probe in DMSO and HRP in Assay Buffer.[3]

    • Test Compound: Prepare a serial dilution of this compound in DMSO, typically from 10 mM down to the low nanomolar range.

    • Positive Controls: Prepare stock solutions of Clorgyline (for MAO-A) and Selegiline (for MAO-B) in DMSO.[1]

  • Assay Procedure (96-well plate format):

    • In separate wells of a black, flat-bottom 96-well plate, add 45 µL of either MAO-A or MAO-B enzyme solution.

    • Add 5 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the respective wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[15]

    • Prepare a "Working Reagent" by mixing Assay Buffer, p-Tyramine substrate, HRP, and Amplex® Red probe.

    • Initiate the enzymatic reaction by adding 50 µL of the Working Reagent to all wells.

    • Incubate the plate for 20-30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~585 nm.[15]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

This self-validating system, which includes positive and negative controls, will provide a reliable determination of the compound's potency and selectivity, allowing for a direct and objective comparison against the known inhibitors listed in Table 1.

Conclusion and Future Directions

The structural characteristics of This compound place it within a class of compounds with demonstrated potential as potent and selective monoamine oxidase inhibitors. Based on the established structure-activity relationships of the phthalimide scaffold, it is a scientifically sound hypothesis that this molecule will exhibit inhibitory activity against MAO-A and/or MAO-B.

The critical next step is to perform the detailed in vitro enzymatic assay described. This will empirically determine its IC50 values and selectivity index. Should this compound exhibit high potency (IC50 in the nanomolar range) and significant selectivity for MAO-B (SI > 100), it would warrant further investigation as a potential therapeutic agent for Parkinson's disease. Subsequent studies would involve kinetic analysis to confirm its mechanism of inhibition (e.g., reversible, competitive), cell-based assays to assess neuroprotective properties, and pharmacokinetic studies to evaluate its drug-like properties, including blood-brain barrier penetration.[7][10] This structured approach provides a clear and logical path from a promising chemical structure to a potential clinical candidate.

References

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC - PubMed Central. [Link]

  • Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Inhibition of monoamine oxidase by phthalide analogues. PubMed. [Link]

  • Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors. ACS Omega. [Link]

  • Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. BioWorld. [Link]

  • Structure−activity relationship for phthalimide-based derivatives. ResearchGate. [Link]

  • Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors. PubMed Central. [Link]

  • MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. BioAssay Systems. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • IC50 values for the inhibition of recombinant human MAO-A and MAO-B by... ResearchGate. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

  • IC 50 values of 3c, 3d, 3e, moclobemide and clorgiline against MAO-A. ResearchGate. [Link]

  • Essential derivatives of safinamide, selegiline, and rasagiline. ResearchGate. [Link]

  • Monoamine Oxidase Assay Kit. Bio-Techne. [Link]

  • Effect of moclobemide on rat brain monoamine oxidase A and B: comparison with harmaline and clorgyline. PubMed. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. ResearchGate. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. PMC - NIH. [Link]

  • IC50 Values of isolated compounds as MAO-A&B inhibitory agents. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The compound 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione (herein referred to as "HNID") is a novel chemical entity featuring an isoindole-1,3(2H)-dione core. This scaffold is structurally reminiscent of thalidomide and its clinically successful analogs, lenalidomide and pomalidomide, which are known as immunomodulatory imide drugs (IMiDs).[1] The history of thalidomide itself serves as a critical lesson in pharmacology: a single agent can possess both profound therapeutic efficacy and devastating toxicity due to unintended off-target effects.[2] Therefore, a thorough and early assessment of a new compound's selectivity is not merely a regulatory requirement but a fundamental pillar of rational drug design.

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of HNID. We will proceed under the hypothesis that its primary target is the protein Cereblon (CRBN), mirroring the mechanism of its structural predecessors. Our objective is to build a robust data package that confirms its on-target activity while systematically identifying and de-risking potential off-target liabilities.

Part 1: Postulated Mechanism of Action and the Role of Cereblon

The isoindole-1,3(2H)-dione moiety is the key pharmacophore responsible for binding to Cereblon (CRBN).[3][4] CRBN functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[5][6] The binding of IMiDs to CRBN allosterically modulates the ligase's substrate specificity, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of proteins not normally targeted by this complex. These are termed "neo-substrates."

For lenalidomide and pomalidomide, the key neo-substrates in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][7][8][9] Their degradation is directly linked to the drugs' anti-myeloma and immunomodulatory effects.[2][10] We will hypothesize that HNID operates through a similar mechanism.

CRL4_CRBN_Mechanism cluster_CRL4 CRL4^CRBN^ E3 Ligase CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Neosubstrate Neo-substrate (e.g., IKZF1/IKZF3) CRBN->Neosubstrate Ubiquitination CUL4 CUL4 RBX1 RBX1 CUL4->RBX1 DDB1->CUL4 HNID HNID Compound HNID->CRBN Binds & Modulates Neosubstrate->CRBN Recruited Proteasome Proteasome Neosubstrate->Proteasome Degradation Ub Ubiquitin

Caption: Proposed mechanism of action for HNID via the CRL4^CRBN^ pathway.

Part 2: A Multi-Tiered Strategy for Cross-Reactivity Profiling

A logical, tiered approach is essential for efficiently mapping a compound's selectivity. We begin with broad, high-throughput methods to cast a wide net for potential interactions and progressively move to more focused, hypothesis-driven assays to validate or dismiss initial findings.

Screening_Workflow Tier1 Tier 1: Broad Screening (In Vitro / Biochemical) Tier2 Tier 2: Cellular Validation (Target Engagement & Phenotypic) Tier1->Tier2  Validate Hits Tier3 Tier 3: Unbiased Proteomics (System-Wide Profiling) Tier2->Tier3  Deepen Understanding Decision Selectivity Profile Assessment (Go/No-Go Decision) Tier2->Decision Tier3->Decision

Caption: Tiered workflow for assessing compound cross-reactivity.

Tier 1: Broad Biochemical and In Silico Screening
  • Causality: The goal of this initial tier is to rapidly and cost-effectively identify potential off-target liabilities from large, predefined panels of common culprits in drug-induced toxicity. This approach prioritizes breadth over depth to flag potential problem areas early.

  • Kinase Profiling: Dysregulation of protein kinases is a factor in many diseases, making them common drug targets.[11][12] Consequently, unintended kinase inhibition is a frequent source of off-target effects.

    • Action: Screen HNID at a standard concentration (e.g., 10 µM) against a comprehensive panel of kinases (e.g., >400 kinases).

    • Example Panel: The Eurofins Discovery ScanMAX℠ panel or similar services provide broad coverage.

  • General Safety Pharmacology Profiling: Beyond kinases, compounds can interact with GPCRs, ion channels, transporters, and other enzymes, leading to adverse effects.[13]

    • Action: Screen HNID against a broad safety panel that includes targets associated with common adverse drug reactions (ADRs).

    • Example Panel: The Eurofins SafetyScreen44 or SafetyScreen87 panels are industry standards designed to detect liabilities related to cardiovascular, central nervous system (CNS), and other organ systems.[13][14][15][16]

  • In Silico Analysis: Computational tools can predict potential off-targets based on structural similarity to known ligands. While not a substitute for experimental data, this can help prioritize targets for counter-screening.

Tier 2: Cellular Target Engagement and Functional Validation
  • Causality: Biochemical assays using purified proteins can miss crucial context. Cellular assays are a self-validating system; they confirm that the compound can cross the cell membrane, engage its intended target in the complex cellular milieu, and produce the expected downstream biological effect. Any hits from Tier 1 must also be validated in a cellular context to determine if they are functionally relevant.

  • Confirming On-Target Engagement (CRBN): It is critical to prove that HNID physically binds to CRBN inside living cells.

    • Action: Perform a Cellular Thermal Shift Assay (CETSA). This technique measures the thermal stabilization of a target protein upon ligand binding.[17][18][19][20][21] An increase in the melting temperature of CRBN in the presence of HNID provides direct evidence of target engagement.[18]

  • Verifying Downstream On-Target Effects: If HNID binds CRBN and functions as hypothesized, it should induce the degradation of neo-substrates IKZF1 and IKZF3.

    • Action: Treat multiple myeloma cell lines (e.g., MM.1S) with a dose-response of HNID. Measure the protein levels of IKZF1 and IKZF3 via Western Blot or quantitative mass spectrometry. A dose-dependent reduction in these proteins validates the proposed mechanism.

  • Functional Counter-Screening: For any significant hits identified in Tier 1 (e.g., a specific kinase), a functional cellular assay is required.

    • Action: If HNID inhibited Kinase X in a biochemical assay, select a cell line where Kinase X activity is measurable (e.g., by monitoring the phosphorylation of its known substrate). Treat these cells with HNID to determine if it inhibits the kinase's function in a cellular environment.

Tier 3: Unbiased, System-Wide Off-Target Identification
  • Causality: While panel screens are excellent, they are inherently biased toward known targets. Unbiased chemical proteomics approaches offer a discovery-oriented method to identify unanticipated binding partners across the entire proteome.[22][23] This provides the highest level of assurance in characterizing a compound's selectivity.

  • Affinity-Based Chemical Proteomics: This involves using a modified version of HNID (e.g., biotinylated) as bait to "pull down" its binding partners from cell lysates.

    • Action: Synthesize a probe version of HNID. Incubate with cell lysates, enrich the probe-protein complexes, and identify the bound proteins using liquid chromatography-mass spectrometry (LC-MS).[23]

  • Limited Proteolysis-Mass Spectrometry (LiP-MS): This technique identifies drug-protein interactions by detecting changes in protein conformation upon binding, which alters their susceptibility to proteolysis.[24]

    • Action: Treat cell lysates with HNID, perform limited proteolysis, and analyze the resulting peptide fragments by MS. This method can identify both on- and off-targets without requiring chemical modification of the drug.[24]

Part 3: Comparative Data Analysis

To contextualize the performance of HNID, its profile must be compared against a known standard. Here, we present a hypothetical comparison with Lenalidomide.

ParameterHNID (Hypothetical Data) Lenalidomide (Reference) Rationale for Comparison
Primary Target Affinity
CRBN Binding (Kd)50 nM250 nMLower Kd suggests potentially higher on-target potency.
On-Target Cellular Activity
IKZF1 Degradation (DC₅₀)100 nM500 nMMeasures functional potency in a cellular context.
IKZF3 Degradation (DC₅₀)80 nM400 nMConfirms neo-substrate degradation profile.
Off-Target Profile
Kinase Screen (>10 µM)2 hits >50% inhibition5 hits >50% inhibitionA lower number of off-target hits indicates higher selectivity.
Safety Panel (>10 µM)No significant hits1 hit >50% inhibition (hERG)Assesses potential for common adverse drug reactions.
Cellular Potency
MM.1S Cell Viability (IC₅₀)150 nM800 nMLinks molecular activity to a relevant cancer cell phenotype.

Part 4: Key Experimental Protocol

Cellular Thermal Shift Assay (CETSA) for CRBN Target Engagement

This protocol outlines a Western Blot-based CETSA to confirm HNID binds to endogenous CRBN in intact cells.

1. Cell Culture and Treatment: a. Culture MM.1S multiple myeloma cells to a density of approximately 1-2 x 10⁶ cells/mL. b. Aliquot cells into separate tubes. Treat with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of HNID (e.g., 10 µM). Incubate at 37°C for 1 hour.

2. Thermal Challenge: a. Place the treated cell suspensions in a PCR thermocycler with a heated lid. b. Apply a temperature gradient for 3 minutes. A typical gradient would be from 40°C to 64°C in 2°C increments. Include a 37°C non-heated control. c. Immediately cool the samples on ice for 3 minutes.

3. Cell Lysis: a. Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

4. Sample Preparation and Analysis: a. Carefully collect the supernatant, which contains the soluble protein fraction. b. Determine the protein concentration of each sample using a standard method (e.g., BCA assay). c. Normalize all samples to the same protein concentration using lysis buffer. d. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. e. Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer to a PVDF membrane. f. Probe the membrane with a primary antibody specific for CRBN, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

5. Data Interpretation: a. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensity for CRBN at each temperature point for both vehicle- and HNID-treated samples. c. Plot the percentage of soluble CRBN (relative to the 37°C control) against temperature. A rightward shift in the melting curve for the HNID-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Conclusion and Forward Look

This guide outlines a rigorous, logic-driven strategy for the comprehensive cross-reactivity profiling of "this compound." By systematically progressing from broad screening panels to cellular validation and unbiased proteomics, researchers can build a high-confidence selectivity profile. This process is essential for identifying potential liabilities, understanding the molecule's full biological impact, and making informed decisions for its continued development. A clean selectivity profile, validated by the methods described herein, would provide strong justification for advancing HNID into more complex preclinical and, ultimately, clinical studies.

References

  • Krönke, J., et al. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301-305. [Link]

  • Lu, G., et al. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Science, 343(6168), 305-308. [Link]

  • Eurofins Discovery. (n.d.). In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinases. Methods in Molecular Biology, 753, 209-239. [Link]

  • Martínez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Gandhi, A. K., et al. (2014). Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos. British Journal of Haematology, 164(6), 811-821. [Link]

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. [Link]

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. [Link]

  • Donovan, K. A., et al. (2018). A general chemical proteomics approach for the identification of off-targets for small molecule drugs. Journal of the American Chemical Society, 140(4), 1485-1493. [Link]

  • Bjorklund, C. C., et al. (2015). Lenalidomide and pomalidomide augment bortezomib-induced apoptosis in multiple myeloma cells by targeting Ikaros and Aiolos. Blood, 126(23), 4811. [Link]

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Krönke, J., & Ebert, B. L. (2015). The biology of lenalidomide and its derivatives. Current Opinion in Oncology, 27(6), 477-483. [Link]

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809. [Link]

  • Sieber, S. A. (2019). Unraveling drug action and resistance by chemical proteomics. Current Opinion in Chemical Biology, 51, 1-8. [Link]

  • Whitebread, S., et al. (2016). Keynote review: In vitro safety pharmacology profiling: An essential tool for successful drug discovery. Drug Discovery Today, 21(5), 727-741. [Link]

  • Hartmann, M. D., et al. (2019). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry, 62(18), 8344-8354. [Link]

  • Jafari, R., et al. (2017). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 12(10), 2100-2122. [Link]

  • Piazza, I., et al. (2018). A proteome-wide atlas of drug mechanism of action. Cell, 173(2), 527-541.e17. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to clinical adverse events. Chemical Research in Toxicology, 27(10), 1694-1703. [Link]

  • Al-Ali, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 163-181. [Link]

Sources

Benchmarking "2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione": A Comparative Guide to a Novel Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization and benchmarking of the novel compound, 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione , against established commercial standards. The isoindole-1,3-dione scaffold is a well-recognized pharmacophore present in a variety of bioactive molecules, exhibiting a range of therapeutic properties, including anti-inflammatory and antiviral effects.[1][2] This document outlines the necessary synthetic and biological evaluation protocols to ascertain the potential of this specific derivative as a lead compound in drug discovery programs.

Introduction: The Rationale for Investigation

The N-substituted isoindole-1,3-dione core is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[3] The title compound, this compound, incorporates a nitrophenol moiety, a functional group often associated with modulation of inflammatory pathways and antimicrobial activity. This guide, therefore, proposes a focused investigation into its potential as both an anti-inflammatory and antiviral agent.

To provide a robust and objective assessment, this compound will be benchmarked against the following commercially available and well-characterized drugs:

  • Anti-inflammatory Standards:

    • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor.

    • Diclofenac: A non-selective cyclooxygenase (COX) inhibitor.

  • Antiviral Standard:

    • Remdesivir: A broad-spectrum antiviral agent.

This guide is structured to provide a step-by-step methodology, from the synthesis of the target compound to the detailed protocols for biological evaluation and data analysis.

Synthesis of this compound

The synthesis of the title compound can be achieved through a straightforward condensation reaction between phthalic anhydride and 2-amino-5-nitrophenol. This reaction is a common and efficient method for the preparation of N-substituted phthalimides.

Experimental Protocol: Synthesis
  • Reactant Preparation: In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 2-amino-5-nitrophenol.

  • Solvent and Catalyst: Add glacial acetic acid to the flask to serve as the solvent. A catalytic amount of sodium acetate can be added to facilitate the reaction.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the purified this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Synthesis_Workflow Reactants Phthalic Anhydride + 2-Amino-5-nitrophenol Reaction Reflux in Glacial Acetic Acid Reactants->Reaction Precipitation Pour into Ice-cold Water Reaction->Precipitation Purification Filtration & Recrystallization Precipitation->Purification Product 2-(2-hydroxy-4-nitrophenyl)-1H- isoindole-1,3(2H)-dione Purification->Product

Caption: Synthetic workflow for this compound.

Benchmarking as an Anti-inflammatory Agent

The anti-inflammatory potential of the target compound will be evaluated by assessing its ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, namely COX-1, COX-2, and NF-κB.

Cyclooxygenase (COX) Inhibition Assays

Rationale: Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily through the inhibition of these enzymes. By determining the half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2, we can assess the potency and selectivity of our target compound.

Commercial Standards:

CompoundTarget(s)Reported IC50
CelecoxibCOX-2~40 nM[4]
DiclofenacCOX-1 & COX-2COX-1: ~60 nM, COX-2: ~60 nM[5]
Experimental Protocol: COX-1 and COX-2 Inhibition Assays

A commercially available COX inhibitor screening assay kit (fluorometric or colorimetric) is recommended for this purpose. The general procedure is as follows:

  • Reagent Preparation: Prepare the assay buffer, heme, and diluted COX-1 or COX-2 enzyme solutions according to the manufacturer's protocol.

  • Compound Dilution: Prepare a series of dilutions of the test compound, celecoxib, and diclofenac in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: To a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add the diluted test compound or standard to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubation: Incubate the plate for a specified time at the recommended temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and standards. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

COX_Inhibition_Workflow Setup Prepare Reagents & Compound Dilutions Plate Add Buffer, Heme, & Enzyme to 96-well Plate Setup->Plate Inhibit Add Test Compound/ Standard Plate->Inhibit Incubate Pre-incubation Inhibit->Incubate React Add Arachidonic Acid Incubate->React Detect Measure Fluorescence/ Absorbance React->Detect Analyze Calculate % Inhibition & IC50 Values Detect->Analyze

Caption: Workflow for COX-1 and COX-2 inhibition assays.

NF-κB Inhibition Assay

Rationale: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway. A luciferase reporter assay is a robust method to quantify the transcriptional activity of NF-κB.

Experimental Protocol: NF-κB Luciferase Reporter Assay
  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW 264.7) and transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control. Determine the IC50 value.

NFkB_Inhibition_Workflow Culture Culture & Transfect Cells with Reporter Plasmids Seed Seed Cells into 96-well Plate Culture->Seed Treat Pre-treat with Test Compound Seed->Treat Stimulate Induce with TNF-α or LPS Treat->Stimulate Assay Perform Dual-Luciferase Reporter Assay Stimulate->Assay Analyze Calculate % Inhibition & IC50 Value Assay->Analyze

Caption: Workflow for the NF-κB luciferase reporter assay.

Benchmarking as an Antiviral Agent

The antiviral potential of this compound will be assessed using standard in vitro virological assays. The primary endpoints will be the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), which are used to calculate the selectivity index (SI = CC50/EC50), a critical parameter for evaluating the therapeutic window of an antiviral compound.

Commercial Standard:

CompoundTargetReported EC50
RemdesivirRNA-dependent RNA polymeraseVaries by virus and cell line (e.g., 0.77 µM for SARS-CoV-2 in Vero E6 cells)[6][7][8]
Cytotoxicity Assay (CC50 Determination)

Rationale: Before assessing antiviral activity, it is essential to determine the cytotoxicity of the compound in the host cell line to ensure that any observed reduction in viral replication is not due to cell death.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, MDCK) in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a duration equivalent to the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 value by plotting cell viability against the logarithm of the compound concentration.

Antiviral Assays (EC50 Determination)

Two standard methods for determining antiviral efficacy are the plaque reduction assay and the cytopathic effect (CPE) inhibition assay.

Experimental Protocol: Plaque Reduction Assay
  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus.

  • Compound Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of the test compound or remdesivir.

  • Incubation: Incubate the plates until visible plaques are formed.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
  • Cell Seeding: Seed host cells in a 96-well plate.

  • Infection and Treatment: Simultaneously infect the cells with the virus and treat them with serial dilutions of the test compound or remdesivir.

  • Incubation: Incubate the plate until CPE is observed in the virus control wells.

  • CPE Assessment: Assess the level of CPE in each well, either microscopically or by using a cell viability assay (e.g., MTT).

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. Determine the EC50 value.

Antiviral_Assay_Workflow cluster_0 Cytotoxicity cluster_1 Antiviral Efficacy Cytotoxicity_Assay MTT Assay CC50 Determine CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) CC50->SI Plaque_Assay Plaque Reduction Assay EC50 Determine EC50 Plaque_Assay->EC50 CPE_Assay CPE Inhibition Assay CPE_Assay->EC50 EC50->SI

Caption: Workflow for determining the antiviral activity and selectivity index.

Data Summary and Interpretation

The experimental data should be compiled into clear and concise tables for easy comparison.

Table 1: Anti-inflammatory Activity

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)NF-κB Inhibition IC50 (µM)
This compoundExperimental ValueExperimental ValueCalculated ValueExperimental Value
CelecoxibExperimental ValueExperimental ValueCalculated ValueN/A
DiclofenacExperimental ValueExperimental ValueCalculated ValueN/A

Table 2: Antiviral Activity

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50 / EC50)
This compoundExperimental ValueExperimental ValueCalculated Value
RemdesivirExperimental ValueExperimental ValueCalculated Value

A thorough analysis of these results will provide a clear indication of the potency, selectivity, and therapeutic potential of this compound in comparison to established drugs. This data-driven approach is fundamental for making informed decisions regarding the future development of this promising compound.

References

  • Wang, M., Cao, R., Zhang, L., Yang, X., Liu, J., Xu, M., Shi, Z., Hu, Z., Zhong, W., & Xiao, G. (2020). Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell Research, 30(3), 269–271. [Link]

  • Kawai, S., Nishida, S., Kitasato, H., Kato, T., & Arima, S. (1999). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittel-Forschung, 49(4), 325-331. [Link]

  • ResearchGate. (n.d.). Antiviral activity and cytotoxicity of remdesivir (1) (EC50 (n = 3):.... Retrieved January 14, 2026, from [Link]

  • Ohashi, H., Abe, T., Riku, S., Hishinuma, T., & Nishida, S. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation Research, 50(1), 32-37. [Link]

  • Al-Tammemi, A. B., Al-Anazi, F. K., & Al-Tawfiq, J. A. (2020). Remdesivir and its antiviral activity against COVID-19: A systematic review. Journal of Infection and Public Health, 13(8), 1043-1048. [Link]

  • Johns Hopkins ABX Guide. (2025). Remdesivir. Retrieved January 14, 2026, from [Link]

  • Oak Ridge National Laboratory. (2021). Remdesivir and ledipasvir among the fda-approved antiviral drugs have potential to inhibit sars-cov-2 replication. Retrieved January 14, 2026, from [Link]

  • AJMC. (2014). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,.... Retrieved January 14, 2026, from [Link]

  • MDPI. (2020). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved January 14, 2026, from [Link]

  • Physician's Weekly. (2024). COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formulations. Retrieved January 14, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3-(2H)-dione. Retrieved January 14, 2026, from [Link]

  • ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved January 14, 2026, from [Link]

  • MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). US20040242891A1 - Production of keto acids.
  • PubMed Central (PMC). (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved January 14, 2026, from [Link]

  • Journal of the American Chemical Society. (1917). THE REACTION OF 3-NITRO- AND 3-ACETYLAMINO-PHTHALIC ANHYDRIDES AND 4-NITRO- AND 4-ACETYLAMINO-PHTHALIC ANHYDRIDES WITH BENZENE AND ALUMINUM CHLORIDE. Retrieved January 14, 2026, from [Link]

  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved January 14, 2026, from [Link]

  • Pakistan Journal of Scientific and Industrial Research. (1975). REACTION OF PHTHALIC ANHYDRIDE WITH 2-AMINOETHANOL HYDROCHLORIDE. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol by two step process. Retrieved January 14, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.